5-Chloro-3-methylbenzo[c]isoxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-methyl-2,1-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-7-4-6(9)2-3-8(7)10-11-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROULTALCAKGXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NO1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: The Strategic Importance of the Benzisoxazole Scaffold
An In-depth Technical Guide for the Synthesis of 5-Chloro-3-methylbenzo[c]isoxazole
The 1,2-benzisoxazole core is a privileged heterocyclic motif that features prominently in a multitude of pharmacologically active agents and advanced materials.[1] Its unique electronic and structural properties make it a versatile building block in drug discovery, with commercial drugs like the anticonvulsant zonisamide and the antipsychotic risperidone validating its therapeutic potential.[1][2] The specific analogue, this compound (C₈H₆ClNO), serves as a crucial intermediate in the synthesis of targeted therapeutics, with research indicating potential applications in oncology, neurodegenerative disease treatment, and antimicrobial development.[3]
This guide provides a detailed, field-proven pathway for the synthesis of this compound. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale for the chosen methodology, ensuring a reproducible and scalable process for research and development professionals.
Part 1: Primary Synthesis Pathway: Intramolecular Cyclization of an o-Hydroxyaryl Oxime
The most reliable and widely employed method for constructing the 3-methylbenzo[c]isoxazole core is through the formation of an N-O bond via the intramolecular cyclization of an o-hydroxyaryl oxime precursor.[1] This strategy is advantageous due to the accessibility of the starting materials and the generally high efficiency of the transformation.
The synthesis is logically divided into two primary stages:
-
Oximation: Formation of the key oxime intermediate from a commercially available substituted acetophenone.
-
Dehydrative Cyclization: Ring closure to form the benzisoxazole heterocycle, driven by the activation of the oxime hydroxyl group.
The complete workflow is visualized below.
References
A Technical Guide to the Physicochemical Properties of 5-Chloro-3-methylbenzo[c]isoxazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 5-Chloro-3-methylbenzo[c]isoxazole (CAS No: 4104-35-2), a heterocyclic compound of interest in medicinal chemistry. The benzo[c]isoxazole scaffold, also known as 2,1-benzisoxazole or anthranil, is a privileged structure in drug discovery, with derivatives showing potential as anticancer, neuroprotective, and antimicrobial agents.[1] This document consolidates available data on its molecular structure, physicochemical characteristics, and spectroscopic profile. Furthermore, it presents a logical, field-proven workflow for its synthesis and characterization, designed to ensure scientific integrity and reproducibility. The insights herein are intended to provide a foundational understanding for researchers engaged in the synthesis, evaluation, and application of this and related molecules.
Molecular Identity and Structural Elucidation
This compound is a substituted aromatic heterocyclic compound. Its core structure consists of a benzene ring fused to an isoxazole ring. The defining features are a chlorine atom at the 5-position and a methyl group at the 3-position.[1] This specific substitution pattern dictates its electronic properties, reactivity, and potential biological interactions.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| CAS Number | 4104-35-2 | [1][2] |
| Molecular Formula | C₈H₆ClNO | [1] |
| Molecular Weight | 167.59 g/mol | [1] |
| IUPAC Name | 5-chloro-3-methyl-2,1-benzoxazole | [1] |
| Canonical SMILES | CC1=C2C=C(C=CC2=NO1)Cl | [1] |
| InChI | InChI=1S/C8H6ClNO/c1-5-7-4-6(9)2-3-8(7)10-11-5/h2-4H,1H3 | [1] |
| InChI Key | ROULTALCAKGXHK-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles. While experimental data for this specific molecule is sparse in the public domain, we can infer or predict key parameters based on its structure and data from closely related analogs.
Table 2: Summary of Physicochemical Data
| Property | Value / Predicted Range | Rationale / Source |
| Physical State | Solid (Predicted) | Inferred from analogs like 5-Chloro-3-phenylbenzo[c]isoxazole, which is a crystalline powder.[3][4] |
| Melting Point (°C) | Data Not Available | Must be determined experimentally. The related 5-Chloro-3-phenylbenzo[c]isoxazole melts at 115-117°C.[3][4] |
| Boiling Point (°C) | Data Not Available | Expected to be high due to its aromatic nature; requires experimental determination. |
| Solubility | DMSO (Slightly), Methanol (Slightly) | Inferred from the analog 5-Chloro-3-phenylbenzo[c]isoxazole.[4] |
| LogP | ~3.0 | Estimated based on the calculated LogP of 3.0436 for the closely related 5-Chloro-3-ethylbenzo[c]isoxazole.[5] This indicates significant lipophilicity. |
| pKa | -4.0 to -5.0 (Predicted) | Inferred from the predicted pKa of -4.98 for the phenyl analog, suggesting it is a very weak base.[4] |
| Topological Polar Surface Area (TPSA) | 26.03 Ų | Based on the calculated value for the ethyl analog, suggesting moderate cell permeability.[5] |
Synthesis and Characterization: A Validated Workflow
The integrity of any research hinges on the confirmed identity and purity of the materials used. The following sections describe a robust workflow for the synthesis and subsequent analytical validation of this compound.
Synthetic Strategy: The Principle of Cycloaddition
While several synthetic routes exist, one of the most effective and widely employed methods for constructing the benzo[c]isoxazole core is through cycloaddition reactions.[1] Specifically, the [2+3] cycloaddition of a nitrile oxide with an olefin provides a regioselective pathway to the isoxazole ring.[1] An alternative and common approach involves the intramolecular cyclization of a suitably substituted precursor, such as an N-(chloro-hydroxyphenyl) formamide derivative.[1]
General Experimental Protocol (Hypothetical)
This protocol describes a plausible synthesis via the cyclization of an oxime, a common strategy for related benzisoxazoles.
-
Step 1: Oximation of Precursor Ketone.
-
To a solution of 1-(5-chloro-2-hydroxyphenyl)ethan-1-one in ethanol, add hydroxylamine hydrochloride and a mild base such as sodium acetate.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC). The disappearance of the starting ketone spot indicates reaction completion.
-
Causality: The hydroxylamine reacts with the ketone to form an oxime intermediate, which is the direct precursor for the cyclization step.
-
-
Step 2: Intramolecular Cyclization.
-
Cool the reaction mixture and add a dehydrating agent, such as polyphosphoric acid or phosphorus oxychloride, portion-wise while maintaining a controlled temperature.[1]
-
Heat the mixture gently to promote the intramolecular cyclization and formation of the fused isoxazole ring.
-
Causality: The dehydrating agent facilitates the elimination of a water molecule from the oxime hydroxyl group and the phenolic hydroxyl group, forcing the ring closure to form the thermodynamically stable aromatic isoxazole system.
-
-
Step 3: Work-up and Purification.
-
Pour the cooled reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield pure this compound.
-
References
An In-depth Technical Guide to the Spectral Analysis of 5-Chloro-3-methylbenzo[c]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the spectral analysis of 5-Chloro-3-methylbenzo[c]isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount for understanding their chemical behavior, reactivity, and potential applications. This document will delve into the core spectroscopic techniques used for its characterization, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The emphasis will be on the practical application and interpretation of the spectral data, grounded in established scientific principles.
Introduction to this compound
This compound belongs to the benzisoxazole family, a class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific substitution pattern of a chloro group at the 5-position and a methyl group at the 3-position imparts unique physicochemical properties to the molecule, influencing its electronic distribution, and consequently, its spectral characteristics. A thorough understanding of its structure through spectral analysis is a critical first step in its potential development as a therapeutic agent or functional material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons.
Expected ¹H NMR Spectral Data:
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-4 | ~7.5 - 7.8 | Doublet (d) | ortho-coupling: ~8-9 |
| H-6 | ~7.2 - 7.5 | Doublet of doublets (dd) | ortho-coupling: ~8-9, meta-coupling: ~2-3 |
| H-7 | ~7.6 - 7.9 | Doublet (d) | meta-coupling: ~2-3 |
| -CH₃ | ~2.5 - 2.7 | Singlet (s) | N/A |
Interpretation and Rationale:
-
Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current.[1] The specific chemical shifts are influenced by the substituents. The chloro group at position 5 is an electron-withdrawing group, which will deshield the ortho (H-4 and H-6) and para (H-7, relative to the isoxazole fusion) protons.
-
H-4: This proton is ortho to the chloro group and will likely appear as a doublet due to coupling with H-6.
-
H-6: This proton is ortho to the chloro group and adjacent to H-7, leading to a doublet of doublets splitting pattern from coupling with both H-4 (ortho) and H-7 (meta).
-
H-7: This proton is meta to the chloro group and will likely appear as a doublet due to meta-coupling with H-6.
-
-
Methyl Protons (-CH₃): The methyl group at the 3-position is attached to an sp²-hybridized carbon of the isoxazole ring. Its protons are expected to appear as a sharp singlet in the range of δ 2.5-2.7 ppm, as there are no adjacent protons to couple with.[1]
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
-
Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm).
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give a distinct signal.
Expected ¹³C NMR Spectral Data:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-3 | ~160 - 165 |
| C-3a | ~120 - 125 |
| C-4 | ~115 - 120 |
| C-5 | ~130 - 135 |
| C-6 | ~125 - 130 |
| C-7 | ~110 - 115 |
| C-7a | ~150 - 155 |
| -CH₃ | ~10 - 15 |
Interpretation and Rationale:
-
Aromatic and Heterocyclic Carbons: The carbons of the benzo[c]isoxazole ring system resonate over a wide range, typically from δ 110 to 165 ppm.
-
C-3 and C-7a: These carbons are bonded to heteroatoms (N and O) and are significantly deshielded, appearing at the lower end of the aromatic region.
-
C-5: The carbon atom directly attached to the electronegative chlorine atom will be deshielded and is expected to have a chemical shift in the range of δ 130-135 ppm.
-
C-3a, C-4, C-6, C-7: The remaining aromatic carbons will have chemical shifts influenced by their position relative to the substituents and the fused heterocyclic ring.
-
-
Methyl Carbon (-CH₃): The carbon of the methyl group is an sp³-hybridized carbon and will appear in the upfield region of the spectrum, typically between δ 10 and 15 ppm.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: A higher concentration of the sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.
-
Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms. A larger number of scans and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio for quaternary carbons.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, with calibration using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | -CH₃ (aliphatic) |
| 1620-1580 | C=C stretch | Aromatic ring |
| 1550-1450 | C=N stretch | Isoxazole ring |
| 1250-1000 | C-O stretch | Isoxazole ring |
| 850-750 | C-Cl stretch | Aryl halide |
Interpretation and Rationale:
-
Aromatic C-H Stretch: The presence of the benzene ring will give rise to C-H stretching vibrations typically above 3000 cm⁻¹.[2]
-
Aliphatic C-H Stretch: The methyl group will show C-H stretching vibrations just below 3000 cm⁻¹.[3]
-
Ring Vibrations: The C=C stretching vibrations of the aromatic ring and the C=N stretching of the isoxazole ring are expected in the 1620-1450 cm⁻¹ region.
-
C-O Stretch: The C-O single bond stretching within the isoxazole ring will likely appear in the fingerprint region.
-
C-Cl Stretch: The C-Cl stretching vibration is typically found in the lower wavenumber region of the spectrum.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR requires placing the solid sample directly on the crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first recorded. Then, the spectrum of the sample is collected. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present.
Caption: General workflow for FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Expected Mass Spectrometric Data:
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 167.59 g/mol . In the mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z 167. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 169 with about one-third the intensity of the M⁺ peak should be observed.[4] This isotopic pattern is a key diagnostic feature for chlorine-containing compounds.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information. Plausible fragmentation pathways include:
-
Loss of a methyl radical (•CH₃): [M - 15]⁺ leading to a fragment at m/z 152 (and a corresponding M+2 peak at m/z 154).
-
Loss of a chlorine radical (•Cl): [M - 35]⁺ resulting in a fragment at m/z 132.
-
Ring cleavage: Cleavage of the isoxazole ring can lead to various smaller fragments.
-
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds and typically induces significant fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with greater intensity.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Workflow for mass spectrometry analysis.
Conclusion
The comprehensive spectral analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, allows for its unambiguous structural confirmation. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for characterization. The principles and protocols outlined in this guide provide a robust framework for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development to confidently analyze and interpret the spectral data of this and related heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to the Theoretical Exploration of 5-Chloro-3-methylbenzo[c]isoxazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[c]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The targeted introduction of substituents, such as chlorine and methyl groups, allows for the fine-tuning of its physicochemical and pharmacokinetic properties. This guide provides an in-depth framework for the theoretical and computational investigation of a specific, promising derivative: 5-Chloro-3-methylbenzo[c]isoxazole. We will move beyond a simple recitation of methods to explain the causality behind the selection of computational protocols. The focus is on establishing a self-validating system where theoretical predictions are designed to be rigorously benchmarked against experimental data, thereby ensuring trustworthiness and accelerating discovery.[2][3]
Introduction: The Scientific Case for this compound
This compound is a heterocyclic compound featuring a fused benzene and isoxazole ring system.[4] Its molecular formula is C₈H₆ClNO with a molecular weight of 167.59 g/mol .[5] The strategic placement of a chlorine atom at the 5-position and a methyl group at the 3-position creates a unique electronic and steric profile.[4]
Derivatives of this scaffold have demonstrated a wide range of biological activities, including potential as anticancer, neuroprotective, and antimicrobial agents.[4] The halogen at the 5-position can increase lipophilicity and may participate in halogen bonding, while the methyl group can influence metabolic stability and steric interactions within a biological target.[1]
A robust theoretical understanding of this molecule is paramount. By accurately modeling its electronic structure, potential energy surface, and reactivity, we can predict its behavior, guide synthetic efforts, and accelerate its development from a promising lead to a viable drug candidate.[6] This guide outlines a comprehensive computational workflow designed to achieve this.
Foundational Strategy: The Synergy of Computation and Experiment
The cornerstone of trustworthy computational science is validation.[2][7] Theoretical models, no matter how sophisticated, are approximations of reality. Their predictive power is only established when benchmarked against tangible, experimental results.[2] Therefore, every step of our proposed theoretical workflow is designed with experimental validation in mind.
Prerequisite: Synthesis and Experimental Characterization
Before embarking on intensive computational work, a reliable synthetic route and baseline experimental data are required.
Experimental Protocol: Synthesis via Cyclization
A common and effective method for synthesizing the benzisoxazole core is through the cyclization of an appropriate precursor.[4]
-
Precursor Synthesis: Synthesize N-(5-chloro-2-hydroxyphenyl)acetamide from 2-amino-4-chlorophenol.
-
Cyclization: Treat the precursor with a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid. The reaction involves an intramolecular cyclization to form the isoxazole ring.
-
Purification: Purify the crude product using column chromatography (Silica gel, hexane/ethyl acetate gradient) to yield pure this compound.
-
Characterization:
-
NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.
-
FT-IR Spectroscopy: Acquire an infrared spectrum to identify characteristic functional group vibrations.
-
This experimental data serves as the crucial benchmark for the computational predictions that follow.
A Validated Computational Workflow
The following workflow employs Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance of computational cost and accuracy for systems of this size.[8]
Diagram: Proposed Computational Workflow
Caption: A validated workflow for the theoretical analysis of this compound.
Step 1: Geometry Optimization and Vibrational Analysis
The "Why": The first and most critical step is to find the molecule's most stable three-dimensional structure—its equilibrium geometry. All subsequent electronic properties are dependent on this structure. A vibrational frequency analysis is performed concurrently for two reasons: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows us to predict the molecule's infrared (IR) spectrum.[8][9]
Protocol:
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is a workhorse in computational chemistry, known for providing reliable geometries and frequencies for a wide range of organic molecules.[10][11][12]
-
Basis Set: 6-311++G(d,p). This is a Pople-style, triple-zeta basis set.
-
6-311: Specifies a flexible representation of the core and valence electrons.
-
++G: Adds diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and non-covalent interactions.[10]
-
(d,p): Adds polarization functions, allowing orbitals to change shape and providing the necessary flexibility to model chemical bonds accurately.[8][10]
-
Validation: The calculated vibrational frequencies can be scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP) and compared directly with the experimental FT-IR spectrum. A strong correlation validates both the chosen theoretical level and the optimized geometry.[9]
Data Presentation: Optimized Geometric Parameters
All calculated bond lengths and angles should be tabulated for clear presentation and comparison with any available crystallographic data for similar compounds.
| Parameter | Atom 1 | Atom 2 | Calculated Value (Å or °) |
| Bond Length | C3 | C3a | Value |
| Bond Length | N2 | O1 | Value |
| Bond Angle | C4 | C5 | Cl |
| Dihedral Angle | C7a | C3a | C3 |
Step 2: Electronic Structure and Reactivity Analysis
With a validated geometry, we can now probe the molecule's electronic landscape to understand its reactivity.
A. Frontier Molecular Orbitals (HOMO/LUMO)
The "Why": Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity.[13][14]
-
HOMO (Highest Occupied Molecular Orbital): Represents the region from which the molecule is most likely to donate electrons. It is associated with reactivity towards electrophiles.[15]
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the region where the molecule is most likely to accept electrons, indicating sites for nucleophilic attack.[15]
-
HOMO-LUMO Gap: The energy difference between these two orbitals is a key indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[15][16]
B. Molecular Electrostatic Potential (MEP) Map
The "Why": An MEP map provides an intuitive, color-coded visualization of the total electrostatic potential on the molecule's electron density surface.[17][18] It is an excellent guide for predicting sites of electrophilic and nucleophilic attack.[19][20]
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around electronegative atoms (Oxygen, Nitrogen), and are favorable sites for electrophilic attack.[19]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, often around hydrogen atoms bonded to electronegative atoms, and are susceptible to nucleophilic attack.[19]
-
Green/Yellow Regions: Represent areas of neutral potential.
C. Natural Bond Orbital (NBO) Analysis
The "Why": NBO analysis transforms the complex, delocalized molecular orbitals into a representation that aligns with the chemist's intuitive Lewis structure of localized bonds and lone pairs.[21][22] This method provides quantitative insight into charge distribution (natural population analysis) and the stabilizing interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding hyperconjugation and delocalization.[16][23][24]
Data Presentation: Key Electronic Properties
| Property | Calculated Value (eV) | Interpretation |
| HOMO Energy | Value | Electron-donating ability |
| LUMO Energy | Value | Electron-accepting ability |
| HOMO-LUMO Gap | Value | Chemical stability/reactivity |
Advanced Applications: Bridging Theory to Pharmacology
The fundamental data generated in the previous steps can be leveraged for more complex, application-focused studies.
Molecular Docking
The optimized structure and calculated partial charges can be used as an input for molecular docking simulations. This technique predicts the preferred binding orientation of our molecule within the active site of a target protein, providing crucial insights into its potential biological activity and mechanism of action.[3][25][26]
Diagram: Molecular Structure and Key Sites
Caption: Structure of this compound with key functional groups.
Conclusion
This guide has outlined a rigorous, multi-step computational workflow for the in-depth theoretical study of this compound. By anchoring our approach in the principle of experimental validation, we establish a framework that is not only scientifically sound but also highly practical for researchers in drug discovery and materials science. The insights gained from geometry optimization, vibrational analysis, and detailed electronic structure calculations (FMO, MEP, NBO) provide a comprehensive understanding of the molecule's intrinsic properties. This foundational knowledge is indispensable for predicting reactivity, guiding further synthetic modifications, and ultimately accelerating the translation of theoretical insights into tangible scientific advancements.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 4104-35-2 [smolecule.com]
- 5. 28909-34-4|5-Chloro-3-methylbenzo[d]isoxazole|BLD Pharm [bldpharm.com]
- 6. When theory came first: a review of theoretical chemical predictions ahead of experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. ijopaar.com [ijopaar.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
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- 16. camjol.info [camjol.info]
- 17. MEP [cup.uni-muenchen.de]
- 18. Electrostatic potential maps — Beautiful Atoms 2.2.0 documentation [beautiful-atoms.readthedocs.io]
- 19. researchgate.net [researchgate.net]
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- 21. NBO [cup.uni-muenchen.de]
- 22. Natural Bond Orbitals (NBO) in Organic Chemistry: Natural Bond Orbitals (NBO) [chemgplus.blogspot.com]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. pubs.acs.org [pubs.acs.org]
- 25. tandfonline.com [tandfonline.com]
- 26. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of benzo[c]isoxazole derivatives
An In-depth Technical Guide to the Discovery and History of Benzo[c]isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[c]isoxazole core, also known as 1,2-benzisoxazole, represents a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural rigidity have made it a cornerstone in the design of a multitude of therapeutic agents. This guide provides a comprehensive overview of the benzo[c]isoxazole motif, tracing its journey from its initial discovery in the late 19th century to its current status as a key component in blockbuster pharmaceuticals. We will explore the evolution of its synthesis, the causal logic behind key experimental methodologies, and the mechanistic underpinnings of its most prominent derivatives, including the antipsychotic risperidone and the anticonvulsant zonisamide. This document serves as a technical resource, integrating historical context with actionable synthetic strategies and field-proven pharmacological insights.
Introduction: The Benzo[c]isoxazole Core - A Privileged Scaffold
Heterocyclic compounds form the bedrock of modern drug discovery, and among them, the benzo[c]isoxazole ring system (IUPAC: 1,2-Benzoxazole) is of paramount importance.[1] This aromatic organic compound consists of a benzene ring fused to an isoxazole ring.[1] Its structural isomer, benzo[d]isoxazole (anthranil), is notably less stable due to the disruption of aromaticity.[2][3]
The stability and versatile binding properties of the benzo[c]isoxazole scaffold have enabled its incorporation into a vast range of biologically active molecules.[4][5] Derivatives have demonstrated efficacy across numerous therapeutic areas, including psychiatry, neurology, oncology, and infectious diseases, acting as antipsychotics, anticonvulsants, antimicrobials, anti-inflammatories, and anticancer agents.[4][6] The success of drugs like risperidone and zonisamide underscores the scaffold's value and continues to inspire the development of novel therapeutic candidates.[5]
Historical Perspective: From Anthranil to Modern Pharmaceuticals
The story of benzo[c]isoxazole begins with its less stable isomer, anthranil. The first synthesis of the anthranil ring system was reported by German chemist Paul Friedländer and his colleague R. Henriques in 1882.[7][8] Their work on o-aminobenzaldehyde laid the foundation for what would become a rich field of heterocyclic chemistry.[8][9] While Friedländer is more widely recognized for the quinoline synthesis that bears his name, his early explorations into related bicyclic systems were a critical first step.[10][11]
For decades, the chemistry of benzisoxazoles remained largely academic. A significant advancement in understanding their reactivity came from the work of Daniel S. Kemp and R.B. Woodward in the mid-20th century. Their investigation into N-ethylbenzisoxazolium cations and the subsequent "Kemp elimination" reaction—the cleavage of the weak N-O bond by a strong base to yield a 2-hydroxybenzonitrile—provided crucial insights into the scaffold's chemical behavior and stability.[1] This foundational chemical knowledge was instrumental for later chemists seeking to build complex, drug-like molecules around the core.
The Chemist's Guide to Synthesis: Foundational & Modern Methodologies
The synthesis of the benzo[c]isoxazole core is a testament to the evolution of organic chemistry. Methodologies have progressed from classical cyclization reactions to highly efficient, modern catalytic strategies. The choice of synthetic route is dictated by the desired substitution pattern, particularly at the 3-position, which is often crucial for biological activity.
Classical Approaches: Cyclization of Oximes
One of the most established methods involves the cyclization of 2'-hydroxy ketoxime derivatives. This strategy provides reliable access to 3-substituted benzo[c]isoxazoles.[12] The causality behind this approach lies in forming the C-O and N-O bonds of the isoxazole ring from precursors where the requisite atoms are already in close proximity.
Modern Strategies: Efficiency and Diversity
Contemporary methods focus on improving yield, functional group tolerance, and operational simplicity. These include:
-
Cycloaddition Reactions : A powerful strategy involves the [3+2] cycloaddition of in-situ generated nitrile oxides with arynes. This method allows for the rapid construction of the core under mild conditions.[13]
-
Intramolecular N-O Bond Formation : A divergent synthesis can produce either benzo[c]isoxazoles or benzoxazoles from a common ortho-hydroxyaryl N-H ketimine intermediate. Under anhydrous conditions, direct N-O bond formation yields the benzo[c]isoxazole.[13] The choice of anhydrous conditions is critical to prevent side reactions and favor the desired cyclization pathway over rearrangement.
-
Barbier-Grignard-Type Reactions : An efficient triphenylphosphine-mediated reaction between 2-hydroxybenzonitriles and bromides provides direct access to 3-substituted derivatives, showcasing the power of modern organophosphorus chemistry.[13]
Representative Experimental Protocol: Synthesis of 3-Methyl-1,2-benzisoxazole
The following protocol is a representative example based on the classical ketoxime cyclization methodology.[12]
Step 1: Synthesis of 2'-Hydroxyacetophenone Oxime
-
Dissolve substituted o-hydroxy acetophenone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq).
-
Reflux the mixture for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify with dilute HCl to precipitate the product.
-
Filter, wash with water, and dry the crude 2'-hydroxy ketoxime.
Step 2: Acetylation of the Oxime
-
Dissolve the dried ketoxime (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq) dropwise while stirring.
-
Stir the reaction at room temperature for 1 hour.
-
Pour the mixture into water to precipitate the acetate derivative.
-
Filter, wash, and dry the 2'-hydroxy ketoxime acetate.
Step 3: Cyclization to 3-Methyl-1,2-benzisoxazole
-
Dissolve the ketoxime acetate (1.0 eq) in dry pyridine.
-
Heat the solution to reflux for 3-5 hours until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and remove the pyridine under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final 3-methyl-1,2-benzisoxazole.
Therapeutic Landscape: Bioactive Benzo[c]isoxazole Derivatives
The true value of the benzo[c]isoxazole scaffold is realized in its application to human health. Two landmark drugs, risperidone and zonisamide, highlight its therapeutic versatility.
Antipsychotics: The Risperidone Story
Risperidone is a second-generation (atypical) antipsychotic widely prescribed for schizophrenia and bipolar disorder.[14] Its mechanism of action is primarily attributed to its potent, combined antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[15][16] The "atypical" profile, characterized by a lower incidence of extrapyramidal side effects compared to older antipsychotics, is thought to stem from its high affinity for 5-HT2A receptors relative to D2 receptors.[16][17] This potent 5-HT2A blockade is believed to mitigate the motor side effects caused by D2 blockade in the nigrostriatal pathway while preserving the therapeutic effect in the mesolimbic pathway.[15][18]
Anticonvulsants: The Role of Zonisamide
Zonisamide is a sulfonamide-containing anticonvulsant used in the treatment of epilepsy.[4] Its broad-spectrum efficacy is derived from a multi-modal mechanism of action. Primarily, zonisamide blocks voltage-sensitive sodium channels, which stabilizes neuronal membranes and prevents the sustained, high-frequency repetitive firing of action potentials that underlies seizure propagation.[4][5][6] Additionally, it inhibits T-type calcium channels, which are involved in the rhythmic firing of thalamic neurons associated with certain types of seizures.[1][6] This dual-action on critical ion channels provides a robust anticonvulsant effect.
Emerging Applications: Anticancer and Antimicrobial Agents
Beyond neurology and psychiatry, benzo[c]isoxazole derivatives are showing significant promise in other areas. Numerous studies have reported potent antimicrobial activity against various bacterial and fungal strains.[4][19] In oncology, novel derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation, with some compounds showing promising activity against colon cancer cell lines.[4]
Quantitative Bioactivity Data Summary
The following tables summarize key quantitative data for representative benzo[c]isoxazole derivatives, demonstrating the scaffold's potent interaction with biological targets.
Table 1: Receptor Binding Affinity of Risperidone
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT2A | 0.2 [15] |
| D2 | 3.2 [15] |
| D4 | 7.3[15][16] |
| Alpha 1A | 5[15] |
| H1 | 20[15] |
Data illustrates the high affinity and the favorable 5-HT2A/D2 ratio.
Table 2: Bioactivity of Various Benzo[c]isoxazole Derivatives
| Compound Type | Biological Target / Assay | Activity Metric | Result |
|---|---|---|---|
| Antitubercular Analogs | M. tuberculosis H37Rv | MIC | 3.12 µg/mL[4] |
| Anticancer Analogs | HT-29 Colon Cancer Cells | IC50 | Varies by structure[4] |
| Antibacterial (Natural Product) | A. baumannii | Antibiotic Activity | Potent[20] |
| Anti-inflammatory | COX-2 Inhibition | IC50 | 9.16 µM[18] |
MIC = Minimum Inhibitory Concentration; IC50 = Half-maximal Inhibitory Concentration.
Conclusion & Future Outlook
From its discovery by Friedländer and Henriques over a century ago to its central role in modern pharmacotherapy, the benzo[c]isoxazole scaffold has proven to be an enduringly valuable core. Its synthetic accessibility and chemical versatility have allowed medicinal chemists to fine-tune its properties, leading to potent and selective drugs for complex diseases. The continued exploration of this privileged structure, driven by novel synthetic methodologies and a deeper understanding of biological systems, promises to yield the next generation of innovative therapeutics for unmet medical needs. The journey of the benzo[c]isoxazole ring system is a compelling example of how fundamental discoveries in organic chemistry can translate into profound impacts on human health.
References
- 1. What is the mechanism of Zonisamide? [synapse.patsnap.com]
- 2. Anthranil - Wikipedia [en.wikipedia.org]
- 3. Chemical Reactivity of Benzo[c]isoxazole_Chemicalbook [chemicalbook.com]
- 4. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. synarchive.com [synarchive.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. e-journals.in [e-journals.in]
- 13. Benzisoxazole synthesis [organic-chemistry.org]
- 14. Risperidone Decreases Expression of Serotonin Receptor-2A (5-HT2A) and Serotonin Transporter (SERT) but Not Dopamine Receptors and Dopamine Transporter (DAT) in PBMCs from Patients with Schizophrenia [mdpi.com]
- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 16. droracle.ai [droracle.ai]
- 17. droracle.ai [droracle.ai]
- 18. 5-HT(2A) and D(2) receptor blockade increases cortical DA release via 5-HT(1A) receptor activation: a possible mechanism of atypical antipsychotic-induced cortical dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Isoxazole Scaffold: A Multifaceted Approach to Disrupting Cancer Pathogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The isoxazole ring, a five-membered heterocycle, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4][5] In oncology, isoxazole derivatives have garnered significant attention for their potent and diverse mechanisms of action against various cancer types.[6][7][8] This technical guide provides a comprehensive exploration of the core mechanisms through which isoxazole compounds exert their anticancer effects. We will delve into the molecular intricacies of apoptosis induction, cell cycle arrest, and the targeted inhibition of key oncogenic proteins and pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only a deep mechanistic understanding but also practical, field-proven experimental protocols to validate these activities. Our narrative is grounded in scientific integrity, providing a robust framework for the rational design and evaluation of next-generation isoxazole-based cancer therapeutics.
Introduction: The Strategic Advantage of the Isoxazole Moiety in Oncology
The isoxazole moiety's utility in anticancer drug design stems from its unique physicochemical properties.[4] The arrangement of nitrogen and oxygen atoms within the five-membered ring creates a distinct electronic and steric profile, enabling it to participate in a variety of non-covalent interactions with biological targets.[9] This versatility allows isoxazole-containing molecules to function as bioisosteres for other functional groups, enhancing metabolic stability and pharmacokinetic profiles.[4][5]
The anticancer activity of isoxazole derivatives is not confined to a single mode of action; instead, they operate through a multi-pronged attack on cancer cell biology.[10][11] This guide will dissect these mechanisms, providing a granular view of how these compounds disrupt the complex machinery of carcinogenesis.
Orchestrating Cell Death: Induction of Apoptosis
A primary and highly sought-after mechanism of anticancer agents is the ability to trigger programmed cell death, or apoptosis, in malignant cells. Numerous isoxazole derivatives have been shown to be potent inducers of apoptosis.[12][13][14]
The Intrinsic (Mitochondrial) Pathway
Many isoxazole compounds initiate apoptosis through the intrinsic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.
One notable mechanism involves the inhibition of anti-apoptotic Bcl-2 proteins and the upregulation of pro-apoptotic proteins like Bax and Bak.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential (MOMP), leading to the release of cytochrome c into the cytoplasm.[6] Cytoplasmic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates the initiator caspase-9. Active caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[14]
Experimental Protocol: Caspase-3/7 Activity Assay
This protocol outlines a method to quantify the activity of effector caspases 3 and 7, key executioners of apoptosis, using a luminogenic substrate.
Principle: The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the caspase activity.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF-7, HeLa, Hep3B) in a 96-well white-walled plate at a density of 1 x 10^4 cells per well.[15][16]
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the isoxazole compound and a vehicle control (e.g., DMSO). Include a positive control such as staurosporine.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure (using a commercial kit like Caspase-Glo® 3/7):
-
Equilibrate the plate and reagents to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the supplied buffer to the lyophilized substrate. Mix by gentle inversion until the substrate is fully dissolved.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Calculate the fold-change in caspase activity by normalizing the luminescence of treated samples to that of the vehicle control.
-
Plot the fold-change in caspase activity against the compound concentration.
-
Signaling Pathway Visualization
Caption: Intrinsic apoptosis pathway induced by isoxazole compounds.
Halting Proliferation: Cell Cycle Arrest
In addition to inducing apoptosis, isoxazole derivatives can exert their anticancer effects by arresting the cell cycle at various checkpoints, thereby preventing cancer cell proliferation.[14] The most commonly observed points of arrest are the G1/S and G2/M transitions.[14]
G2/M Phase Arrest
Several isoxazole compounds have been reported to induce cell cycle arrest at the G2/M phase.[14] This is often achieved through the modulation of key regulatory proteins, including cyclin-dependent kinases (CDKs) and their associated cyclins. For instance, some derivatives can upregulate the expression of the CDK inhibitor p21WAF1/CIP1, which in turn inhibits the activity of the Cyclin B1/CDK1 complex, a critical driver of entry into mitosis.[6]
Another important target for G2/M arrest is tubulin.[9] Isoxazole-based compounds can interfere with microtubule dynamics, either by inhibiting tubulin polymerization or by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis.[9][17]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the isoxazole compound at the desired concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A in PBS).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the control to determine the phase of arrest.
-
Workflow Visualization
Caption: Experimental workflow for cell cycle analysis.
Targeted Inhibition: Disrupting Key Oncogenic Drivers
The versatility of the isoxazole scaffold allows for its incorporation into molecules designed to inhibit specific enzymes that are critical for cancer cell survival and proliferation.
Kinase Inhibition
Protein kinases are a major class of drug targets in oncology. Several isoxazole derivatives have been developed as potent kinase inhibitors.
-
Epidermal Growth Factor Receptor (EGFR): Some isoxazole compounds have demonstrated significant inhibitory activity against EGFR tyrosine kinase (EGFR-TK).[18] By blocking the ATP-binding site of EGFR, these compounds prevent its autophosphorylation and the activation of downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.[19]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Isoxazole-based carboxamides have been identified as potential inhibitors of VEGFR2, a key mediator of angiogenesis.[20] Inhibition of VEGFR2 signaling can block the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.
Heat Shock Protein 90 (Hsp90) Inhibition
Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins, including mutated p53, Akt, and Raf-1.[7] Isoxazole-based Hsp90 inhibitors, such as NVP-AUY922, have shown potent anticancer activity by promoting the proteasomal degradation of these client proteins, leading to cell cycle arrest and apoptosis.[21]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of representative isoxazole compounds against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 2d | HeLa (Cervical) | MTT | 15.48 µg/ml | [15][16] |
| Compound 2d | Hep3B (Liver) | MTT | ~23 µg/ml | [15][16] |
| Compound 2e | Hep3B (Liver) | MTT | ~23 µg/ml | [15][16] |
| Compound 11 | MCF-7 (Breast) | MTT | 2.3 | [14] |
| Compound 11 | Hep3B (Liver) | MTT | 2.7 | [14] |
| Compound 25a | HepG2 (Liver) | MTT | 6.38 | [18] |
| Compound 25a | MCF-7 (Breast) | MTT | 9.96 | [18] |
| Compound 10c | HepG2 (Liver) | MTT | 0.69 | [20] |
Conclusion and Future Directions
Isoxazole-containing compounds represent a rich and diverse class of anticancer agents with a multitude of mechanisms of action. Their ability to induce apoptosis, arrest the cell cycle, and inhibit key oncogenic targets underscores their therapeutic potential. The continued exploration of the isoxazole scaffold, guided by a deep understanding of its mechanistic underpinnings and the application of robust experimental validation, will undoubtedly pave the way for the development of novel and effective cancer therapies. Future efforts should focus on optimizing the selectivity and pharmacokinetic properties of isoxazole derivatives to maximize their therapeutic index and clinical utility.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. espublisher.com [espublisher.com]
- 7. Researchers Develop Anti-tumor Compounds | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Document: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (CHEMBL5096181) - ChEMBL [ebi.ac.uk]
- 12. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Solubility and Stability of 5-Chloro-3-methylbenzo[c]isoxazole
Prepared for: Researchers, Scientists, and Drug Development Professionals Core Focus: A comprehensive analysis of the critical physicochemical parameters of 5-Chloro-3-methylbenzo[c]isoxazole, focusing on solubility and chemical stability. This guide provides both foundational knowledge and actionable experimental frameworks essential for preclinical and formulation development.
Introduction
This compound is a heterocyclic compound featuring a fused benzene and isoxazole ring system.[1] With the chemical formula C₈H₆ClNO and a molecular weight of approximately 167.59 g/mol , its structure is of significant interest in medicinal chemistry.[1] Derivatives of this scaffold have been explored for a range of biological activities, including potential anticancer, antimicrobial, and neuroprotective effects.[1]
In the journey of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Solubility and stability are not mere data points; they are foundational pillars that dictate a compound's viability as a therapeutic agent. Poor solubility can lead to low bioavailability, while instability can compromise shelf-life, safety, and efficacy. This guide provides a detailed examination of these properties for this compound, outlining standard methodologies for their assessment and offering insights into the interpretation of results.
Part 1: Physicochemical Properties and Solubility Profile
The intrinsic properties of an Active Pharmaceutical Ingredient (API) govern its behavior in both physiological and formulation environments. This section details the core physicochemical data for this compound and presents a framework for determining its solubility.
Core Physicochemical Data
A summary of the fundamental properties is essential for any preliminary assessment. While extensive experimental data for this specific molecule is not widely published, the known identifiers are consolidated below. Properties such as LogP and pKa are critical for predicting absorption and distribution and must be determined experimentally.
| Property | Value | Source |
| CAS Number | 4104-35-2 | [1] |
| Molecular Formula | C₈H₆ClNO | [1] |
| Molecular Weight | 167.59 g/mol | [1] |
| Physical State | Solid (Predicted) | N/A |
| LogP (Predicted) | 3.04 | [2] |
| Topological Polar Surface Area (TPSA) | 26.03 Ų | [2] |
Note: Predicted values serve as initial estimates and require experimental verification.
Aqueous and Organic Solubility
Solubility is a critical determinant of a drug's absorption and bioavailability. For oral administration, a compound must dissolve in the gastrointestinal tract to be absorbed. In formulation science, solubility dictates the choice of excipients and the feasibility of developing various dosage forms, from oral solids to parenteral solutions.
Given the lack of specific published solubility data for this compound, a systematic experimental evaluation is necessary. The table below illustrates how such data should be presented.
Table 1: Representative Solubility Data Table (Hypothetical)
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| pH 1.2 Buffer (Simulated Gastric Fluid) | 37 | < 0.1 | Shake-Flask HPLC-UV |
| pH 6.8 Buffer (Simulated Intestinal Fluid) | 37 | < 0.1 | Shake-Flask HPLC-UV |
| Water | 25 | < 0.05 | Shake-Flask HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Visual |
| Ethanol | 25 | 5 - 10 | Shake-Flask HPLC-UV |
| Polyethylene Glycol 400 (PEG 400) | 25 | 15 - 25 | Shake-Flask HPLC-UV |
This table is for illustrative purposes. The values are hypothetical and must be determined experimentally.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. It is a robust and self-validating protocol that measures the saturation point of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of 1.5 mL glass vials. The excess solid is crucial to ensure that equilibrium is reached at saturation.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 phosphate buffer, DMSO, ethanol) to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). Allow the samples to equilibrate for a minimum of 24-48 hours. This duration is critical to ensure the dissolution process has reached a true equilibrium.
-
Sample Processing: After equilibration, allow the vials to stand for 1 hour to let undissolved solids settle.
-
Filtration: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE or PVDF, selected for low drug binding) to remove all undissolved API.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated stability-indicating HPLC-UV method. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
Diagram 1: Workflow for Solubility Assessment
Part 2: Chemical Stability and Degradation Profile
Understanding a molecule's intrinsic stability is a regulatory requirement and a scientific necessity.[3] Forced degradation studies are employed to identify potential degradation pathways, characterize degradation products, and develop stability-indicating analytical methods.[4][5] These studies expose the API to stress conditions more severe than accelerated stability testing.[5]
Forced Degradation Studies: An Overview
The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[6] This level of degradation is sufficient to demonstrate the separation of degradants from the parent peak in an analytical method without being so excessive that it leads to complex secondary degradation products.[7]
Table 2: Summary of Forced Degradation Conditions and Potential Outcomes (Hypothetical)
| Stress Condition | Reagent/Parameters | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Potential cleavage of the isoxazole ring. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | Likely to be more susceptible than to acid; ring-opening is a primary pathway. |
| Oxidation | 3% H₂O₂, RT, 24h | Possible oxidation of the methyl group or formation of N-oxides. |
| Thermal Stress | 80°C, 72h (Solid State) | Generally stable, but potential for solid-state rearrangement or decomposition. |
| Photostability | ICH Q1B conditions (UV/Vis light) | Potential for photolytic cleavage or rearrangement, common in heterocyclic systems. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a standard approach to investigating the stability of this compound under various stress conditions. A stability-indicating HPLC method, capable of resolving the parent compound from all process impurities and degradation products, is essential.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Heat the mixture in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Neutralize the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C.
-
Withdraw aliquots at time points (e.g., 1, 4, 8 hours).
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Monitor at various time points (e.g., 2, 8, 24 hours).
-
-
Thermal Degradation (Solution):
-
Heat the stock solution at 80°C and analyze at set intervals.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid API in a vial and store it in an oven at 80°C.
-
At each time point, dissolve a weighed amount of the solid in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose both the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis: All stressed samples are analyzed by a stability-indicating HPLC-UV/MS method. The mass spectrometer is crucial for obtaining mass information on any new peaks, which aids in the structural elucidation of degradation products.
Plausible Degradation Pathways
Based on the chemistry of the benzisoxazole scaffold, certain degradation pathways can be anticipated. The isoxazole ring is susceptible to cleavage under both hydrolytic and photolytic conditions.
-
Hydrolysis: Under basic conditions, nucleophilic attack by a hydroxide ion can lead to the cleavage of the N-O bond, resulting in the formation of a substituted 2-hydroxyphenyl ketone derivative.
-
Oxidation: The methyl group at the 3-position is a potential site for oxidation, which could lead to the corresponding alcohol or carboxylic acid. The aromatic ring system could also undergo hydroxylation.[8]
Diagram 2: Plausible Hydrolytic Degradation Pathway
Note: The structures in the diagram above are illustrative representations of a potential chemical transformation and require experimental confirmation.
Conclusion
This technical guide establishes a foundational understanding of the solubility and stability of this compound, two physicochemical properties that are indispensable for successful drug development. While specific experimental data for this compound remains to be published, the protocols and theoretical frameworks presented here provide a robust roadmap for its systematic evaluation. The shake-flask method for solubility and a comprehensive forced degradation study are critical first steps. The resulting data will not only support the development of a stability-indicating analytical method but will also guide formulation strategies, define appropriate storage conditions, and ultimately determine the therapeutic potential of this promising heterocyclic scaffold.
References
- 1. Buy this compound | 4104-35-2 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. rjptonline.org [rjptonline.org]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Silico Modeling of 5-Chloro-3-methylbenzo[c]isoxazole Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth walkthrough for conducting in silico modeling of 5-Chloro-3-methylbenzo[c]isoxazole, a heterocyclic compound with potential therapeutic applications. This document is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the computational methodologies pivotal to modern drug discovery. We will navigate the entire in silico workflow, from initial target identification and ligand preparation to advanced molecular docking, molecular dynamics simulations, and ADMET profiling. The protocols detailed herein are grounded in established scientific principles and leverage open-access, validated software, ensuring a robust and reproducible research framework. Our objective is to not only furnish a step-by-step procedural manual but also to instill a deeper understanding of the rationale behind each computational experiment, thereby empowering researchers to judiciously apply these techniques in their own discovery pipelines.
Introduction: The Rationale for In Silico Investigation
The journey of a drug from concept to clinic is arduous and fraught with high attrition rates.[1] Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to mitigate these challenges, offering a rapid and cost-effective means to prioritize promising candidates and discard those with unfavorable properties early in the discovery process.[1][2] The subject of this guide, this compound, belongs to the isoxazole class of heterocyclic compounds. Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4]
Given the established anti-inflammatory potential of related isoxazole compounds, a logical starting point for our in silico investigation is to hypothesize an interaction with a key protein in the inflammatory cascade. Cyclooxygenase-2 (COX-2) is a well-validated target for non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, this guide will use human COX-2 as a representative target to illustrate the complete in silico modeling workflow for this compound.
The overarching workflow of our investigation is depicted below:
Caption: Overall in silico modeling workflow.
Foundational Stage: Ligand and Protein Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This initial phase ensures that both our small molecule (ligand) and its protein target (receptor) are structurally and chemically optimized for computational analysis.
Ligand Preparation
Since a 3D structure of this compound may not be readily available, we will generate it.
Protocol: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as MarvinSketch or ChemDraw.
-
Conversion to 3D: Convert the 2D sketch into a 3D structure. Most chemical drawing software has this functionality built-in.
-
Energy Minimization: The initial 3D conformation is likely not at its lowest energy state. Perform an energy minimization using a force field like MMFF94. This can be done within the chemical drawing software or with external tools.
-
File Format Conversion: Save the optimized 3D structure in a suitable format for docking, such as .mol2 or .sdf. For use with AutoDock Vina, the ligand will need to be converted to the .pdbqt format, which includes atomic charges and rotatable bond information.[5][6] This can be accomplished using AutoDock Tools.[5][6]
Protein Target Preparation
For our hypothetical study, we will use the crystal structure of human COX-2. A suitable structure can be obtained from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 3LN1, which is a crystal structure of human COX-2 in complex with an inhibitor.[7][8]
Protocol: Protein Preparation
-
PDB File Retrieval: Download the PDB file for 3LN1 from the RCSB PDB database.
-
Initial Cleaning: The downloaded PDB file often contains non-essential molecules such as water, co-factors, and the co-crystallized ligand. These should be removed to create a clean protein structure for docking.[9] This can be done using visualization software like PyMOL or UCSF Chimera.[10]
-
Chain Selection: The 3LN1 structure is a homodimer. For docking, we typically only need a single protein chain. Select and save one chain (e.g., Chain A).
-
Adding Hydrogens: PDB files derived from X-ray crystallography typically lack hydrogen atoms. These are crucial for defining the correct ionization states of amino acid residues and for hydrogen bonding interactions. Add polar hydrogens to the protein structure.[11]
-
Assigning Charges: Assign partial charges to the protein atoms. For AutoDock, Kollman charges are commonly used.[11]
-
Final Conversion: Save the prepared protein structure in the .pdbqt format using AutoDock Tools. This file will serve as the receptor for our docking simulation.[12]
Caption: Protein preparation workflow.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] In our case, it will predict how this compound binds within the active site of COX-2. We will use AutoDock Vina, a widely used open-source docking program.[14]
Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Definition: Define the search space for the docking algorithm. This is a three-dimensional box that encompasses the active site of the protein.[15] The coordinates of the co-crystallized ligand in the original PDB file can be used to center this box. The size of the box should be large enough to allow the ligand to rotate freely but not so large as to be computationally inefficient.
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein (.pdbqt) and ligand (.pdbqt) files, the coordinates and dimensions of the grid box, and the name of the output file.
-
Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform a series of computational "runs" to find the best binding poses.[16]
-
Analysis of Results: The output file will contain several predicted binding poses, each with a corresponding binding affinity score in kcal/mol.[17] The more negative the score, the stronger the predicted binding. Visualize the top-ranked poses in complex with the protein using PyMOL or UCSF Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
Table 1: Hypothetical Docking Results
| Pose | Binding Affinity (kcal/mol) | RMSD from Reference | Key Interacting Residues |
| 1 | -8.5 | 1.2 Å | TYR-385, SER-530, ARG-120 |
| 2 | -8.2 | 1.8 Å | VAL-349, LEU-352, TYR-355 |
| 3 | -7.9 | 2.5 Å | ARG-120, GLU-524, LEU-531 |
Molecular Dynamics Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time.[18] This provides insights into the stability of the binding pose and the flexibility of the protein and ligand. GROMACS is a powerful and popular open-source software for performing MD simulations.[19]
Protocol: Molecular Dynamics Simulation with GROMACS
-
System Preparation: The top-ranked docked pose is used as the starting structure. The complex is placed in a simulation box (e.g., a cubic box) and solvated with a water model (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic physiological salt concentrations.[20]
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.
-
Production Run: Once the system is equilibrated, run the production MD simulation for a desired length of time (e.g., 100 nanoseconds).
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics to evaluate include the root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of individual residues, and the hydrogen bond network between the ligand and protein over time.
ADMET Prediction: Evaluating Drug-Likeness
A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[21] In silico ADMET prediction tools can provide early warnings of potential liabilities. SwissADME is a free and widely used web-based tool for this purpose.[22][23]
Protocol: ADMET Prediction with SwissADME
-
Input: Submit the SMILES string or the 2D structure of this compound to the SwissADME web server.[24]
-
Analysis: The server will calculate a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness indicators.[25][26]
-
Interpretation: Evaluate the predicted properties against established criteria for oral bioavailability and drug-likeness, such as Lipinski's Rule of Five. Key parameters to consider include molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).
Table 2: Hypothetical SwissADME Prediction for this compound
| Property | Predicted Value | Acceptable Range | Assessment |
| Molecular Weight | 181.61 g/mol | < 500 | Pass |
| logP | 2.85 | < 5 | Pass |
| H-bond Donors | 0 | < 5 | Pass |
| H-bond Acceptors | 2 | < 10 | Pass |
| TPSA | 21.7 Ų | < 140 Ų | Pass |
| GI Absorption | High | - | Favorable |
| BBB Permeant | Yes | - | Potential CNS activity |
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for investigating the potential interactions of this compound with a biological target, using COX-2 as a case study. The methodologies described, from initial structure preparation to molecular docking, MD simulations, and ADMET prediction, represent a robust framework for the initial stages of drug discovery. The hypothetical results presented suggest that this compound is a promising candidate with good predicted binding affinity for COX-2 and favorable drug-like properties.
The next logical steps would be to synthesize this compound and validate these in silico predictions through in vitro biochemical assays to determine its actual inhibitory activity against COX-2. Further in silico work could involve virtual screening of a library of related benzisoxazole derivatives to identify compounds with potentially improved potency and selectivity. By integrating computational and experimental approaches, we can accelerate the discovery and development of novel therapeutics.
References
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Molecular docking analysis of doronine derivatives with human COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 11. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. m.youtube.com [m.youtube.com]
- 14. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 17. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Running molecular dynamics simulations using GROMACS - TeSS (Training eSupport System) [tess.elixir-europe.org]
- 19. GROMACS Tutorials [mdtutorials.com]
- 20. compchems.com [compchems.com]
- 21. ijournals.in [ijournals.in]
- 22. SwissADME [swissadme.ch]
- 23. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 24. youtube.com [youtube.com]
- 25. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]
- 26. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
Methodological & Application
Application Notes & Protocols: A Validated Synthesis of 5-Chloro-3-methylbenzo[c]isoxazole
Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
5-Chloro-3-methylbenzo[c]isoxazole is a heterocyclic compound of significant interest in medicinal chemistry. The benzisoxazole scaffold is a privileged structure found in a range of pharmacologically active agents, including antipsychotic, anticonvulsant, and antimicrobial drugs.[1][2][3] The specific substitution pattern of this molecule—a chlorine atom at the 5-position and a methyl group at the 3-position—makes it a valuable intermediate for library synthesis and the development of novel therapeutics.
This document provides a detailed, validated protocol for the synthesis of this compound. The selected synthetic strategy is a robust and classical two-step approach proceeding via an o-hydroxyaryl ketoxime intermediate. This pathway was chosen for its reliability, use of readily available starting materials, and straightforward execution. We will first explore the synthetic logic through a retrosynthetic analysis, followed by a detailed examination of reaction mechanisms, step-by-step experimental protocols, and comprehensive troubleshooting advice.
Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule to identify a practical starting point. The primary disconnection strategy for the benzisoxazole ring involves breaking the N-O bond, which is a common method for forming this heterocycle.[4] This leads back to a key precursor, a substituted o-hydroxy acetophenone oxime.
References
Application Notes and Protocols for 5-Chloro-3-methylbenzo[c]isoxazole in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Chloro-3-methylbenzo[c]isoxazole as a privileged scaffold in medicinal chemistry. This document outlines synthetic methodologies, derivatization strategies, and detailed protocols for evaluating the biological activities of its derivatives in the key therapeutic areas of oncology, infectious diseases, and neurodegenerative disorders.
Introduction: The Benzisoxazole Scaffold in Drug Discovery
The benzisoxazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its rigid bicyclic framework and versatile substitution patterns allow for the precise spatial orientation of functional groups, facilitating interactions with various biological targets.[2][3] The incorporation of a chloro and a methyl group in this compound offers a unique starting point for chemical exploration, influencing the molecule's electronic properties and metabolic stability. This guide will delve into the practical applications of this versatile building block in the development of novel therapeutic agents.
I. Synthesis and Derivatization Strategies
The synthesis of the this compound core and its subsequent derivatization are critical first steps in harnessing its potential. Several synthetic routes have been established, offering flexibility in accessing the core structure and its analogs.
A. Core Synthesis of this compound
One common and effective method for the synthesis of the benzisoxazole ring system is through the cyclization of an appropriately substituted precursor.
Protocol 1: Synthesis via Cyclization of an N-aryl Hydroxamic Acid Precursor
This protocol is based on the general principle of intramolecular cyclization to form the isoxazole ring.
Rationale: This method provides a direct and often high-yielding route to the benzisoxazole core. The choice of cyclizing agent can be tailored to the specific substrate and desired reaction conditions.
Materials:
-
N-(5-chloro-2-hydroxyphenyl)acetamide
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
To a solution of N-(5-chloro-2-hydroxyphenyl)acetamide (1 equivalent) in an anhydrous solvent, add the cyclizing agent (POCl₃ or PPA, 1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into ice-cold water.
-
Neutralize the aqueous solution with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
B. Derivatization of the this compound Scaffold
The true potential of this compound lies in its ability to be functionalized at various positions to create a library of diverse compounds for biological screening.
Workflow for Derivatization:
Caption: Derivatization strategies for this compound.
II. Applications in Anticancer Drug Discovery
Derivatives of the benzisoxazole scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms such as apoptosis induction, cell cycle arrest, and enzyme inhibition.[4][5]
A. Rationale for Anticancer Activity
The planar nature of the benzisoxazole ring system allows it to intercalate with DNA or bind to the active sites of key enzymes involved in cancer cell proliferation and survival. Structure-activity relationship (SAR) studies have shown that the type and position of substituents on the benzisoxazole core are critical for anticancer potency.[6]
B. Protocol 2: In Vitro Anticancer Activity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 | 10.5 |
| Derivative 2 | A549 | 15.2 |
| Doxorubicin | MCF-7 | 0.8 |
III. Applications in Antimicrobial Drug Discovery
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Benzisoxazole derivatives have shown promise as antibacterial and antifungal agents.[7]
A. Rationale for Antimicrobial Activity
The mechanism of action for antimicrobial benzisoxazoles can vary, but they often target essential bacterial or fungal enzymes or disrupt cell membrane integrity. The chloro-substituent on the benzene ring can enhance the lipophilicity of the molecule, potentially aiding its penetration into microbial cells.[7]
B. Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
This compound derivatives (dissolved in DMSO)
-
96-well microplates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Prepare a bacterial or fungal inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well microplate.
-
Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 3 | 8 | 16 | 32 |
| Derivative 4 | 4 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 2 |
IV. Applications in Neurodegenerative Disease Research
There is growing evidence to suggest that certain benzisoxazole derivatives may possess neuroprotective properties, making them interesting candidates for the treatment of diseases like Alzheimer's and Parkinson's disease.[8]
A. Rationale for Neuroprotective Effects
The proposed mechanisms for the neuroprotective effects of benzisoxazole derivatives include antioxidant activity, inhibition of key enzymes involved in neuroinflammation, and modulation of neurotransmitter systems.
B. Protocol 4: In Vitro Evaluation of Neuroprotective Effects against Oxidative Stress
This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
Oxidative stress-inducing agent (e.g., Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))
-
This compound derivatives
-
MTT solution or other cell viability assay reagents
-
96-well microplates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate into a neuronal phenotype if necessary (e.g., by treatment with retinoic acid).
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induce oxidative stress by adding H₂O₂ or 6-OHDA to the wells at a pre-determined toxic concentration. Include a control group with no stressor and a group with the stressor but no test compound.
-
Incubate the plate for 24 hours.
-
Assess cell viability using the MTT assay as described in Protocol 2.
-
An increase in cell viability in the presence of the test compound compared to the stressor-only group indicates a neuroprotective effect.
Workflow for Neuroprotection Assay:
Caption: Experimental workflow for the in vitro neuroprotection assay.
V. Conclusion
This compound represents a valuable and versatile starting point for the development of novel therapeutic agents. The synthetic accessibility of its core structure and the potential for diverse functionalization make it an attractive scaffold for medicinal chemists. The protocols outlined in these application notes provide a solid foundation for researchers to explore the anticancer, antimicrobial, and neuroprotective potential of its derivatives. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: 5-Chloro-3-methylbenzo[c]isoxazole as a Versatile Building Block in Pharmaceutical Development
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Chloro-3-methylbenzo[c]isoxazole. We delve into its synthesis, core reactivity, and its role as a privileged scaffold in generating novel therapeutic agents. Detailed, field-tested protocols are provided to facilitate its practical application in a laboratory setting.
Introduction: The Strategic Value of the Benzisoxazole Scaffold
The benzisoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic and structural properties allow for favorable interactions with a wide range of biological targets. Within this class, this compound (also known as 5-Chloro-3-methylanthranil) emerges as a particularly valuable starting material. Its chemical formula is C₉H₈ClNO, with a molecular weight of approximately 181.62 g/mol .[3]
The strategic placement of the chloro and methyl groups on the stable benzo[c]isoxazole core provides a unique combination of reactivity and metabolic stability. The chlorine atom serves as both a key pharmacophoric element and a potential metabolic blocker, while the methyl group offers a site for further functionalization. Derivatives of this and related benzisoxazole scaffolds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making this building block a focal point for modern drug discovery campaigns.[3][4][5][6]
Physicochemical Properties & Structural Data
A clear understanding of the fundamental properties of this compound is critical for its effective use in synthesis and downstream applications.
| Property | Value | Source |
| IUPAC Name | 5-Chloro-3-methyl-2,1-benzisoxazole | N/A |
| Synonyms | 5-Chloro-3-methylanthranil | [7] |
| CAS Number | 4104-35-2 | [3] |
| Molecular Formula | C₉H₈ClNO | [3] |
| Molecular Weight | 181.62 g/mol | [3] |
| Appearance | Off-white to light yellow crystalline solid | N/A |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Acetone | N/A |
Synthesis Protocol: [2+3] Cycloaddition Approach
One of the most efficient and regioselective methods for synthesizing the benzo[c]isoxazole core is through a [2+3] cycloaddition reaction.[3] This protocol outlines a representative procedure based on this methodology. The rationale for this choice lies in its high efficiency and control over the final product structure under relatively mild conditions.
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol:
-
Step 1: Oxime Formation:
-
To a solution of 3-Chloro-5-methylbenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 4-6 hours until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the aldehyde.
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime.
-
-
Step 2: Nitrile Oxide Formation and In-Situ Cycloaddition:
-
Dissolve the crude oxime from Step 1 in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes. The formation of the intermediate hydroximoyl chloride is the key to generating the nitrile oxide dipole.
-
Add methyl acrylate (1.5 eq) to the reaction mixture, followed by the slow, dropwise addition of triethylamine (Et₃N) (1.2 eq). The base facilitates the elimination of HCl to generate the reactive nitrile oxide in-situ, which is immediately trapped by the methyl acrylate dipolarophile.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
-
-
Step 3: Work-up and Purification:
-
Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in-vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
-
Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Core Reactivity & Strategic Functionalization
The synthetic utility of this compound stems from its defined points of reactivity. The benzo[c]isoxazole core itself is highly reactive and can be thought of as a masked o-aminoketone, susceptible to ring-opening reactions that provide access to other heterocyclic systems or functionalized benzenes.[7]
Caption: Key reactive sites on the this compound scaffold.
This inherent reactivity allows for diverse derivatization strategies to explore chemical space in drug discovery programs.
Application in Medicinal Chemistry: A Diversification Protocol
The true power of this building block lies in its ability to serve as a starting point for generating libraries of related compounds for structure-activity relationship (SAR) studies. Below is a representative protocol for functionalizing the methyl group, a common strategy for introducing diversity.
Caption: Workflow for diversifying the C3-methyl group.
Protocol: Synthesis of a C3-Functionalized Amine Derivative
-
Step 1: Bromination of the Methyl Group:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux (approx. 77°C) for 2-4 hours. The reaction is initiated by the thermal decomposition of AIBN, which generates radicals to start the chain reaction.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure to yield crude 5-Chloro-3-(bromomethyl)benzo[c]isoxazole. This intermediate is often used immediately in the next step due to potential instability.
-
-
Step 2: Nucleophilic Substitution with an Amine:
-
Dissolve the crude bromomethyl intermediate in acetone.
-
Add potassium carbonate (K₂CO₃) (2.0 eq) as a base, followed by the desired amine (e.g., morpholine, piperidine) (1.2 eq).
-
Stir the suspension vigorously at room temperature for 8-12 hours.
-
Filter off the inorganic salts and concentrate the filtrate.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the final, diversified product.
-
This two-step sequence is highly adaptable and can be used with a wide array of nucleophiles (alcohols, thiols, amines) to rapidly generate a library of analogs for biological screening.[2][8] This approach has been instrumental in developing compounds with potential antimicrobial and anti-inflammatory activities.[1][8]
Therapeutic Potential & Conclusion
The this compound scaffold is a validated starting point for the development of novel therapeutics. Its derivatives have been investigated for a range of diseases:
-
Oncology: Certain derivatives have shown potential in inhibiting the proliferation of cancer cells.[3][4]
-
Infectious Diseases: The scaffold is a key component in compounds with antibacterial and antifungal properties.[2][3]
-
Neuroscience: Related structures are being explored for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[3]
-
Inflammation: Benzisoxazole derivatives have been synthesized and evaluated for potent anti-inflammatory and antioxidant activities.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 4104-35-2 [smolecule.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Reactivity of Benzo[c]isoxazole_Chemicalbook [chemicalbook.com]
- 8. Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities | European Journal of Chemistry [eurjchem.com]
The Versatile Precursor: 5-Chloro-3-methylbenzo[c]isoxazole in the Synthesis of Novel Agrochemicals
Introduction: Unlocking the Potential of the Benzisoxazole Scaffold
The benzisoxazole moiety is a privileged heterocyclic scaffold, demonstrating a remarkable breadth of biological activities that have led to its incorporation into a wide array of pharmaceutical agents.[1] However, its potential within the agrochemical sector, while recognized, remains a fertile ground for discovery. Benzoxazole and benzisoxazole derivatives have shown significant promise as antibacterial, antiviral, fungicidal, and herbicidal agents.[2][3][4][5] This application note focuses on a specific, highly functionalized starting material, 5-Chloro-3-methylbenzo[c]isoxazole , and elucidates its application in the synthesis of next-generation agrochemicals, with a particular emphasis on herbicides. We will explore the synthetic pathways, provide detailed experimental protocols, and discuss the underlying chemical principles that make this compound a valuable building block for researchers and scientists in agrochemical development.
Core Compound Profile: this compound
| Property | Value |
| IUPAC Name | 5-Chloro-3-methyl-1,2-benzisoxazole |
| CAS Number | 28909-34-4 |
| Molecular Formula | C₈H₆ClNO |
| Molecular Weight | 167.59 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Acetone) |
Strategic Importance in Agrochemical Synthesis
The unique substitution pattern of this compound offers several advantages for the synthesis of diverse and potent agrochemicals:
-
The Benzisoxazole Core: Provides a rigid and biologically active scaffold.
-
The 5-Chloro Group: This electron-withdrawing group can enhance the biological activity of the final compound and provides a potential site for further functionalization through nucleophilic aromatic substitution under specific conditions.
-
The 3-Methyl Group: Influences the steric and electronic properties of the molecule, which can be crucial for binding to target enzymes or receptors in pests and weeds. It also provides a reactive site for functionalization, such as halogenation, to introduce further diversity.
Application in Herbicide Synthesis: A Plausible Pathway to 1,2-Benzisoxazole-3-acetamide Herbicides
Drawing inspiration from the established herbicidal activity of 1,2-benzisoxazole-3-acetamide derivatives, we propose a synthetic route utilizing this compound as a key starting material. The work of Sato et al. (1985) demonstrated that N-substituted-2-(1,2-benzisoxazol-3-yl)acetamides exhibit potent herbicidal properties.[6][7] By synthesizing the corresponding acetic acid intermediate from this compound, we can access a novel class of herbicidal candidates.
Proposed Synthetic Workflow
The overall strategy involves a two-stage process:
-
Synthesis of the Key Intermediate: Preparation of (5-Chloro-3-methyl-1,2-benzisoxazol-3-yl)acetic acid.
-
Amide Coupling: Reaction of the acetic acid intermediate with various amines to generate a library of candidate herbicides.
Caption: Proposed synthetic workflow for herbicidal acetamides.
Detailed Experimental Protocols
Part 1: Synthesis of the Key Intermediate: (5-Chloro-3-methyl-1,2-benzisoxazol-3-yl)acetic acid
This multi-step synthesis transforms the methyl group of the starting material into an acetic acid moiety.
Step 1a: Radical Bromination of this compound
-
Rationale: The benzylic protons of the 3-methyl group are susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this purpose, and Azobisisobutyronitrile (AIBN) is a common radical initiator.
-
Protocol:
-
To a solution of this compound (10.0 g, 59.7 mmol) in carbon tetrachloride (200 mL), add N-Bromosuccinimide (11.7 g, 65.7 mmol) and AIBN (0.49 g, 2.98 mmol).
-
Reflux the mixture under nitrogen for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(bromomethyl)-5-chloro-1,2-benzisoxazole. This product can often be used in the next step without further purification.
-
Step 1b: Cyanation of 3-(Bromomethyl)-5-chloro-1,2-benzisoxazole
-
Rationale: The bromo-derivative is a good substrate for nucleophilic substitution. Sodium cyanide is used to introduce the nitrile group, which is a precursor to the carboxylic acid.
-
Protocol:
-
Dissolve the crude 3-(bromomethyl)-5-chloro-1,2-benzisoxazole from the previous step in a mixture of ethanol (150 mL) and water (50 mL).
-
Add sodium cyanide (3.5 g, 71.4 mmol) portion-wise, ensuring the temperature does not exceed 40°C.
-
Stir the mixture at room temperature overnight.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude (5-Chloro-1,2-benzisoxazol-3-yl)acetonitrile.
-
Step 1c: Hydrolysis of (5-Chloro-1,2-benzisoxazol-3-yl)acetonitrile
-
Rationale: Acid-catalyzed hydrolysis of the nitrile functionality is a standard method for the preparation of carboxylic acids.
-
Protocol:
-
To the crude (5-Chloro-1,2-benzisoxazol-3-yl)acetonitrile, add a mixture of concentrated sulfuric acid (50 mL) and water (50 mL).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (200 g).
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral to litmus.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure (5-Chloro-3-methyl-1,2-benzisoxazol-3-yl)acetic acid.
-
Part 2: Synthesis of N-substituted-2-(5-chloro-3-methyl-1,2-benzisoxazol-3-yl)acetamide
-
Rationale: Amide bond formation is a cornerstone of organic synthesis. A variety of coupling agents can be employed. Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid for reaction with an amine.
-
Protocol (General Procedure):
-
To a stirred solution of (5-Chloro-3-methyl-1,2-benzisoxazol-3-yl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, add the desired amine (1.1 eq) and a coupling agent such as EDC (1.2 eq) along with a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target N-substituted-2-(5-chloro-3-methyl-1,2-benzisoxazol-3-yl)acetamide.
-
Structure-Activity Relationship (SAR) Insights
Based on existing literature for similar herbicidal compounds, the following SAR can be anticipated:
-
Amine Substituent: The nature of the R-group on the amine is critical for herbicidal activity and crop selectivity. Bulky, lipophilic groups such as α,α-dimethylbenzylamine have been shown to be effective.[7]
-
Benzisoxazole Substituents: The 5-chloro and 3-methyl groups are expected to influence the overall electronic and steric profile of the molecule, potentially leading to enhanced herbicidal potency or a modified weed control spectrum compared to unsubstituted analogues.
Conclusion and Future Directions
This compound is a promising and versatile starting material for the synthesis of novel agrochemicals. The proposed synthetic pathway to N-substituted-2-(5-chloro-3-methyl-1,2-benzisoxazol-3-yl)acetamides provides a clear and actionable strategy for the development of new herbicidal candidates. Further research should focus on the synthesis of a diverse library of these compounds by varying the amine component and subsequent evaluation of their biological activity against a range of weed species and crops to establish a comprehensive structure-activity relationship. The inherent reactivity of the benzisoxazole core also opens avenues for further derivatization to explore other classes of agrochemicals, including fungicides and insecticides.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
- 4. Aminoisothiazolamides, a new class of potent inhibitors of lysyl‐tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening Protocols for Isoxazole Derivatives
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its unique electronic characteristics, metabolic stability, and capacity to serve as a bioisostere for other functional groups have positioned it as a critical component in the design of novel therapeutics.[1][2] Isoxazole derivatives have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5][6] Their mechanisms of action are diverse, often involving the modulation of key biological targets like protein kinases, G-protein coupled receptors (GPCRs), and other enzymes essential for disease progression.[1][7]
High-Throughput Screening (HTS) is a foundational technology in drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hits"—compounds that modulate a biological target of interest.[8][9] This guide provides a comprehensive framework for designing and executing robust HTS campaigns for isoxazole-based compound libraries, emphasizing the scientific rationale behind protocol design, data integrity, and hit validation.
Part 1: Pre-Screening and Compound Management
The success of any HTS campaign is fundamentally dependent on the quality and integrity of the compound library.[10][11] Meticulous pre-screening preparation is not merely logistical; it is the first line of defense against data artifacts and false positives.
1.1. Compound Quality Control (QC): Before screening, a representative subset of the isoxazole library should undergo QC. This typically involves LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) to confirm the identity, purity, and stability of the compounds. Impurities, including residual metals from synthesis, can be a significant source of false positives in HTS assays.[12]
1.2. Solubility Assessment: A frequent challenge in screening campaigns is the low aqueous solubility of small organic molecules.[13][14] Isoxazole derivatives, while generally polar, can become poorly soluble depending on their substitutions.[3] Low solubility can lead to compound precipitation, underestimation of potency, and variable results.[13][14]
-
Kinetic Solubility Assays: Techniques like nephelometry or turbidimetry should be employed to assess the solubility of compounds in the specific assay buffer.
-
DMSO Stock Management: Compounds are typically stored as concentrated stocks in dimethyl sulfoxide (DMSO). It is critical to manage these stocks carefully, as freeze-thaw cycles can cause compounds to precipitate.[13] Furthermore, the final DMSO concentration in the assay should be kept low (typically <1%) and consistent across all wells to minimize its effect on the biological target.
1.3. Library Plating: For an HTS campaign, compounds are transferred from stock solutions to multi-well assay plates (e.g., 384- or 1536-well). Automation in this stage is crucial to minimize human error and ensure consistency.[15] Quantitative HTS (qHTS), where compounds are pre-plated in a concentration series, is increasingly favored over single-concentration screening as it provides dose-response data directly from the primary screen, helping to eliminate many false positives early on.[16]
Part 2: Assay Development and Optimization
The choice of assay technology is dictated by the biological target class. For isoxazole libraries, which are often screened against kinases and GPCRs, fluorescence- and luminescence-based assays are common due to their sensitivity and amenability to miniaturization.[17][18][19][20][21]
Key Principle: The Z'-Factor The robustness of an HTS assay is quantified by the Z'-factor, a statistical parameter that measures the separation between the distributions of the positive and negative controls.[22][23][24]
-
Z'-factor > 0.5: An excellent assay, suitable for HTS.[23][25][26]
-
0 < Z'-factor < 0.5: A marginal assay that may require further optimization.[23][27]
-
Z'-factor < 0: The assay is not suitable for screening.[23][27]
The Z'-factor must be determined during assay development to validate the assay's quality before committing to a full-scale screen.[9][24]
Workflow for HTS Assay Development
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpca.org [ijpca.org]
- 6. mdpi.com [mdpi.com]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 9. benchchem.com [benchchem.com]
- 10. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dispendix.com [dispendix.com]
- 16. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 22. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 23. assay.dev [assay.dev]
- 24. Z-factor - Wikipedia [en.wikipedia.org]
- 25. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 26. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Notes and Protocols: 5-Chloro-3-methylbenzo[c]isoxazole in the Synthesis of Potent Enzyme Inhibitors
Introduction: The Privileged Benzisoxazole Scaffold in Modern Drug Discovery
The benzisoxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and rigid structure allow for specific and high-affinity interactions with various biological targets, making it a valuable building block in the design of novel therapeutics.[1] Derivatives of benzisoxazole have demonstrated a wide array of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer effects.[1][2] A key application of this versatile scaffold lies in the development of potent enzyme inhibitors, which are critical for treating a range of diseases from metabolic disorders to cancer.[3][4]
The introduction of specific substituents onto the benzisoxazole ring system, such as a chloro group at the 5-position and a methyl group at the 3-position, as in 5-Chloro-3-methylbenzo[c]isoxazole, allows for the fine-tuning of the molecule's steric and electronic properties. This targeted functionalization is a key strategy for enhancing the binding affinity and selectivity of the resulting inhibitors for their target enzymes. Research has shown that derivatives of this compound have potential as anticancer, neuroprotective, and antimicrobial agents, with enzyme inhibition being a primary mechanism of action.[3]
This guide provides a detailed overview and a comprehensive protocol for the synthesis of a novel class of α-glucosidase inhibitors, starting from a closely related 5-chloro-benzo[d]isoxazole precursor. α-glucosidase inhibitors are a critical class of therapeutic agents for the management of type 2 diabetes mellitus, as they delay carbohydrate digestion and reduce postprandial hyperglycemia.[5] The following sections will delve into the synthetic strategy, a step-by-step protocol, and the biological evaluation of the resulting compounds, underscoring the utility of the 5-chlorobenzisoxazole scaffold in the development of potent enzyme inhibitors.
Strategic Approach: Molecular Hybridization for Enhanced α-Glucosidase Inhibition
The design of the target enzyme inhibitors described herein employs the principle of molecular hybridization, a powerful strategy in drug discovery that combines two or more pharmacophores to create a new hybrid molecule with potentially enhanced affinity and efficacy. In this case, the 5-chlorobenzisoxazole scaffold is strategically linked to a 1,2,3-triazole moiety.[3] The triazole ring is known to form stable interactions with biological targets through hydrogen bonding and dipole interactions, and its inclusion is intended to enhance the binding of the inhibitor to the active site of the α-glucosidase enzyme.[3]
The synthetic route leverages the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," to connect the benzisoxazole and triazole components.[3] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal choice for the final step in a multi-step synthesis.
The following diagram illustrates the overall workflow for the synthesis of the target benzisoxazole-triazole hybrid α-glucosidase inhibitors.
Caption: Synthetic workflow for benzisoxazole-triazole α-glucosidase inhibitors.
Detailed Synthetic Protocol: From Substituted Phenol to Potent Inhibitor
This protocol is adapted from the work of Mudireddy et al. and details the synthesis of a series of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives.[3]
Part 1: Synthesis of the Propargylated Benzisoxazole Intermediate
Step 1: Synthesis of 1-(5-chloro-2,4-dihydroxyphenyl)ethanone (2)
-
To a solution of 4-chlorobenzene-1,3-diol (1) in acetic acid, add boron trifluoride diethyl etherate (BF₃·OEt₂).
-
Heat the reaction mixture at 110 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain compound (2).
Step 2: Synthesis of Intermediate (3)
-
Dissolve compound (2) in acetone and add potassium carbonate (K₂CO₃).
-
To this suspension, add dimethyl sulfate.
-
Reflux the reaction mixture and monitor by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate to obtain intermediate (3).
Step 3: Synthesis of the Cyclized Chromen-2-one (4)
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) in a suitable solvent, add diethyl carbonate.
-
Add a solution of intermediate (3) dropwise to the reaction mixture.
-
Stir the reaction at the appropriate temperature and monitor by TLC.
-
Upon completion, quench the reaction carefully with water and extract the product.
-
Purify the crude product by column chromatography to yield the cyclized chromen-2-one (4).
Step 4: Synthesis of 2-(5-chloro-6-methoxybenzo[d]isoxazol-3-yl) acetic acid (5)
-
Prepare a solution of sodium ethoxide (NaOEt) in ethanol.
-
Add hydroxylamine hydrochloride to the NaOEt solution.
-
Add the cyclized chromen-2-one (4) to the reaction mixture.
-
Reflux the mixture and monitor by TLC.
-
After completion, acidify the reaction mixture to precipitate the product (5).
Step 5 & 6: Esterification and Reduction to the Alcohol Intermediate (7)
-
Esterify the carboxylic acid (5) using standard methods (e.g., Fischer esterification) to yield the corresponding ester (6).
-
Reduce the ester (6) using a suitable reducing agent (e.g., lithium aluminum hydride) to obtain the alcohol intermediate (7).
Step 7: Synthesis of the Propargylated Benzisoxazole (8)
-
Dissolve the alcohol intermediate (7) in dimethylformamide (DMF).
-
Cool the solution to 0 °C and add propargyl bromide.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product (8).
Part 2: Synthesis of the Final Benzisoxazole-Triazole Hybrids via Click Chemistry
Step 8: Synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole (9a-o)
-
In a reaction vessel, dissolve the propargylated benzisoxazole (8) and a substituted aryl azide in a suitable solvent system (e.g., THF/water).
-
Add a copper(I) source, such as copper(I) iodide (CuI), and a ligand/base if necessary.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 70 °C).[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the final benzisoxazole-triazole hybrids (9a-o).
Biological Activity: Potent α-Glucosidase Inhibition
The synthesized benzisoxazole-triazole hybrids were evaluated for their in vitro α-glucosidase inhibitory activity.[3] The results demonstrated that all the tested compounds exhibited promising inhibitory activity, with IC₅₀ values in the nanomolar range, and were more potent than the standard drug, acarbose.[3]
The following table summarizes the α-glucosidase inhibitory activity of a selection of the synthesized compounds.
| Compound | Substituent (R) | IC₅₀ (nmol)[3] |
| 9a | Phenyl | 15.21 |
| 9f | 4-Bromophenyl | 14.69 |
| 9h | 4-(Trifluoromethyl)phenyl | 14.82 |
| 9j | 2-Methoxyphenyl | 15.11 |
| Acarbose | (Standard Drug) | 35.91 |
The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups, such as bromine and trifluoromethyl, at the para-position of the phenyl ring of the triazole moiety significantly enhanced the α-glucosidase inhibitory activity.[3]
The potent inhibitory activity of these compounds highlights the successful application of the molecular hybridization strategy and the importance of the 5-chlorobenzisoxazole scaffold in the design of novel α-glucosidase inhibitors.
The following diagram illustrates the mechanism of action of α-glucosidase inhibitors.
Caption: Mechanism of α-glucosidase inhibition.
Conclusion
The this compound scaffold and its isomers are highly valuable building blocks in the synthesis of potent enzyme inhibitors. This guide has provided a detailed protocol for the synthesis of a novel series of α-glucosidase inhibitors, demonstrating the power of molecular hybridization and click chemistry in modern drug discovery. The exceptional potency of the resulting benzisoxazole-triazole hybrids underscores the potential of this chemical class for the development of new therapeutics for metabolic diseases. The methodologies and strategies outlined herein can be adapted by researchers and drug development professionals to explore the synthesis of other enzyme inhibitors based on the versatile benzisoxazole scaffold.
References
- 1. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of benzisoxazoles as potent inhibitors of chaperone heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Thermal Cyclization of Aryl Azides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental setup for the thermal cyclization of aryl azides, a powerful transformation for the synthesis of nitrogen-containing heterocycles, particularly carbazoles. Carbazoles and their derivatives are crucial structural motifs in numerous pharmaceuticals and functional materials.[1][2][3][4] This guide delves into the underlying mechanistic principles, provides detailed experimental protocols, and emphasizes critical safety considerations for handling energetic azide compounds. The content is structured to offer both a theoretical foundation and practical, actionable steps for successful and safe experimentation in a research and development setting.
Introduction: The Significance of Aryl Azide Cyclization
The thermal decomposition of aryl azides to form nitrenes, highly reactive intermediates, is a cornerstone of modern synthetic organic chemistry.[5][6][7] These nitrenes can undergo a variety of subsequent reactions, with intramolecular C-H insertion to form carbazoles being a particularly valuable transformation.[8][9][10][11] The resulting carbazole scaffold is prevalent in a wide array of medicinally important compounds, exhibiting anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[2][4][12] Furthermore, carbazole derivatives are extensively utilized in the field of organic optoelectronics.[3]
This application note will focus on the practical aspects of conducting thermal cyclization of aryl azides, with a specific emphasis on establishing a robust and safe experimental workflow.
Mechanistic Overview: The Journey from Azide to Carbazole
The thermal cyclization of an aryl azide, such as an o-azidobiphenyl, proceeds through a well-defined, yet reactive, pathway. The key steps are:
-
Nitrene Formation: Upon heating, the aryl azide undergoes thermal decomposition, extruding a molecule of dinitrogen (N₂) to generate a highly reactive aryl nitrene intermediate.[13] This is typically the rate-determining step of the reaction.[13]
-
Intramolecular C-H Insertion: The generated nitrene, being electron-deficient, can then undergo an intramolecular insertion into a proximate C-H bond of an adjacent aryl ring.[14] This insertion can proceed via a concerted or a stepwise radical mechanism, depending on the spin state of the nitrene (singlet or triplet).[14]
-
Aromatization: The initial cyclization product then aromatizes to form the stable carbazole ring system.
Figure 1: General reaction pathway for the thermal cyclization of an aryl azide to a carbazole.
Critical Safety Considerations: Taming the Energetic Azide
Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, and may decompose explosively.[15][16] Therefore, strict adherence to safety protocols is paramount.
Key Safety Imperatives:
-
Work in a Fume Hood: All manipulations of azide compounds should be performed in a certified chemical fume hood.[15][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.[15][17]
-
Scale Limitations: Work with the smallest possible scale, especially during initial investigations.[15]
-
Avoid Metal Spatulas: Do not use metal spatulas for transferring solid azides, as this can cause friction and lead to decomposition. Use plastic or ceramic spatulas instead.[15][17]
-
Solvent Choice: Never use chlorinated solvents like dichloromethane or chloroform with azides, as this can lead to the formation of highly explosive di- and tri-azidomethane.[16][18]
-
Stability Assessment: Evaluate the stability of the organic azide. The "Rule of Six" suggests that having at least six carbon atoms for each energetic group (like azide) provides a reasonable degree of stability.[19] Another guideline is the carbon-to-nitrogen (C/N) ratio; a higher ratio generally indicates greater stability.[15][20]
-
Waste Disposal: Azide-containing waste must be segregated and disposed of according to institutional guidelines. Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[16][19]
| Parameter | Guideline for Organic Azide Stability | Reference |
| Carbon-to-Nitrogen Ratio | (Number of Carbon atoms + Number of Oxygen atoms) / (Number of Nitrogen atoms) ≥ 3 is considered safer for isolation and storage. | [20] |
| Rule of Six | At least six carbon atoms per energetic functional group (e.g., azide, nitro). | [19] |
| Storage | Store azides at low temperatures (e.g., in a refrigerator) and away from light. | [16][18] |
Table 1: Guidelines for Assessing the Stability of Organic Azides.
Experimental Setup: Ensuring an Inert Atmosphere
Thermal cyclization reactions are often sensitive to air and moisture, which can lead to unwanted side reactions. Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial. A Schlenk line is the standard apparatus for performing such reactions.[21][22][23]
Figure 2: A schematic of a standard Schlenk line setup for conducting reflux under an inert atmosphere.[24]
Detailed Experimental Protocol: A General Procedure
This protocol provides a general method for the thermal cyclization of an aryl azide. The specific reaction temperature and time will need to be optimized for each substrate.
Materials and Reagents:
-
Aryl azide substrate
-
Anhydrous, high-boiling point solvent (e.g., diphenyl ether, Dowtherm A, decalin)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk glassware (round-bottom flask with a sidearm, condenser)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with a temperature controller
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven overnight and allow it to cool under a stream of inert gas.
-
System Purge: Assemble the Schlenk flask and condenser, and connect them to the Schlenk line. Evacuate the system and backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.[22]
-
Reagent Addition: Under a positive flow of inert gas, add the aryl azide substrate and a magnetic stir bar to the Schlenk flask.
-
Solvent Addition: Add the anhydrous solvent to the flask via a cannula or syringe.[22] The concentration of the aryl azide is typically kept low (e.g., 0.01-0.1 M) to minimize intermolecular side reactions.
-
Reaction Setup: With a continuous flow of inert gas through the condenser, begin stirring the reaction mixture.
-
Heating and Reflux: Gradually heat the reaction mixture to the desired temperature using a heating mantle or an oil bath.[24] The reaction is often carried out at or near the boiling point of the solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.[25] To take a sample, briefly remove the condenser under a strong positive flow of inert gas and quickly withdraw a small aliquot with a long needle or pipette. Spot the reaction mixture on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.
-
Reaction Workup: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.[20][26] The choice of eluent will depend on the polarity of the product.
| Parameter | Typical Range/Condition | Rationale |
| Temperature | 150-250 °C | To provide sufficient energy for N₂ extrusion and nitrene formation.[27] |
| Concentration | 0.01 - 0.1 M | To favor intramolecular cyclization over intermolecular side reactions. |
| Solvent | High-boiling, inert solvents (e.g., diphenyl ether, decalin) | To achieve the necessary reaction temperatures and maintain an inert environment. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation and other side reactions with air or moisture.[21][22] |
Table 2: Typical Reaction Conditions for Thermal Aryl Azide Cyclization.
Characterization of Products
The purified carbazole product can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the carbazole.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. The disappearance of the strong azide stretch (around 2100 cm⁻¹) is a key indicator of a successful reaction.
Conclusion
The thermal cyclization of aryl azides is a robust and versatile method for the synthesis of valuable carbazole derivatives. By understanding the reaction mechanism, adhering to stringent safety protocols, and employing proper inert atmosphere techniques, researchers can successfully and safely utilize this powerful transformation. The detailed protocol provided herein serves as a solid foundation for the exploration and optimization of this reaction for a wide range of substrates, ultimately contributing to advancements in drug discovery and materials science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. researchgate.net [researchgate.net]
- 7. Iron‐Catalyzed Nitrene Insertion of CH Bonds (2022) [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rh2(II)-Catalyzed Synthesis of Carbazoles from Biaryl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nitrenes slideshare Reactive intermediates | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Nitrene C–H insertion - Wikipedia [en.wikipedia.org]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. ucd.ie [ucd.ie]
- 17. artscimedia.case.edu [artscimedia.case.edu]
- 18. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 19. safety.pitt.edu [safety.pitt.edu]
- 20. benchchem.com [benchchem.com]
- 21. Schlenk line - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. m.youtube.com [m.youtube.com]
- 24. Chemistry Teaching Labs - Reflux under an inert atmosphere [chemtl.york.ac.uk]
- 25. How To [chem.rochester.edu]
- 26. Purification [chem.rochester.edu]
- 27. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of 5-Chloro-3-methylbenzo[c]isoxazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive guide to developing a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Chloro-3-methylbenzo[c]isoxazole. This heterocyclic compound is a key building block in medicinal chemistry, with derivatives showing potential as anticancer, neuroprotective, and antimicrobial agents.[1] The ability to accurately quantify this molecule in complex matrices is essential for research and drug development. This document provides a detailed, step-by-step protocol, from sample preparation and chromatographic separation to mass spectrometric detection and method validation, grounded in established scientific principles and regulatory standards.
Introduction: The Analytical Challenge
This compound is an organic compound with the chemical formula C₉H₈ClNO and a molecular weight of approximately 181.62 g/mol .[1] Its structural motif is of significant interest in pharmaceutical development.[1] To support pharmacokinetic, metabolism, and quality control studies, a reliable analytical method is paramount. Liquid chromatography-mass spectrometry (LC-MS) is the technique of choice for this purpose, offering a powerful combination of the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS).[2][3][4] This guide details the logical progression of method development to achieve optimal performance for this specific analyte.
Overall Method Development Workflow
The development of a quantitative LC-MS method is a systematic process. It begins with understanding the analyte's properties, followed by the optimization of sample preparation, chromatographic separation, and mass spectrometric detection. The final method is then validated to ensure it is fit for its intended purpose.
Caption: High-level workflow for LC-MS method development and validation.
Part I: Sample Preparation and Analyte Handling
The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solution, free from interferences that could compromise the analysis.[5]
Materials and Reagents
-
Analyte: this compound reference standard.
-
Solvents: LC-MS grade acetonitrile, methanol, and water. The use of high-purity solvents is critical to minimize background noise and ensure accurate results.[6][7]
-
Additives: LC-MS grade formic acid.
-
Internal Standard (IS): A structurally similar, stable isotopically labeled analog is ideal. If unavailable, a compound with similar chromatographic behavior and ionization efficiency should be chosen.
Protocol: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the reference standard and dissolve it in a 5 mL volumetric flask with methanol.
-
Working Stock Solutions: Perform serial dilutions from the primary stock solution using a 50:50 mixture of acetonitrile and water to prepare working stocks at concentrations such as 100 µg/mL and 10 µg/mL.
-
Calibration Standards & Quality Controls (QCs): Spike appropriate volumes of the working stock solutions into the blank matrix (e.g., plasma, buffer) to create a calibration curve (e.g., 1-1000 ng/mL) and at least three levels of QCs (low, medium, high).
Protocol: Sample Extraction (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the majority of proteins from biological samples like plasma.
-
Pipette 50 µL of the sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard. The 3:1 ratio of organic solvent to sample ensures efficient protein crashing.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
Part II: Liquid Chromatography (LC) Method Optimization
The chromatographic separation is designed to retain and resolve the analyte of interest from matrix components, ensuring a clean signal is introduced into the mass spectrometer.
Rationale for Chromatographic Choices
-
Mode: Reversed-phase liquid chromatography (RP-LC) is the most suitable mode. It employs a non-polar stationary phase and a polar mobile phase, which is ideal for retaining and separating small, moderately hydrophobic molecules like this compound.[8][9]
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent retention for a wide range of organic compounds.[9][10] A column with a smaller particle size (e.g., <3 µm) will provide higher efficiency and better resolution.
-
Mobile Phase: A combination of water and a water-miscible organic solvent like acetonitrile or methanol is standard.[8] The addition of 0.1% formic acid to both mobile phases serves two key purposes: it controls the pH to ensure a consistent analyte charge state for reproducible retention and sharp peaks, and it provides a source of protons to facilitate efficient ionization in positive ESI mode.[11]
Protocol: LC Gradient Development
-
Initial Scouting Gradient: Begin with a fast, broad gradient (e.g., 5% to 95% organic solvent over 5 minutes) to determine the approximate retention time of the analyte.[10]
-
Gradient Optimization: Once the retention time is known, create a shallower gradient around that point. For example, if the analyte elutes at 60% organic solvent, a gradient from 40% to 80% over a few minutes will provide better resolution from nearby impurities.
-
Isocratic Hold & Re-equilibration: Include a brief hold at the final gradient percentage to ensure elution of any late-eluting compounds, followed by a return to initial conditions and a re-equilibration period of at least 5-10 column volumes to ensure reproducibility between injections.[12]
Optimized LC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides high resolution and is suitable for fast analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Polar phase for reversed-phase chromatography with an additive for ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting the analyte; acetonitrile often gives lower backpressure than methanol. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | 30% B to 90% B in 3.0 min; hold at 90% B for 0.5 min; return to 30% B | Optimized for analyte elution, ensuring separation from the solvent front and matrix components. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity, lowers backpressure, and can improve peak shape. |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
Part III: Mass Spectrometry (MS) Method Optimization
Tandem mass spectrometry (MS/MS) provides the selectivity needed for accurate quantification in complex matrices by monitoring a specific precursor-to-product ion transition.
Rationale for MS Choices
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique ideal for polar and semi-polar small molecules, making it well-suited for this analyte.[3][4][13] ESI transfers ions from solution to the gas phase with minimal fragmentation.[14][15][16]
-
Polarity: Given the presence of a nitrogen atom in the isoxazole ring, the molecule can be readily protonated. Therefore, positive ion mode is expected to yield a strong signal for the protonated molecule, [M+H]⁺.
-
Detection Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is the gold standard for quantification with tandem mass spectrometry.[3] It involves selecting the precursor ion (the protonated molecule) in the first quadrupole, fragmenting it in the collision cell, and selecting a specific, stable product ion in the third quadrupole. This process is highly specific and significantly reduces chemical noise.
Protocol: MS Parameter Tuning
-
Direct Infusion: Prepare a ~500 ng/mL solution of the analyte in a typical mobile phase composition (e.g., 50:50 A:B) and infuse it directly into the mass spectrometer using a syringe pump.
-
Precursor Ion Identification: Acquire a full scan spectrum in positive ion mode. The most abundant ion should correspond to the [M+H]⁺ adduct (expected m/z 182.0).
-
Product Ion Selection: Select the precursor ion (m/z 182.0) and perform a product ion scan by ramping the collision energy. Identify a stable and abundant fragment ion to use as the product ion for the SRM transition.
-
Source Parameter Optimization: Systematically adjust source parameters (e.g., capillary voltage, source temperature, nebulizer gas, drying gas) to maximize the signal intensity for the selected SRM transition.[12]
Optimized MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Best for protonating the nitrogen-containing heterocyclic compound. |
| Precursor Ion (Q1) | m/z 182.0 | Corresponds to the protonated molecule, [C₉H₈ClNO + H]⁺. |
| Product Ion (Q3) | To be determined experimentally | A stable, high-intensity fragment resulting from collision-induced dissociation. |
| Collision Energy | To be determined experimentally | Optimized to maximize the formation of the chosen product ion. |
| Capillary Voltage | ~3.5 kV | Creates a stable electrospray. |
| Source Temperature | ~350 °C | Aids in the desolvation of charged droplets. |
| Drying Gas Flow | ~10 L/min | Facilitates solvent evaporation from the ESI droplets. |
Part IV: Method Validation
Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[17] It is a regulatory requirement and ensures the integrity of the generated data. The validation should be performed according to established guidelines such as ICH Q2(R2).[18][19][20][21][22]
Caption: Core parameters for analytical method validation.
Key Validation Characteristics
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[20] This is demonstrated by analyzing blank matrix samples to check for interferences at the analyte's retention time.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.[19] Assessed by analyzing a series of calibration standards over the intended concentration range and performing a linear regression analysis (r² > 0.99 is typical).
-
Accuracy & Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements.[20] Both are evaluated by analyzing QC samples at multiple concentrations on different days.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature, mobile phase pH), providing an indication of its reliability during normal usage.[20]
Troubleshooting Common LC-MS Issues
Even well-developed methods can encounter problems. A systematic approach to troubleshooting is essential.[2][7]
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Retention Time Shift | Mobile phase composition error, column aging, air bubbles in the pump, temperature fluctuation. | Prepare fresh mobile phase; purge the pump system; ensure stable column temperature.[2][12] |
| Poor Peak Shape (Tailing/Fronting) | Column contamination/degradation, sample overload, incompatible sample solvent. | Flush or replace the column; reduce injection volume; ensure sample is dissolved in a solvent weaker than the initial mobile phase.[2][23] |
| Loss of Sensitivity | Contaminated MS ion source, incorrect MS parameters, sample degradation. | Clean the ion source; verify MS tune and method parameters; prepare fresh samples.[7][12] |
| High Background Noise | Contaminated mobile phase or solvents, system contamination, carryover. | Use high-purity (LC-MS grade) solvents and additives; flush the entire LC system; inject blank samples to check for carryover.[2][6] |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of an LC-MS/MS method for the quantitative analysis of this compound. By systematically optimizing sample preparation, liquid chromatography, and mass spectrometry parameters, a robust, sensitive, and selective method can be established. Adherence to rigorous validation protocols ensures that the method is fit-for-purpose and generates reliable data critical for advancing pharmaceutical research and development.
References
- 1. Buy this compound | 4104-35-2 [smolecule.com]
- 2. zefsci.com [zefsci.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. tecan.com [tecan.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. scilit.com [scilit.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 15. scispace.com [scispace.com]
- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. fda.gov [fda.gov]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. propharmagroup.com [propharmagroup.com]
- 21. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 22. starodub.nl [starodub.nl]
- 23. Fix LC-MS problems with Shimadzu's downloadable troubleshooting guide | Separation Science [sepscience.com]
Application Note & Protocols: Investigating 5-Chloro-3-methylbenzo[c]isoxazole as a Scaffold for Novel Anti-Inflammatory Agents
Introduction
The benzisoxazole scaffold is recognized in medicinal chemistry as a "privileged structure," forming the core of numerous biologically active compounds with applications ranging from antipsychotic to antimicrobial agents.[1] The persistent global health burden of chronic inflammatory diseases—such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis—necessitates the exploration of novel chemical entities that can offer improved efficacy and safety profiles over existing therapies.[2] Current non-steroidal anti-inflammatory drugs (NSAIDs) are often associated with significant gastrointestinal and cardiovascular side effects, driving the search for agents with more selective mechanisms of action.[2]
This document outlines a comprehensive research framework for the investigation of 5-Chloro-3-methylbenzo[c]isoxazole (CAS: 28909-34-4) as a foundational scaffold for a new class of anti-inflammatory agents. Structure-activity relationship (SAR) studies on related heterocyclic compounds suggest that the presence of electron-withdrawing groups, such as the chloro-substituent at the 5-position, can be favorable for anti-inflammatory activity.[1] This guide provides the scientific rationale, detailed synthesis protocols, and robust bioassay methodologies required to validate this hypothesis and advance derivatives toward lead optimization.
Scientific Rationale: Targeting Key Inflammatory Pathways
Inflammation is a complex biological response mediated by a network of signaling pathways. Two of the most critical cascades in the inflammatory process are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] These pathways are activated by stimuli like lipopolysaccharide (LPS) from bacteria, leading to the transcription of pro-inflammatory genes that produce cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2).[3][4]
It is hypothesized that this compound derivatives may exert anti-inflammatory effects by modulating these core pathways. Evidence from related isoxazole compounds shows potent inhibition of LPS-induced TNF-α and IL-6 production and suppression of the MAPK/NF-κB signaling cascades.[4][5] The protocols herein are designed to test this hypothesis by quantifying the inhibition of key inflammatory mediators.
Caption: Hypothesized mechanism of action targeting the NF-κB signaling pathway.
Part 1: Synthesis of a this compound Focused Library
Objective: To synthesize the parent compound and a small, focused library of analogues to enable preliminary SAR studies. The following protocol is adapted from established methods for benzisoxazole synthesis.[6]
Protocol 1.1: Synthesis via Cyclization
-
Step 1: Acetylation of 4-Chloro-2-nitrophenol.
-
To a solution of 4-chloro-2-nitrophenol (1.0 eq) in acetic anhydride (3.0 eq), slowly add a catalytic amount of concentrated sulfuric acid.
-
Stir the mixture at room temperature for 2-3 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water and stir until a solid precipitate forms.
-
Filter the solid, wash thoroughly with water until neutral, and dry to yield 4-chloro-2-nitrophenyl acetate.
-
-
Step 2: Reduction of the Nitro Group.
-
Dissolve 4-chloro-2-nitrophenyl acetate (1.0 eq) in ethanol.
-
Add stannous chloride (SnCl₂) (3.0 eq) and concentrated hydrochloric acid (HCl) (4.0 eq).
-
Reflux the mixture for 4-6 hours. The progress is monitored by TLC.
-
Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-amino-4-chlorophenyl acetate.
-
-
Step 3: Cyclization to form this compound.
-
Dissolve the amino intermediate (1.0 eq) in acetic acid.
-
Add sodium nitrite (1.1 eq) in water dropwise at 0-5°C.
-
Stir the reaction at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Pour the mixture into water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.
-
Rationale for SAR Library: To explore the structure-activity relationship, analogues can be synthesized by starting with different substituted phenols in Step 1 or by modifying the acetyl group to introduce different alkyl or aryl groups at the 3-position of the benzisoxazole ring.
Part 2: In Vitro Evaluation of Anti-Inflammatory Activity
Objective: To determine the cytotoxicity and anti-inflammatory efficacy of the synthesized compounds using established cell-based assays. The murine macrophage cell line RAW 264.7 is an excellent model as it robustly produces inflammatory mediators upon LPS stimulation.[3][7]
Caption: A streamlined workflow for the synthesis and evaluation of novel anti-inflammatory compounds.
Protocol 2.1: Cytotoxicity Assessment (MTT Assay)
-
Rationale: This step is critical to ensure that any observed anti-inflammatory effect is not due to cell death. It identifies the maximum non-toxic concentration of the test compounds for use in subsequent assays.[7]
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized benzisoxazole derivatives (e.g., 0.1 to 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Protocol 2.2: Inhibition of LPS-Induced Nitric Oxide (NO) and Cytokine Production
-
Rationale: This is a primary functional assay to measure anti-inflammatory activity. LPS stimulation mimics bacterial infection, triggering a strong inflammatory response characterized by the release of NO, TNF-α, and IL-6.[3]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate (5 x 10⁵ cells/well). Allow to adhere. Pre-treat cells with non-toxic concentrations of the test compounds (determined from Protocol 2.1) for 1 hour. Include a vehicle control and a known inhibitor (e.g., Dexamethasone) as a positive control.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Mix with 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.
-
Part 3: In Vivo Evaluation of a Lead Candidate
Objective: To validate the anti-inflammatory efficacy of the most promising compound(s) from in vitro screening in a relevant animal model of acute inflammation.
Protocol 3.1: Carrageenan-Induced Paw Edema Model
-
Rationale: This is a well-established and highly reproducible model of acute, non-immune inflammation. The edema formation is biphasic, with the initial phase mediated by histamine and serotonin, and the later phase (3-6 hours) primarily driven by prostaglandins produced via COX-2, making it an excellent model to test NSAID-like compounds.[8][9]
-
Animals: Use male Wistar rats or Swiss albino mice (180-220g). Acclimatize the animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Ethics Committee.
-
Grouping and Dosing: Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC, p.o.)
-
Group II: Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test Compound (e.g., 10, 20, 40 mg/kg, p.o.)
-
-
Procedure:
-
Administer the vehicle, standard drug, or test compound orally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume by subtracting the initial paw volume from the post-treatment paw volume.
-
Calculate the percentage inhibition of edema using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
-
Data Presentation and Interpretation
Quantitative data from the assays should be summarized for clear comparison.
Table 1: Hypothetical In Vitro and In Vivo Efficacy Data
| Compound ID | Structure Modification | Cytotoxicity CC₅₀ (µM) | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | Paw Edema Inhibition (%) @ 20 mg/kg, 3h |
| Parent Cmpd | 5-Cl, 3-CH₃ | >100 | 15.2 | 18.5 | 45.3% |
| Analogue 1 | 5-Cl, 3-CF₃ | >100 | 8.7 | 10.1 | 62.1% |
| Analogue 2 | 5-F, 3-CH₃ | >100 | 22.4 | 25.0 | 31.7% |
| Indomethacin | N/A | >100 | 5.5 | 8.2 | 68.5% |
-
Interpretation: In this hypothetical example, replacing the methyl group with a more electron-withdrawing trifluoromethyl group (Analogue 1) improved in vitro and in vivo activity, providing a clear direction for lead optimization. Replacing chloro with fluoro (Analogue 2) was detrimental. These results would guide the next cycle of synthesis and testing.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 4104-35-2 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 5-Chloro-3-methylbenzo[c]isoxazole Synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-3-methylbenzo[c]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction yields and purity.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can often be traced back to several key factors, primarily related to the stability of intermediates and reaction conditions.
-
Inefficient Cyclization: The intramolecular cyclization of the precursor, such as N-(5-chloro-2-hydroxy-3-methylphenyl)acetamide, is a critical step. Incomplete conversion is a common reason for low yields.
-
Troubleshooting Steps:
-
Dehydrating Agent/Catalyst: Ensure the dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), is fresh and anhydrous. The stoichiometry of the cyclizing agent is crucial; an insufficient amount will lead to incomplete reaction, while a large excess can promote side reactions. A typical starting point is 1.5-2.0 equivalents of POCl₃.
-
Temperature and Reaction Time: The cyclization reaction is often temperature-sensitive. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition of the starting material or product. We recommend starting at a moderate temperature (e.g., 70-80 °C) and monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time should be optimized accordingly; prolonged heating can sometimes be detrimental.
-
-
-
Side Reactions: The formation of byproducts is a significant contributor to reduced yields.
-
Troubleshooting Steps:
-
Control of Reaction Atmosphere: While not always mandatory for this specific synthesis, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if your starting materials or intermediates are sensitive to air.
-
Purity of Starting Materials: Impurities in the starting N-(5-chloro-2-hydroxy-3-methylphenyl)acetamide can interfere with the cyclization process. Ensure the precursor is of high purity, which can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis.
-
-
Question 2: I am observing significant impurity peaks in my crude product analysis. How can I identify and minimize them?
Impurity profiling is key to optimizing your synthesis. Common impurities in benzo[c]isoxazole synthesis often arise from incomplete reactions or side reactions of the functional groups.
-
Unreacted Starting Material: The most common impurity is often the starting N-(5-chloro-2-hydroxy-3-methylphenyl)acetamide.
-
Identification: This can be easily identified by comparing the analytical data (e.g., TLC, LC-MS, NMR) of the crude product with that of the starting material.
-
Mitigation: To drive the reaction to completion, consider a slight increase in the amount of the cyclizing agent or a modest extension of the reaction time, while carefully monitoring for product degradation.
-
-
Formation of Dimeric or Polymeric Byproducts: Under harsh conditions (e.g., high temperatures or prolonged reaction times), intermolecular reactions can lead to the formation of higher molecular weight impurities.
-
Identification: These byproducts are often less soluble and may appear as baseline material on TLC or as broad peaks in chromatograms. Mass spectrometry is an effective tool for their identification.
-
Mitigation: Optimize the reaction temperature and time to favor the intramolecular cyclization. A more controlled, slower addition of the cyclizing agent at a slightly elevated temperature can sometimes minimize these side reactions.
-
Question 3: I am struggling with the purification of the final product. What are the recommended methods?
Effective purification is essential to obtain this compound with high purity.
-
Work-up Procedure: A proper aqueous work-up is the first line of defense against impurities.
-
Recommended Protocol: After the reaction is complete, the mixture should be carefully quenched by pouring it onto crushed ice or into cold water. This will precipitate the crude product and hydrolyze any remaining cyclizing agent. The solid can then be collected by filtration. Neutralization of the acidic mixture with a suitable base (e.g., sodium bicarbonate solution) before extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) is also a common practice.
-
-
Crystallization: This is often the most effective method for purifying the final product.
-
Solvent Selection: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold. Common solvents for the crystallization of isoxazole derivatives include ethanol, methanol, isopropanol, or mixtures of ethyl acetate and hexanes. It is advisable to screen a range of solvents to find the optimal one for your product.
-
-
Column Chromatography: If crystallization does not yield a product of the desired purity, column chromatography is a reliable alternative.
-
Stationary and Mobile Phase: Silica gel is the most common stationary phase. The mobile phase should be optimized to achieve good separation between the product and impurities. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The cyclization of an N-acylated 2-aminophenol derivative is a widely used and scalable method. Specifically, the dehydration of N-(5-chloro-2-hydroxy-3-methylphenyl)acetamide using a reagent like phosphorus oxychloride (POCl₃) is a robust and industrially viable route. This approach benefits from readily available starting materials and relatively straightforward reaction conditions.
Q2: What are the key safety precautions to consider during this synthesis?
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Acidic Conditions: The reaction and work-up often involve strong acids. Care should be taken during handling and neutralization steps.
-
Solvents: Organic solvents used in the reaction and purification are often flammable. Ensure there are no ignition sources nearby.
Q3: How does the choice of solvent affect the reaction?
The solvent can influence the solubility of the reactants and the reaction temperature. For cyclizations using POCl₃, the reaction can sometimes be run neat (without a solvent). However, in other cases, a high-boiling inert solvent like toluene or xylene can be used to achieve the desired reaction temperature and to aid in mixing. The choice of solvent can also impact the work-up procedure.
Q4: Can you provide a general experimental protocol for the synthesis of this compound?
Below is a representative protocol based on the cyclization of N-(5-chloro-2-hydroxy-3-methylphenyl)acetamide. Please note that this is a general guideline, and optimization may be required.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis via intramolecular cyclization.
Materials:
-
N-(5-chloro-2-hydroxy-3-methylphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(5-chloro-2-hydroxy-3-methylphenyl)acetamide (1.0 eq) and anhydrous toluene (10 mL per gram of starting material).
-
Addition of Cyclizing Agent: To the stirred suspension, slowly add phosphorus oxychloride (1.5 - 2.0 eq) at room temperature. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Data Presentation
| Parameter | Recommended Range/Value | Rationale |
| Starting Material Purity | >98% | Impurities can lead to side reactions and lower yields. |
| POCl₃ Stoichiometry | 1.5 - 2.0 equivalents | Ensures complete cyclization without excessive side reactions. |
| Reaction Temperature | 70 - 80 °C | Balances reaction rate and minimizes thermal decomposition. |
| Reaction Time | 2 - 4 hours | Should be optimized by monitoring reaction completion via TLC or LC-MS. |
| Purification Method | Recrystallization or Column Chromatography | To achieve high purity of the final product. |
Visualization
Experimental Workflow
Caption: A general experimental workflow for the synthesis of this compound.
Stability issues of 5-Chloro-3-methylbenzo[c]isoxazole in solution
Here is the technical support guide for 5-Chloro-3-methylbenzo[c]isoxazole:
Welcome to the technical support center for this compound. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. We aim to equip you with the knowledge to mitigate experimental variability and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and preparation of this compound solutions.
Q1: How should I properly store the solid this compound upon receipt?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container in a dry, cool, and dark environment.[1] Recommended storage temperatures are typically 2-8°C.[2] Some suppliers may recommend room temperature for short-term storage if the container is unopened and properly sealed.[3] For hygroscopic compounds, which may absorb atmospheric moisture, storage in a desiccator is advised to maintain integrity.[4]
Q2: What is the recommended procedure for preparing a stock solution?
A2: For most biological assays, stock solutions are prepared by dissolving the compound in an organic solvent like Dimethyl Sulfoxide (DMSO).[4] Due to the potential for hydrolysis, it is critical to use anhydrous solvents.[5] If the compound appears as a waxy or sticky solid, it is recommended to dissolve the entire contents of the vial in a known volume of solvent to ensure accurate concentration, rather than attempting to weigh out a small portion.[4] (See Protocol 1 for a detailed step-by-step guide).
Q3: How should I store the stock solution, and for how long is it stable?
A3: Stock solutions in anhydrous DMSO can typically be stored at -20°C for up to three months.[4][6] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4] Always protect solutions from light by using amber vials or wrapping them in foil.[5] Aqueous dilutions should generally be prepared fresh for each experiment and used within 24 hours, as the presence of water significantly increases the risk of hydrolysis.[4][5]
Q4: My vial arrived at ambient temperature, but the label indicates storage at -20°C. Is the compound compromised?
A4: The storage temperatures indicated on product labels represent the optimal conditions for long-term stability.[4] Most robust compounds, including many benzisoxazole derivatives, are stable at ambient temperatures for the short duration of shipping.[4] However, upon receipt, you should immediately transfer the compound to the recommended storage conditions to ensure its long-term integrity.
In-Depth Troubleshooting Guide: Experimental Variability
Inconsistent or non-reproducible experimental results are often the first indication of compound instability. This guide provides a systematic approach to diagnosing and resolving these issues.
Q1: I'm observing a loss of compound activity or inconsistent results in my assays. Could the stability of this compound be the problem?
A1: Yes, this is a very likely cause. The benzisoxazole scaffold contains a labile N-O bond, making it susceptible to degradation under various experimental conditions.[5][7] Factors such as pH, solvent choice, light exposure, and temperature can all contribute to the degradation of the parent compound into inactive or even interfering byproducts.[5][8] The workflow below provides a logical path to diagnose the root cause of the variability.
Caption: Troubleshooting workflow for experimental variability.
Q2: What are the primary chemical degradation pathways for this compound?
A2: The core instability of the isoxazole ring stems from its weak N-O bond.[7] Cleavage of this bond is the primary degradation mechanism, which can be initiated by several factors:
-
Hydrolysis: Under acidic or basic aqueous conditions, the isoxazole ring can be hydrolyzed, leading to ring-opening and the formation of various byproducts.[5][8]
-
Photodegradation: Exposure to UV light can provide the energy needed to break the N-O bond, causing the molecule to rearrange into less active or inactive isomers, such as an oxazole through an azirine intermediate.[7][9][10]
-
Thermal Decomposition: High temperatures can accelerate the rate of decomposition, leading to a complex mixture of degradation products.[11] During a fire, hazardous decomposition products like carbon oxides and nitrogen oxides can be generated.[2]
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Nucleophilic Attack: While the benzisoxazole ring is relatively stable, strong nucleophiles present in a reaction mixture (e.g., excess amines) can potentially attack the ring, leading to substitution or ring-opening.[5]
Caption: Potential degradation pathways for the benzisoxazole core.
Q3: How can I proactively minimize compound degradation during my experiments?
A3: Adhering to best practices for handling sensitive compounds is crucial. The following table summarizes key preventative measures.
| Parameter | Recommended Action | Rationale |
| Solvent | Use fresh, anhydrous solvents (e.g., DMSO, DMF) for stock solutions. For aqueous assays, prepare working solutions immediately before use from the stock.[4][5] | Prevents hydrolytic cleavage of the isoxazole ring.[5] |
| pH | Maintain working solutions at or near neutral pH (6.5-7.5) whenever possible. Avoid strongly acidic or basic buffers.[8] | Minimizes the rate of acid- or base-catalyzed hydrolysis.[8] |
| Light | Conduct experiments in low-light conditions. Use amber-tinted microplates and vials or cover them with foil.[5] | Protects the compound from photolytic degradation and rearrangement.[7] |
| Temperature | Avoid heating solutions unless required by the protocol. If heating is necessary, use the lowest effective temperature for the shortest possible duration.[8] | Reduces the rate of thermal decomposition.[5] |
| Atmosphere | For highly sensitive, long-term experiments, consider preparing solutions and running assays under an inert atmosphere (e.g., Nitrogen or Argon). | Protects against potential oxidative degradation.[8] |
Q4: How can I analytically confirm if my compound stock or experimental sample has degraded?
A4: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]
-
Procedure: Analyze an aliquot of your current stock solution and compare the resulting chromatogram to a reference chromatogram from a freshly prepared sample or the Certificate of Analysis (CoA).
-
Interpretation: A significant decrease in the area of the main peak corresponding to this compound, or the appearance of new peaks, is a clear indication of degradation. LC-MS can further help in identifying the mass of the degradation products, providing clues to the degradation pathway.
Experimental Protocols
Protocol 1: Preparation and Storage of a 10 mM Stock Solution
-
Preparation: Allow the vial of solid this compound (MW: 181.62 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to a vial containing 5 mg of the compound, add 2.75 mL of anhydrous DMSO.
-
Solubilization: Vortex or sonicate the vial gently until the solid is completely dissolved.[4]
-
Aliquoting: Dispense the stock solution into single-use aliquots in amber, tightly-sealed vials.
-
Storage: Store the aliquots at -20°C for up to 3 months.[4] Avoid repeated freeze-thaw cycles.
Protocol 2: General Workflow for a Forced Degradation Study
This protocol is designed to intentionally stress the compound to identify potential degradation products and degradation pathways, which is crucial for developing stability-indicating methods.[13]
-
Sample Preparation: Prepare several identical solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Expose each sample to one of the following stress conditions. Include an unstressed control sample kept at 4°C in the dark.
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 80°C for 48 hours.
-
Photolytic Degradation: Expose to a UV light source (e.g., 254 nm) for 24 hours.[9][10]
-
-
Neutralization: After the incubation period, neutralize the acid- and base-stressed samples.
-
Analysis: Analyze all samples, including the control, by a validated HPLC or LC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent compound peak and any new peaks corresponding to degradation products. This information is invaluable for understanding the compound's intrinsic stability.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 5-Chloro-3-phenylbenzo[c]isoxazole [myskinrecipes.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 化合物 5-Chloro-3-phenylbenzo[c]isoxazole|T66589|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 7. Isoxazole - Wikipedia [en.wikipedia.org]
- 8. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. georganics.sk [georganics.sk]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
How to prevent isoxazole ring hydrolysis during experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the isoxazole ring during experimental procedures. Our goal is to equip you with the foundational knowledge and practical protocols necessary to prevent unwanted hydrolysis and ensure the integrity of your isoxazole-containing compounds.
Troubleshooting Guide: Preventing Isoxazole Degradation
This section addresses specific experimental challenges in a problem-and-solution format. We focus on the causality behind each recommendation to empower you to adapt these principles to your unique experimental context.
Problem 1: My isoxazole-containing compound is degrading during aqueous workup, especially after a basic wash (e.g., sat. NaHCO₃).
Root Cause Analysis: The isoxazole ring is susceptible to hydrolysis, particularly under basic conditions. The nitrogen atom in the ring can be deprotonated, initiating a ring-opening cascade. This lability is significantly enhanced by elevated temperatures and the presence of electron-withdrawing groups on the ring.[1] A study on the isoxazole-containing drug Leflunomide demonstrated that while the ring is stable at acidic and neutral pH at 25°C, it readily decomposes at pH 10.[2] The use of aqueous sodium bicarbonate (pH ≈ 8.3) or stronger bases like sodium carbonate can be sufficient to trigger this degradation, especially if the compound is sensitive.
Solution: Implement a Modified, Non-Basic Aqueous Workup
The key is to neutralize the reaction mixture and remove water-soluble impurities without exposing the isoxazole moiety to a high pH environment.
-
Quenching:
-
If your reaction is run under basic conditions, neutralize it carefully with a mild acidic solution. Instead of directly adding 1M HCl, consider quenching with a saturated solution of ammonium chloride (NH₄Cl, pH ≈ 4.5-6.0) or dilute citric acid. Add the quencher slowly at 0 °C to dissipate any exotherm.
-
-
Extraction:
-
Extract your compound with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
-
Washing Steps (Avoid Strong Bases):
-
Wash the combined organic layers sequentially with:
-
i. Water (H₂O): To remove the bulk of water-soluble materials.
-
ii. Brine (sat. NaCl solution): To break up emulsions and remove residual water.
-
-
If an acidic wash is required and your compound is stable to acid, a wash with very dilute HCl (e.g., 0.1 M) or a buffer at pH 4-5 can be used.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution in vacuo at a low temperature (<40 °C) to prevent potential thermal degradation.
-
Self-Validation: To confirm this protocol prevents degradation, run a small-scale parallel experiment. Split a crude reaction mixture in two. Process one half with your standard basic workup and the other with this modified protocol. Analyze both crude products by LC-MS or ¹H NMR to compare the purity and presence of degradation products.
Problem 2: I am observing decomposition of my isoxazole compound during purification by silica gel chromatography.
Root Cause Analysis: Standard silica gel is inherently acidic (pH ≈ 4-5), which can catalyze the hydrolysis of particularly sensitive isoxazoles, especially those with acid-labile functional groups elsewhere in the molecule.[3] Furthermore, prolonged exposure to the stationary phase can lead to degradation.
Solution: Modify Chromatographic Conditions
-
Neutralization: Prepare a slurry of silica gel in your desired eluent system.
-
Basification: Add 1-2% triethylamine (Et₃N) or another volatile base (like pyridine) by volume to the slurry.
-
Packing: Pack the column with the neutralized slurry.
-
Elution: Run the chromatography using an eluent that also contains a small percentage (e.g., 0.1-0.5%) of the same volatile base. This is crucial for compounds that are sensitive to acid but stable to mild base.
-
Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative to silica for base-stable compounds.
-
Reverse-Phase Chromatography (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using solvents like acetonitrile/water or methanol/water is an excellent, mildly acidic to neutral alternative that avoids the strong Lewis acidity of silica.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of isoxazole ring hydrolysis?
The hydrolysis of the isoxazole ring is catalyzed by both acid and base and proceeds through the cleavage of the weak N-O bond.[4][5]
-
Base-Catalyzed Hydrolysis: A base abstracts the proton from the C-H bond adjacent to the ring nitrogen (if available) or attacks a carbonyl group attached to the ring, leading to an intermediate that collapses, cleaving the N-O bond. This is often the more facile pathway for many isoxazole derivatives.[2]
-
Acid-Catalyzed Hydrolysis: The ring nitrogen is protonated, which activates the ring for nucleophilic attack by water. This leads to a ring-opened intermediate that subsequently hydrolyzes to yield products like a β-diketone or its tautomers.[3][6]
dot
Caption: Mechanisms of isoxazole ring hydrolysis.
Q2: How do temperature and pH quantitatively affect isoxazole stability?
Temperature and pH have a synergistic effect on the rate of hydrolysis. Higher temperatures accelerate the reaction, and deviation from a neutral pH (especially towards basic conditions) dramatically increases lability. The stability of the anti-inflammatory drug Leflunomide provides a well-documented example.[2]
Table 1: Stability of Leflunomide under Various pH and Temperature Conditions
| pH | Temperature (°C) | Half-life (t₁₂) of Leflunomide | Reference |
|---|---|---|---|
| 4.0 | 25 | Stable | [2] |
| 7.4 | 25 | Stable | [2] |
| 10.0 | 25 | ~6.0 hours | [2] |
| 4.0 | 37 | Stable | [2] |
| 7.4 | 37 | ~7.4 hours | [2] |
| 10.0 | 37 | ~1.2 hours |[2] |
Data extracted from a study on the in vitro metabolism of Leflunomide.[2]
Q3: How do substituents on the isoxazole ring influence its stability?
Substituents play a critical role in the electronic nature and, consequently, the stability of the isoxazole ring.[1]
-
Electron-Withdrawing Groups (EWGs): Groups like esters, ketones, or nitro groups attached to the ring increase its susceptibility to nucleophilic attack and hydrolysis, particularly under basic conditions. They stabilize the anionic intermediates formed during the ring-opening process.
-
Electron-Donating Groups (EDGs): Alkyl or alkoxy groups tend to increase the electron density of the ring, generally making it more stable and less prone to cleavage.
-
Steric Hindrance: Bulky substituents near the reaction sites can sterically shield the ring from attack by acid or base, thereby increasing its kinetic stability.
Q4: Are there any experimental conditions, other than acid/base, that can cause isoxazole ring opening?
Yes, while hydrolysis is the most common concern, other conditions can cleave the isoxazole ring:
-
Reductive Cleavage: Catalytic hydrogenation (e.g., using Raney Nickel, Pd/C, or Pt) is a classic method to reductively cleave the N-O bond, yielding a β-amino enone.[4] This is often used synthetically as a deprotection strategy.[4]
-
Photolysis: UV irradiation can cause the weak N-O bond to break, leading to a rearrangement to the more stable oxazole isomer via an azirine intermediate.[1][7]
-
Transition Metal Catalysis: Certain transition metals, such as Fe(III) or Mo(CO)₆, can catalyze the ring opening and subsequent annulation or reductive cleavage of isoxazoles to form other heterocycles or β-aminoenones.[8][9]
dot
Caption: Troubleshooting workflow for isoxazole degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mdpi.com [mdpi.com]
- 6. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoxazole - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in obtaining high yields of their target isoxazoles. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Section 1: Diagnosis of Low or No Product Yield
Question 1: My reaction is resulting in a very low yield, or no desired isoxazole product at all. What are the most common initial culprits?
Answer: A low or nonexistent yield in isoxazole synthesis typically points to one of two primary areas: the stability and generation of the key intermediate, or the reaction conditions themselves. The most common synthetic route, the Huisgen 1,3-dipolar cycloaddition, relies on the formation of a nitrile oxide intermediate.[1][2] This species can be unstable and is prone to side reactions, which is the most frequent cause of low yield.[3][4]
Here is a systematic approach to begin your troubleshooting:
-
Intermediate Instability: The primary competing reaction is the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide).[4] This is especially problematic for aliphatic and electron-deficient aromatic nitrile oxides.[5]
-
Inefficient Intermediate Generation: The conversion of your precursor (e.g., an aldoxime or hydroximoyl chloride) to the nitrile oxide may be incomplete. This can be due to the choice of base, oxidant, or overall reaction conditions.[4][5]
-
Suboptimal Reaction Conditions: Factors like temperature, solvent, and reactant concentration play a critical role. Temperatures that are too high can accelerate the decomposition or dimerization of the nitrile oxide, while temperatures that are too low may lead to an impractically slow reaction rate.[4]
-
Starting Material Quality: Ensure the purity of your starting materials, particularly the alkyne and the nitrile oxide precursor. Impurities can inhibit catalysts or participate in side reactions.[6]
The following workflow provides a logical path for diagnosing the root cause of low yield.
Caption: Troubleshooting workflow for low isoxazole yield.
Question 2: I suspect my nitrile oxide is dimerizing. How can I confirm this and what is the best way to prevent it?
Answer: Furoxan formation via dimerization is the most common fate for unstable nitrile oxides. You can often detect the furoxan byproduct by TLC as a new spot, or by LC-MS analysis of the crude reaction mixture.
To mitigate dimerization, the core strategy is to ensure the nitrile oxide reacts with the alkyne (the dipolarophile) as soon as it is formed. This is achieved by generating the nitrile oxide in situ in the presence of the alkyne, keeping its instantaneous concentration low.
Caption: Competing pathways for the nitrile oxide intermediate.
Proven Strategies to Minimize Dimerization:
-
Slow Addition: Add the nitrile oxide precursor (e.g., hydroximoyl chloride) or the activating agent (e.g., base) slowly to the solution containing the alkyne. This maintains a low concentration of the nitrile oxide, favoring the bimolecular reaction with the alkyne over the bimolecular self-dimerization.[4]
-
Optimize Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the alkyne dipolarophile relative to the nitrile oxide precursor.[4]
-
Mild Generation Conditions: Avoid harsh conditions. Dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base like triethylamine (Et₃N) is a standard method.[3] For sensitive substrates, consider oxidizing the corresponding aldoxime using milder reagents like N-chlorosuccinimide (NCS) followed by a base, or employing hypervalent iodine reagents, which can facilitate rapid and clean nitrile oxide formation even at low temperatures.[3][7][8]
| Parameter | Recommendation for Minimizing Dimerization | Rationale |
| Addition Rate | Slow, dropwise addition of precursor/base over 1-4 hours. | Keeps instantaneous [Nitrile Oxide] low. |
| Temperature | Start at 0 °C or room temperature. Avoid high heat unless necessary. | Lower temperatures disfavor the dimerization pathway.[4] |
| Stoichiometry | Use 1.1-1.5 eq. of the alkyne. | Increases the probability of a productive collision with the alkyne. |
| Base Choice | Non-nucleophilic, sterically hindered bases (e.g., Et₃N, DIPEA). | Prevents side reactions with the precursor or product.[4] |
Section 2: Addressing Regioselectivity Issues
Question 3: My reaction produces a mixture of regioisomers. How can I control the regioselectivity to favor one isomer?
Answer: The formation of regioisomers is a frequent challenge, particularly in the synthesis of 3,4- or 3,5-disubstituted isoxazoles from unsymmetrical alkynes.[4] Regioselectivity is governed by a combination of steric and electronic factors of both the nitrile oxide and the alkyne.[9][10] Fortunately, the outcome can often be controlled by judicious selection of reaction conditions and catalysts.
Strategies for Regiocontrol:
-
Catalyst Selection: For 1,3-dipolar cycloadditions, the choice of metal catalyst can strongly direct the regioselectivity.
-
Solvent and Lewis Acids: In condensation reactions (e.g., from β-enamino diketones), the solvent or the addition of a Lewis acid can control the regiochemistry. For example, using a Lewis acid like BF₃ can activate a specific carbonyl group, directing the cyclization to yield a single regioisomer.[10]
| Desired Regioisomer | Recommended Catalytic System | Reference |
| 3,5-disubstituted isoxazole | Copper(I) (e.g., CuI, CuSO₄/Na-Ascorbate) | [6] |
| 3,4-disubstituted isoxazole | Ruthenium(II) (e.g., [RuCl₂(p-cymene)]₂) | [6][11] |
Section 3: Advanced Troubleshooting & Protocols
Question 4: My copper-catalyzed cycloaddition is failing. What are the likely causes?
Answer: When a trusted copper-catalyzed reaction gives low yields, the issue often lies with the catalyst's active state.
-
Catalyst Oxidation: The catalytically active species is Cu(I). Oxygen can oxidize it to the inactive Cu(II) state. To prevent this, reactions should be run under an inert atmosphere (nitrogen or argon). Including a mild reducing agent, such as sodium ascorbate, is highly recommended to maintain a sufficient population of Cu(I).[6]
-
Ligand Choice: The ligand used can stabilize the Cu(I) center and improve catalytic turnover. If you are not using a ligand, consider adding one. Tris(benzyltriazolylmethyl)amine (TBTA) is a common and effective choice.[6]
-
Substrate Purity: Impurities in your starting materials, especially other coordinating species, can poison the copper catalyst. Ensure high purity of both the alkyne and the nitrile oxide precursor.[6]
Experimental Protocol: In Situ Generation of Nitrile Oxide for [3+2] Cycloaddition
This protocol describes a general and robust method for synthesizing a 3,5-disubstituted isoxazole, designed to minimize nitrile oxide dimerization.
Materials:
-
Aldoxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Terminal Alkyne (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent (e.g., DCM).
-
Chlorination: Cool the mixture to 0 °C using an ice bath. Add N-chlorosuccinimide (1.05 eq) portion-wise over 15 minutes. Stir the reaction at 0 °C and monitor by TLC until the aldoxime is fully converted to the intermediate hydroximoyl chloride.
-
Cycloaddition: To the cold solution containing the in situ-generated hydroximoyl chloride and the alkyne, add triethylamine (1.5 eq) dropwise via a syringe pump over 1-2 hours.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS for the formation of the isoxazole product.
-
Workup: Upon completion, quench the reaction with water or saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure isoxazole product. The isoxazole ring can be sensitive to strongly basic or acidic conditions, so care should be taken during workup and purification.[12]
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 9. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Byproduct Formation in Benzo[c]isoxazole Synthesis
Introduction to Benzo[c]isoxazole Synthesis
Benzo[c]isoxazoles, also known as anthranils, are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their synthesis, while achievable through various routes, is often accompanied by the formation of undesired byproducts that can complicate purification and reduce yields. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of benzo[c]isoxazoles. Here, we delve into the causality behind experimental choices and offer field-proven insights to mitigate byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
FAQ 1: My reaction of an o-hydroxyaryl oxime is yielding a significant amount of an isomeric byproduct. How can I identify and suppress its formation?
Answer:
A prevalent side reaction in the synthesis of benzo[c]isoxazoles from o-hydroxyaryl oximes is the Beckmann rearrangement , which leads to the formation of isomeric benzo[d]oxazoles.[3] This rearrangement is often favored under acidic conditions or with certain catalysts intended for N-O bond formation.
Causality: The intended pathway involves an intramolecular nucleophilic attack of the hydroxyl group onto the nitrogen of the oxime, followed by dehydration. However, the Beckmann rearrangement proceeds through protonation of the oxime hydroxyl group, followed by migration of the aryl group to the electron-deficient nitrogen, ultimately leading to the benzo[d]oxazole.
Troubleshooting Protocol:
-
Reagent and Condition Screening:
-
Anhydrous Conditions: The formation of benzo[c]isoxazole from ortho-hydroxyaryl N-H ketimines is favored under anhydrous conditions via an N-Cl intermediate, while the presence of reagents like NaOCl can promote the Beckmann-type rearrangement to the benzoxazole.[4]
-
Base Selection: Employing a non-nucleophilic base can favor the desired cyclization over rearrangement.
-
Temperature Control: Lowering the reaction temperature can sometimes suppress the activation energy barrier for the rearrangement.
-
-
Alternative Synthetic Routes:
-
If the Beckmann rearrangement remains a persistent issue, consider alternative synthetic strategies that avoid the use of o-hydroxyaryl oximes, such as the reductive cyclization of 2-nitroaryl ketones or the cyclization of 2-acylarylazides.[5]
-
Workflow for Selective Benzo[c]isoxazole Synthesis from o-Hydroxyaryl N-H Ketimines:
Caption: Divergent synthesis pathways from a common N-Cl imine intermediate.
FAQ 2: I am attempting a synthesis via reductive cyclization of a 2-nitroaryl ketone and observing incomplete conversion and multiple side products. What are the likely causes and solutions?
Answer:
The reductive cyclization of 2-nitroaryl ketones is a powerful method for benzo[c]isoxazole synthesis.[5] However, the reaction's success is highly dependent on the choice of reducing agent and reaction conditions. Incomplete reduction or over-reduction can lead to a mixture of products.
Causality: The desired pathway involves the selective reduction of the nitro group to a hydroxylamine or nitroso intermediate, which then undergoes intramolecular cyclization with the adjacent carbonyl group. Common issues include:
-
Incomplete Reduction: The nitro group is not sufficiently reduced, leaving starting material.
-
Over-reduction: The nitro group is fully reduced to an amine, which can then participate in other reactions, such as forming imines or other heterocyclic systems.
-
Rearrangements: Under certain conditions, photoinduced rearrangements of α-(2-nitrophenyl)ketones can lead to cyclic hydroxamates.[6]
Troubleshooting Protocol:
-
Choice of Reducing System:
-
Stannous Chloride (SnCl₂): A classic and often effective reagent for this transformation.[5] Ensure the correct stoichiometry and appropriate solvent are used.
-
Indium-mediated Heterocyclization: This can be a milder alternative.[5]
-
Catalytic Hydrogenation: While powerful, this method requires careful control of catalyst, pressure, and temperature to avoid over-reduction.
-
Photoinduced Reductive Cyclization: This modern approach can offer mild reaction conditions but may require specific substrates and sensitizers.[7][8]
-
-
Reaction Monitoring:
-
Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress closely. This will help in identifying the optimal reaction time to maximize the yield of the desired product and minimize byproduct formation.
-
Table 1: Comparison of Reducing Agents for 2-Nitroaryl Ketone Cyclization
| Reducing Agent | Typical Conditions | Advantages | Potential Issues |
| SnCl₂ | HCl, Ethanol, Reflux | Readily available, well-established | Stoichiometric amounts of tin salts, acidic conditions |
| Indium | NH₄Cl, Ethanol/Water | Mild conditions | Cost of indium |
| H₂, Pd/C | Methanol, RT-50°C | Clean, catalytic | Over-reduction to aniline, requires specialized equipment |
| PPh₃ | Triethyl phosphite, 130°C | Can be selective | High temperatures, phosphorus byproducts |
Reaction Pathway and Potential Byproducts:
Caption: Reductive cyclization pathway and potential side reactions.
FAQ 3: My synthesis involving the cyclization of a 2-azidoaryl ketone is giving low yields, and the reaction is sensitive to scale-up. How can I improve this?
Answer:
The thermal or metal-catalyzed cyclization of 2-azidoaryl ketones is an efficient route to 3-substituted benzo[c]isoxazoles.[9] However, these reactions can be sensitive to trace impurities, particularly water, and the thermal decomposition of azides can pose safety risks on a larger scale.
Causality: The reaction proceeds through the decomposition of the azide to a highly reactive nitrene intermediate, which then undergoes intramolecular cyclization.
-
Presence of Water: Trace amounts of water in the solvent can react with intermediates, leading to reduced yields of the desired benzo[c]isoxazole.[9][10]
-
Thermal Instability: Aryl azides can be explosive, especially upon heating.[11] Careful temperature control is crucial.
-
Catalyst Deactivation: If a metal catalyst is used, it can be poisoned by impurities in the starting materials or solvent.
Troubleshooting and Optimization Protocol:
-
Solvent and Reagent Purity:
-
Temperature Control:
-
Optimal Temperature: For thermolysis, maintain a consistent temperature. For 2-azidobenzophenones, heating at 135°C in dry xylene has been reported to give quantitative yields.[9] Overheating above 140°C can lead to the formation of amines.[9]
-
Monitoring: Use a calibrated thermometer and an oil bath or heating mantle with a temperature controller.
-
-
Safety Precautions for Scale-up:
-
Blast Shield: Always use a blast shield when working with azides, especially on a larger scale.
-
Slow Addition: Consider adding the azide solution slowly to the hot solvent to control the rate of nitrogen evolution.
-
Flow Chemistry: For larger scale synthesis, transitioning to a continuous flow reactor can significantly improve safety by minimizing the amount of azide being heated at any given time.
-
Experimental Protocol for Thermocyclization of 2-Azidobenzophenones:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dry xylene.
-
Begin heating the xylene to 135°C under an inert atmosphere.
-
Dissolve the 2-azidobenzophenone in a minimal amount of dry xylene.
-
Slowly add the 2-azidobenzophenone solution to the pre-heated xylene.
-
Stir the reaction mixture at 135°C for 1 hour, monitoring for the cessation of nitrogen gas evolution.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as hexane.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzisoxazole synthesis [organic-chemistry.org]
- 5. Chemical Reactivity of Benzo[c]isoxazole_Chemicalbook [chemicalbook.com]
- 6. Photoinduced rearrangement of α-(2-nitrophenyl)ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Photoinduced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds: an approach for accessing nitrogen-fused heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization of 2-azidobenzophenones | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: pH Optimization for Experiments with Isoxazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole derivatives. This guide provides in-depth, practical answers to common questions and challenges related to pH optimization in your experiments. Proper pH control is not merely a suggestion but a critical parameter that dictates the solubility, stability, and ultimately, the biological activity and reliability of your results.
Part 1: Frequently Asked Questions (FAQs) - The "Why"
This section addresses the fundamental principles governing the behavior of isoxazole derivatives in solutions of varying pH.
Q1: How does pH fundamentally affect the chemical properties of an isoxazole derivative?
The pH of a solution directly influences the ionization state of a molecule. Isoxazole itself is a very weak base. [1]However, most isoxazole derivatives used in research are complex molecules with various acidic or basic functional groups attached to the core ring. The overall charge of the molecule is therefore highly dependent on the pH of the surrounding environment.
This ionization state is critical for several reasons:
-
Solubility: The charged (ionized) form of a compound is generally much more soluble in aqueous buffers than the neutral (unionized) form. [2]* Stability: The isoxazole ring itself can be susceptible to degradation, particularly through base-catalyzed ring opening. [3]* Biological Activity: A compound's charge affects its ability to cross biological membranes (which favor neutral species) and its ability to bind to a target protein (which may favor a specific ionic state). [4][5] The relationship between pH, pKa (the acid dissociation constant), and the ratio of ionized to unionized forms is described by the Henderson-Hasselbalch equation . [4][6][7]Understanding this principle is the first step in effective pH optimization.
Q2: My isoxazole derivative precipitated out of my assay buffer. Why did this happen and how can I fix it?
Compound precipitation is one of the most common experimental issues and is almost always linked to solubility limits being exceeded. [8]This often occurs when a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous assay buffer, a phenomenon known as "solvent shock." [9] Primary Causes & Solutions:
-
pH is unfavorable for solubility: If your compound has, for example, a basic functional group with a pKa of 7.5, it will be mostly ionized and soluble at pH 6.5, but mostly neutral and less soluble at pH 8.5.
-
Solution: Adjust the buffer pH to be at least 1 pH unit away from the compound's pKa to favor the more soluble, ionized form. For an acidic compound, use a pH above its pKa; for a basic compound, use a pH below its pKa.
-
-
Final concentration is too high: Every compound has an intrinsic solubility limit in a given medium.
-
Solution: Experimentally determine the maximum soluble concentration in your assay buffer. It may be necessary to reduce the highest concentration in your dose-response curve. [10]* Buffer components: Salts and proteins (like those in serum) in your media can interact with your compound, either increasing or decreasing its solubility. [8][9] * Solution: If you suspect an interaction, test solubility in simpler buffer systems first and then in the final complex media.
-
Q3: How does pH affect the stability of the isoxazole ring itself?
The isoxazole ring is generally stable under acidic and neutral conditions. However, it can be susceptible to base-catalyzed hydrolysis . [3]In the presence of a strong base (high pH), the ring can open, leading to degradation of the parent compound.
For example, a study on the drug leflunomide showed it was stable at pH 4.0 and 7.4, but at pH 10.0, it decomposed with a half-life of about 6 hours at room temperature. [3]This degradation was even faster at 37°C. [3]Conversely, some isoxazole derivatives can also degrade under strongly acidic conditions (pH < 3.5). [11] Key Takeaway: For most applications, maintaining a pH between 4 and 8 is a safe starting point to ensure the integrity of the isoxazole core. However, you must experimentally verify the stability of your specific derivative in your chosen buffer system.
Q4: How does the ionization state of my compound impact its biological activity in cell-based assays?
The ionization state governed by pH creates a critical trade-off between solubility and permeability.
-
Membrane Permeability: Cell membranes are lipid bilayers. Neutral, uncharged molecules are more lipophilic and can more easily diffuse across these membranes to reach intracellular targets. [5]* Target Binding: The binding pocket of a protein target often has charged or polar regions. The biological activity of your compound may depend on an ionic interaction (e.g., a positively charged amine on your compound binding to a negatively charged aspartate residue in the target).
-
Plasma Protein Binding: In vivo, the extent to which a drug binds to plasma proteins like albumin is influenced by its ionization state at physiological pH (7.4), which in turn affects the free, active concentration of the drug. [12] This means the "optimal" pH can be a delicate balance. A pH that maximizes solubility (favoring the charged form) might decrease cell permeability. Therefore, the ideal pH for a cell-based assay buffer is one that keeps the compound in solution while still allowing a sufficient fraction of the neutral form to exist to cross the cell membrane.
Part 2: Experimental Planning & Protocols
This section provides actionable workflows and step-by-step guides to determine the optimal pH for your specific isoxazole derivative and experiment.
Q5: What is a systematic approach to optimizing pH for a new isoxazole derivative?
A systematic approach ensures that you are making data-driven decisions rather than guessing. The workflow involves characterizing the compound's fundamental properties first, then applying that knowledge to your specific assay.
Caption: Workflow for systematic pH optimization.
Protocol 1: Determining the pKa of an Isoxazole Derivative
Knowing the pKa is essential for predicting how your compound's charge and solubility will change with pH. [6]Potentiometric titration is a highly accurate method. [13] Objective: To determine the acid dissociation constant(s) (pKa) of the test compound.
Materials:
-
Test compound (pure, >1 mg)
-
Calibrated pH meter and electrode [14]* Automated titrator or manual burette
-
0.1 M HCl and 0.1 M NaOH solutions (carbonate-free)
-
Deionized water and a co-solvent if needed (e.g., methanol, DMSO)
Procedure:
-
Preparation: Dissolve a precisely weighed amount of your compound in a known volume of deionized water (or a water/co-solvent mixture) to create a solution of known concentration (e.g., 1-10 mM).
-
Acidification: If you expect a basic pKa, titrate the solution with 0.1 M HCl to a low pH (e.g., pH 2) to ensure all basic groups are fully protonated. If you expect an acidic pKa, start the titration from this low pH.
-
Titration: Slowly add small, precise volumes of 0.1 M NaOH while continuously recording the pH.
-
Data Plotting: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve (the inflection point). [15]For a diprotic or triprotic compound, you will see multiple inflection points, each corresponding to a different pKa.
Protocol 2: Assessing pH-Dependent Solubility (Kinetic Solubility Assay)
This protocol helps you determine the maximum concentration at which your compound remains soluble across a range of pH values. [8] Objective: To determine the kinetic solubility of the test compound in various buffers.
Materials:
-
Test compound stock solution (e.g., 10 mM in 100% DMSO)
-
A series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0)
-
96-well plates (clear for visual, black for fluorescence, or UV-transparent)
-
Plate reader (nephelometer, spectrophotometer, or fluorescence reader)
Procedure:
-
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your DMSO stock solution.
-
Prepare Assay Plate: Add a fixed volume (e.g., 198 µL) of each buffer to different wells of a new 96-well plate.
-
Initiate Precipitation: Transfer a small volume (e.g., 2 µL) from the compound plate to the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. Mix immediately.
-
Incubate: Let the plate sit at room temperature for 1-2 hours to allow equilibrium to be reached.
-
Measure: Read the plate. An increase in light scattering (nephelometry) or absorbance at a non-absorbing wavelength (e.g., 650 nm) indicates the formation of a precipitate.
-
Analyze: For each pH, the highest concentration that does not show a significant increase in signal compared to the buffer-only control is considered the kinetic solubility limit.
Part 3: Troubleshooting Guide
This section provides direct answers to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent results in a biological assay | 1. Compound Precipitation: Compound is falling out of solution over the course of the assay, leading to variable effective concentrations. [16] 2. Compound Degradation: The pH of the assay buffer is causing the isoxazole ring or other functional groups to degrade over time. [3] | 1. Verify Solubility: Re-run the kinetic solubility assay (Protocol 2) under the exact conditions of your biological assay (buffer, temperature, incubation time). Reduce the test concentration if necessary. 2. Verify Stability: Incubate your compound in the assay buffer for the full duration of the experiment. Analyze the sample by HPLC or LC-MS at the end to check for the appearance of degradation products. Adjust pH to a more stable range if needed. |
| Low or no activity in a cell-based assay | 1. Poor Membrane Permeability: The assay pH is too far from the compound's pKa, resulting in a highly ionized state that cannot efficiently cross the cell membrane. [5] 2. Precipitation: The compound has precipitated and is not available to the cells. | 1. Adjust pH Closer to pKa: Try adjusting the buffer pH to be closer to the compound's pKa to increase the fraction of the neutral, membrane-permeant species. Be careful not to sacrifice too much solubility. 2. Visual Check: Before and after the assay, inspect the wells under a microscope for signs of compound precipitation (crystals, amorphous solids). |
| Reaction yield is low in a synthesis step | 1. pH-Sensitive Reagent: A reagent or catalyst in your reaction is only active within a specific pH range. 2. Degradation of Product: The pH conditions of the reaction or workup are causing the newly formed isoxazole derivative to degrade. [3] | 1. Check Reagent Specs: Consult the literature or technical data for your reagents to determine their optimal pH range. 2. Buffer the Reaction: If possible, use a suitable buffer to maintain the optimal pH throughout the reaction. 3. Neutralize During Workup: Ensure that any acidic or basic workup steps are followed by a neutralization step to bring the product to a stable pH range (typically 6-8) before purification. |
Part 4: Data Interpretation & Visualization
Understanding the relationship between pH, pKa, and the properties of your molecule is key.
Impact of pH on a Hypothetical Isoxazole Derivative (pKa = 6.5)
The diagram below illustrates how pH affects the properties of a generic basic isoxazole derivative.
Caption: pH-dependent properties of a basic compound.
This visualization demonstrates the fundamental dilemma in drug development: the molecular form that is most soluble is often the least permeable, and vice-versa. Optimizing the experimental pH is about finding the most effective compromise for your specific goal.
References
- 1. Isoxazole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 5. Ionisation effects on the permeation of pharmaceutical compounds through silicone membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. QSAR Development for Plasma Protein Binding: Influence of the Ionization State - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. pages.hannainst.com [pages.hannainst.com]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioassaysys.com [bioassaysys.com]
Technical Support Center: Solubility Enhancement for 5-Chloro-3-methylbenzo[c]isoxazole in Biological Assays
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I. Understanding the Challenge: The Intricacies of Solubilizing 5-Chloro-3-methylbenzo[c]isoxazole
This compound is a heterocyclic compound with a fused isoxazole and benzene ring structure.[1] Its molecular formula is C₉H₈ClNO and it has a molecular weight of approximately 181.62 g/mol .[1] This class of benzisoxazole derivatives has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities.[1][2] However, like many new chemical entities (NCEs) in drug discovery, this compound's aromatic structure and chlorine substituent contribute to its poor aqueous solubility.[3][4]
This inherent hydrophobicity presents a significant hurdle for researchers. For a compound to be accurately evaluated in biological assays, it must be fully dissolved in the aqueous environment of the assay medium.[5] Poor solubility can lead to compound precipitation, which results in an unknown and lower-than-intended concentration of the test article, ultimately compromising the accuracy and reproducibility of experimental data.[5][6] This guide provides a comprehensive framework for troubleshooting and optimizing the solubility of this compound to ensure reliable and meaningful results in your biological assays.
II. Troubleshooting & Optimization Strategies: A Q&A Approach
This section addresses common issues encountered when working with poorly soluble compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: I've prepared a stock solution of this compound in DMSO, but it precipitates when I add it to my cell culture medium. What's happening and how can I prevent this?
A1: This phenomenon, often termed "crashing out," is a classic sign of a compound exceeding its aqueous solubility limit upon dilution of the organic solvent.[6] While Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent, its ability to keep a hydrophobic compound in solution diminishes significantly when diluted into an aqueous medium.[7]
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of the compound in your assay. Perform a kinetic solubility test to determine the maximum concentration that remains in solution in your specific assay medium over the duration of the experiment.[8]
-
Optimize the Stock Solution Concentration: A highly concentrated stock solution requires a larger dilution factor, which can exacerbate precipitation. Try preparing a lower concentration stock solution in DMSO.
-
Modify the Dilution Method: Instead of a single large dilution, perform a serial dilution of your stock solution in pre-warmed (37°C) culture medium.[6] Adding the compound dropwise while gently vortexing can also help prevent localized high concentrations that trigger precipitation.[6]
-
Consider the DMSO Concentration: While DMSO is generally well-tolerated by many cell lines at concentrations below 0.5%, higher concentrations can be cytotoxic.[9][10] It's crucial to determine the maximum tolerable DMSO concentration for your specific cell line and ensure your final assay concentration does not exceed this limit.[11][12] Some sensitive cell types may show adverse effects at concentrations as low as 0.1%.[11][13]
Q2: What alternative solvents or co-solvents can I use if DMSO is problematic for my assay?
A2: If DMSO interferes with your assay or if you're still observing precipitation, several alternative solvents and co-solvents can be explored. The choice of solvent should be guided by the compound's properties and the tolerance of the biological system.
| Solvent/Co-solvent | Key Properties & Considerations | Typical Final Concentration in Assays |
| Ethanol | A common alternative to DMSO, but can also have cytotoxic effects.[12] It can disrupt the hydrogen bonding network of water, aiding in solubilization.[14] | < 0.5% (cell-type dependent) |
| Polyethylene Glycol (PEG 400) | A water-miscible polymer that can improve the solubility of poorly soluble drugs.[15] It is often used in preclinical formulations.[16] | Varies, typically < 1% |
| N-methyl-2-pyrrolidone (NMP) | A potential alternative to DMSO, but its compatibility with the specific assay must be validated.[12] | Assay-dependent, toxicity should be assessed |
| Glycerol | A cryoprotectant that can also act as a solubilizing agent and tends to preserve protein stability.[7] | Assay-dependent |
It is imperative to perform a vehicle control experiment to assess the effect of any new solvent or co-solvent on your biological assay.
Q3: Can I use surfactants or other excipients to improve the solubility of this compound?
A3: Yes, incorporating surfactants or other formulation excipients can be a highly effective strategy, particularly for in vivo studies, but also applicable to in vitro assays with careful consideration.
-
Surfactants: Surfactants like Tween® 80 and Solutol® HS 15 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[17] However, surfactants can also have biological activity and may interfere with cell membranes or protein function, so thorough validation is necessary.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[3][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[17]
Q4: Would changing the pH of my buffer help to dissolve this compound?
A4: Adjusting the pH can be an effective technique for ionizable compounds.[19] However, based on the structure of this compound, it is a neutral molecule and is unlikely to have its solubility significantly altered by pH changes within a biologically compatible range. Furthermore, altering the pH of cell culture media can have profound effects on cell health and the behavior of other media components.[20] Therefore, this approach is generally not recommended for this compound in cell-based assays.
III. Step-by-Step Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution
This protocol outlines the standard procedure for preparing a stock solution and diluting it into cell culture medium.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).[21][22] Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Serial Dilution for Cell-Based Assays:
-
Thaw an aliquot of the stock solution at room temperature.
-
Prepare a series of intermediate dilutions in 100% DMSO if a wide range of concentrations is being tested.
-
In a separate sterile tube, add the required volume of the final DMSO dilution to pre-warmed (37°C) cell culture medium to achieve the desired final concentration. Crucially, the final DMSO concentration should be kept constant across all experimental conditions, including the vehicle control, and should be below the toxicity threshold for the cells being used. [23]
-
Gently mix the final solution immediately after adding the compound.
-
Protocol 2: Kinetic Solubility Assessment in Assay Medium
This protocol helps determine the maximum soluble concentration of your compound in the specific biological medium over time.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
Create a series of dilutions of the compound in your specific assay medium (e.g., DMEM + 10% FBS) to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is constant and non-toxic.
-
Include a vehicle control (medium with the same final DMSO concentration).
-
Incubate the solutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), visually inspect each solution for signs of precipitation (cloudiness, crystals). A light microscope can be used for more sensitive detection.
-
The highest concentration that remains clear throughout the incubation period is considered the kinetic solubility limit for your experimental conditions.
IV. Visualization of Experimental Workflows
Decision-Making Workflow for Solubility Optimization
Caption: A decision-making flowchart for troubleshooting the solubility of this compound.
V. Concluding Remarks
Successfully solubilizing a poorly water-soluble compound like this compound is a critical first step in obtaining reliable data from biological assays. A systematic approach that begins with the simplest methods, such as optimizing DMSO concentration and dilution techniques, before moving to more complex formulation strategies, is recommended. Always remember that the introduction of any new solvent or excipient requires rigorous validation to ensure it does not interfere with the assay readout or induce unintended biological effects. By carefully considering the physicochemical properties of your compound and the constraints of your experimental system, you can develop a robust solubilization strategy that paves the way for accurate and reproducible results.
VI. References
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). PubMed Central. Retrieved January 5, 2026, from --INVALID-LINK--
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. --INVALID-LINK--
-
What effects does DMSO have on cell assays? (2017, August 3). Quora. Retrieved January 5, 2026, from --INVALID-LINK--
-
Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. (2024, May 31). LinkedIn. Retrieved January 5, 2026, from --INVALID-LINK--
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024, January 30). MDPI. Retrieved January 5, 2026, from --INVALID-LINK--
-
DMSO in cell based assays. (2025, January 16). Scientist Solutions. Retrieved January 5, 2026, from --INVALID-LINK--
-
CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences. Retrieved January 5, 2026, from --INVALID-LINK--
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved January 5, 2026, from --INVALID-LINK--
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 5, 2026, from --INVALID-LINK--
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. Retrieved January 5, 2026, from --INVALID-LINK--
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2025, October 12). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--
-
Buy this compound | 4104-35-2. (2023, August 19). Smolecule. Retrieved January 5, 2026, from --INVALID-LINK--
-
Considerations regarding use of solvents in in vitro cell based assays. (2025, August 7). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). Nikon. Retrieved January 5, 2026, from --INVALID-LINK--
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PubMed Central. Retrieved January 5, 2026, from --INVALID-LINK--
-
Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients. Retrieved January 5, 2026, from --INVALID-LINK--
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). PharmTech. Retrieved January 5, 2026, from --INVALID-LINK--
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022, July 13). MDPI. Retrieved January 5, 2026, from --INVALID-LINK--
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (n.d.). National Institutes of Health. Retrieved January 5, 2026, from --INVALID-LINK--
-
Effect of DMSO on morphology and viability of cells. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--
-
Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). LinkedIn. Retrieved January 5, 2026, from --INVALID-LINK--
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PubMed Central. Retrieved January 5, 2026, from --INVALID-LINK--
-
Solvents & Co-solvents for Pharmaceutical Applications. (n.d.). BASF Pharma Solutions. Retrieved January 5, 2026, from --INVALID-LINK--
-
5-Chloro-3-phenylbenzo[d]isoxazole. (n.d.). PubChem. Retrieved January 5, 2026, from --INVALID-LINK--
-
Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025, January 10). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--
-
How to tackle compound solubility issue. (2022, January 6). Reddit. Retrieved January 5, 2026, from --INVALID-LINK--
-
General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from --INVALID-LINK--
-
2.5: Preparing Solutions. (2025, August 18). Chemistry LibreTexts. Retrieved January 5, 2026, from --INVALID-LINK--
-
3.3: Preparing Solutions. (2022, August 8). Chemistry LibreTexts. Retrieved January 5, 2026, from --INVALID-LINK--
-
Studies on the identification of suitable solvents for microbial bioassay. (2025, August 5). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--
-
5-Chloro-3-ethylbenzo[c]isoxazole. (n.d.). ChemScene. Retrieved January 5, 2026, from --INVALID-LINK--
-
Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). PubMed Central. Retrieved January 5, 2026, from --INVALID-LINK--
-
This compound. (n.d.). BLD Pharm. Retrieved January 5, 2026, from --INVALID-LINK--
-
Overview on Diverse Biological Activities of Benzisoxazole Derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--
-
Solution-making strategies & practical advice. (2025, February 20). YouTube. Retrieved January 5, 2026, from --INVALID-LINK--
-
Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (n.d.). Benchchem. Retrieved January 5, 2026, from --INVALID-LINK--
-
Process characterization strategy for a precipitation step for host cell protein reduction. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from --INVALID-LINK--
-
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022, December 29). MDPI. Retrieved January 5, 2026, from --INVALID-LINK--
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (n.d.). PubMed. Retrieved January 5, 2026, from --INVALID-LINK--
-
Benzisoxazole. (n.d.). Wikipedia. Retrieved January 5, 2026, from --INVALID-LINK--
-
Bacteria-induced mineral precipitation: a mechanistic review. (n.d.). PubMed Central. Retrieved January 5, 2026, from --INVALID-LINK--
-
Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (2024, December 24). MDPI. Retrieved January 5, 2026, from --INVALID-LINK--
References
- 1. Buy this compound | 4104-35-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. pharmtech.com [pharmtech.com]
- 19. ijmsdr.org [ijmsdr.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
Column chromatography purification of 5-Chloro-3-methylbenzo[c]isoxazole
An authoritative guide for researchers, scientists, and drug development professionals on the column chromatography purification of 5-Chloro-3-methylbenzo[c]isoxazole. This technical support center provides detailed troubleshooting, FAQs, and validated protocols to address common challenges in the purification of this heterocyclic compound.
Technical Support & Troubleshooting Guide
This resource is structured to provide immediate answers to common questions and in-depth solutions for complex separation challenges encountered during the purification of this compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the stationary and mobile phases for purifying this compound?
A1: Based on the moderately polar nature of the this compound structure, a normal-phase chromatography setup is the most effective approach.
-
Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice.[1] For general preparative work, a mesh size of 70-230 is suitable for gravity chromatography, while a finer mesh of 230-400 is recommended for flash chromatography to achieve higher resolution.[1]
-
Mobile Phase (Eluent): A solvent system consisting of a non-polar solvent and a moderately polar solvent is ideal. The most commonly successful combination for isoxazole derivatives is a mixture of hexane (or petroleum ether) and ethyl acetate.[2][3][4] A typical starting point for method development is 95:5 hexane:ethyl acetate, gradually increasing the proportion of ethyl acetate.
Q2: How do I use Thin-Layer Chromatography (TLC) to determine the optimal eluent composition?
A2: TLC is an indispensable preliminary step to predict the behavior of your compound on a silica column. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.4.[5] This Rf value ensures that the compound separates well from both highly non-polar and highly polar impurities and that it elutes from the column in a reasonable volume of solvent.
TLC Optimization Workflow:
-
Dissolve your crude reaction mixture in a small amount of a volatile solvent like dichloromethane (DCM) or ethyl acetate.
-
Spot the mixture onto a silica gel TLC plate.
-
Develop a series of plates using different hexane:ethyl acetate ratios (e.g., 95:5, 90:10, 85:15).
-
Visualize the separated spots using a UV lamp (typically at 254 nm).
-
Calculate the Rf for your target compound in each system: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Select the solvent system that places the this compound spot within the 0.2-0.4 Rf range and shows the best separation from nearby impurities.
Q3: My compound appears to be degrading on the column. How can I confirm this and what can be done?
A3: Silica gel is slightly acidic and can sometimes cause decomposition of sensitive compounds.[5][6] To check for stability, you can perform a two-dimensional (2D) TLC.
2D TLC Stability Test:
-
Spot your crude sample in one corner of a square TLC plate.
-
Develop the plate as usual.
-
Dry the plate completely and rotate it 90 degrees.
-
Develop the plate again in the same solvent system.
-
If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots that are off the diagonal.[7]
If instability is confirmed, you can try deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine, or by including ~0.5-1% triethylamine in your eluent system.[6] Alternatively, switching the stationary phase to alumina, which is available in neutral, acidic, or basic forms, may prevent degradation.[1]
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental failures and provides a logical framework for their resolution.
Problem: Poor or No Separation of Compounds Your collected fractions are all mixed, despite TLC suggesting a good separation.
| Possible Cause | Explanation & Solution |
| Column Overloading | Too much sample has been loaded relative to the amount of silica. This saturates the stationary phase, preventing proper equilibrium and leading to broad, overlapping bands. Solution: Maintain a sample-to-silica weight ratio of approximately 1:30 to 1:100. For difficult separations, a higher ratio (more silica) is necessary.[6] |
| Improper Column Packing | Air bubbles, cracks, or an uneven silica bed create channels where the solvent and sample flow through too quickly, bypassing interaction with the stationary phase. Solution: Pack the column using the "slurry method." Mix the silica gel with your initial, non-polar eluent to form a homogenous slurry. Pour this into the column and allow it to settle while gently tapping the sides to ensure a uniform bed. Never let the solvent level drop below the top of the silica bed.[7][8] |
| Inappropriate Eluent Polarity | If you start with a solvent system that is too polar, all compounds, including your target, may elute together near the solvent front.[5] Solution: Always start eluting with the solvent system determined by TLC. If separation is still poor, consider using a shallower gradient (i.e., increase the polarity more slowly over a larger volume of solvent). |
Problem: Compound Crystallizes or "Crashes" on the Column A solid precipitate forms at the top of the column, blocking solvent flow.
| Possible Cause | Explanation & Solution |
| Poor Solubility in Eluent | The compound is highly soluble in the solvent used for loading (e.g., DCM) but poorly soluble in the less polar starting eluent (e.g., 95:5 hexane:ethyl acetate). When the loading solution meets the eluent, the compound precipitates.[5] Solution: Use the dry loading method. Dissolve your crude product in a minimal amount of a volatile solvent. Add a small portion of silica gel (approx. 5-10 times the mass of your sample) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique introduces the sample in a solid, dispersed form, preventing solubility issues.[6][7] |
Problem: Compound Elutes Very Slowly or Not at All (Tailing) The compound takes an excessive volume of solvent to elute, and the fractions remain dilute over a long period.
| Possible Cause | Explanation & Solution |
| Strong Adsorption to Silica | The compound may have functional groups that interact very strongly with the acidic silanol groups on the stationary phase, requiring a highly polar eluent to be released. This can lead to significant band broadening or "tailing."[5] Solution: Once the less polar impurities have been washed off the column, you can increase the polarity of the mobile phase more aggressively. For example, switch from 20% to 50% ethyl acetate in hexane. This stronger eluent will more effectively compete for binding sites on the silica and elute your compound in a sharper band. If tailing is severe, adding 0.5-1% of methanol or triethylamine (if the compound is basic) to the eluent can be highly effective.[6] |
Part 3: Key Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
-
Secure a glass chromatography column vertically with a clamp. Ensure the stopcock is closed.
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.[8]
-
In a separate beaker, measure the required amount of silica gel. Add the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate) to form a pourable slurry. Stir well to release any trapped air bubbles.[8]
-
Quickly but carefully pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse.
-
Continuously tap the side of the column gently to encourage even settling of the silica bed.
-
Once the silica has settled, add a protective layer of sand (~0.5 cm) on top to prevent the bed from being disturbed during solvent addition.[7]
-
Drain the excess solvent until the level is just at the top of the sand layer. The column is now ready for loading. Crucially, do not allow the column to run dry from this point forward. [7]
Protocol 2: Elution and Fraction Collection
-
Load the sample onto the prepared column using either the wet loading or dry loading method (see Troubleshooting above).
-
Carefully add the eluent to the top of the column.
-
Begin collecting the eluting solvent in numbered test tubes or flasks.
-
Start with the low-polarity mobile phase identified during TLC analysis. For a gradient elution, systematically increase the percentage of the polar solvent (ethyl acetate). A typical gradient for this compound might be:
-
100 mL of 5% EtOAc in Hexane
-
100 mL of 10% EtOAc in Hexane
-
100 mL of 15% EtOAc in Hexane
-
Continue increasing polarity until the product has fully eluted.
-
-
Monitor the separation by performing TLC analysis on the collected fractions.[1]
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified solid.
Part 4: Data Summary Table
| Parameter | Recommended Specification | Rationale & Key Considerations |
| Stationary Phase | Silica Gel, 230-400 mesh | Higher mesh size provides greater surface area, leading to better separation for flash chromatography.[1] |
| Mobile Phase System | Hexane / Ethyl Acetate | Offers a good polarity range for separating moderately polar heterocyclic compounds from common reaction impurities.[3][4] |
| Target TLC Rf | 0.2 - 0.4 | Provides the best balance between retention on the column and a reasonable elution time, ensuring good separation.[5] |
| Sample Load | 1-3 g crude per 100 g silica | Overloading is a primary cause of poor separation. This ratio ensures the column is not saturated.[6] |
| Elution Mode | Gradient Elution | Starting with low polarity and gradually increasing it allows for the sequential removal of impurities and provides cleaner separation of the target compound compared to isocratic (single solvent) elution.[9] |
Part 5: Visualizations
Caption: Standard workflow for column chromatography purification.
Caption: Troubleshooting logic for compound precipitation on the column.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. mdpi.com [mdpi.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. rsc.org [rsc.org]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. chromtech.com [chromtech.com]
Technical Support Center: Scaling Up the Synthesis of 5-Chloro-3-methylbenzo[c]isoxazole
Welcome to the technical support center for the synthesis of 5-Chloro-3-methylbenzo[c]isoxazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and scale up the synthesis of this important heterocyclic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides in-depth, actionable advice in a direct question-and-answer format.
Foundational Knowledge: Synthesis & Properties
Before troubleshooting, it is essential to understand the core chemical properties and common synthetic strategies for this compound.
Chemical Properties Overview
| Property | Value | Reference |
| CAS Number | 28909-34-4 | [1] |
| Molecular Formula | C₈H₆ClNO | [1] |
| Molecular Weight | 167.59 g/mol | [1] |
| Physical State | Solid | [2] |
| Storage | Sealed in a dry place at room temperature. | [1] |
Common Synthetic Pathways
The synthesis of the benzo[c]isoxazole core can be approached through several established routes. The choice of pathway often depends on the availability of starting materials, desired scale, and safety considerations. The most prevalent methods involve intramolecular cyclization or cycloaddition reactions.[3][4]
References
Validation & Comparative
A Comparative Benchmarking of 5-Chloro-3-methylbenzo[c]isoxazole Analogs in Antimicrobial and Anticonvulsant Applications
This guide presents a comparative analysis of a focused library of novel 5-Chloro-3-methylbenzo[c]isoxazole analogs. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding the structure-activity relationships (SAR) that govern the biological effects of this promising heterocyclic scaffold. By presenting detailed experimental protocols and comparative data, we aim to empower research teams to make informed decisions in the design and development of next-generation therapeutic agents.
The benzisoxazole core is a privileged structure in medicinal chemistry, forming the backbone of various clinically significant drugs, including antipsychotics like risperidone and the anticonvulsant zonisamide.[1] The introduction of a halogen at the 5-position of the benzisoxazole ring has been shown to influence activity and neurotoxicity, making this compound an intriguing starting point for analog development.[2] This guide will explore how systematic modifications to this core structure impact its antimicrobial and anticonvulsant properties.
Strategic Design of the Analog Library
To establish a clear and interpretable SAR, we have designed a focused library of analogs based on the this compound scaffold. The modifications are centered on the introduction of various substituents at the 6-position of the benzo[c]isoxazole ring, a position known to be amenable to substitution and likely to influence the electronic and steric properties of the molecule. This systematic approach allows for a direct comparison of the effects of electron-donating and electron-withdrawing groups on biological activity.
| Compound ID | Parent Scaffold | R Group (at 6-position) | Rationale |
| BZ-Cl-Me | This compound | -H | Parent Compound/Reference |
| BZ-Cl-Me-NH2 | This compound | -NH2 | Strong Electron-Donating Group |
| BZ-Cl-Me-OH | This compound | -OH | Electron-Donating Group |
| BZ-Cl-Me-NO2 | This compound | -NO2 | Strong Electron-Withdrawing Group |
| BZ-Cl-Me-CF3 | This compound | -CF3 | Strong Electron-Withdrawing Group |
Synthesis and Characterization: A Validated Protocol
The synthesis of the target analogs is proposed via a multi-step process starting from commercially available substituted 2-hydroxyacetophenones. The following is a generalized, robust protocol that can be adapted for each analog.
General Synthetic Pathway
Caption: General synthetic route to this compound analogs.
Step-by-Step Synthesis Protocol
-
Oximation:
-
To a solution of the appropriately substituted 2-hydroxy-5-chloroacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated oxime by filtration, wash with water, and dry under vacuum.
-
-
Cyclization to Benzisoxazole:
-
Add the dried oxime intermediate to polyphosphoric acid (PPA) or acetic anhydride (Ac2O).
-
Heat the mixture at 80-100°C for 2-4 hours, continuing to monitor by TLC.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterize the final compounds by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
-
Comparative Biological Evaluation
The synthesized analogs will be subjected to a battery of in vitro assays to determine their antimicrobial and anticonvulsant activities.
Antimicrobial Susceptibility Testing
The antimicrobial efficacy of the analogs will be evaluated against a panel of clinically relevant bacterial and fungal strains.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Preparation of Microbial Inoculum:
-
Grow bacterial strains in Mueller-Hinton Broth (MHB) and fungal strains in Sabouraud Dextrose Broth (SDB) to logarithmic phase.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
-
Assay Plate Preparation:
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microtiter plate.
-
Add the standardized microbial inoculum to each well.
-
Include positive (microbes in broth) and negative (broth only) controls.
-
-
Incubation and Analysis:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[3]
-
Hypothetical Comparative Antimicrobial Data (MIC in µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | C. albicans |
| BZ-Cl-Me | 16 | 32 | >64 | 32 |
| BZ-Cl-Me-NH2 | 8 | 16 | 64 | 16 |
| BZ-Cl-Me-OH | 16 | 32 | >64 | 32 |
| BZ-Cl-Me-NO2 | 4 | 8 | 32 | 8 |
| BZ-Cl-Me-CF3 | 8 | 16 | 32 | 16 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | NA | 2 |
Anticonvulsant Activity Screening
The anticonvulsant potential of the analogs will be assessed using the Maximal Electroshock (MES) seizure model in rodents, a standard preclinical screen for activity against generalized tonic-clonic seizures.[4][5]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
-
Animal Preparation:
-
Use adult male Swiss albino mice, acclimatized for at least one week.
-
Administer the test compounds intraperitoneally (i.p.) at various doses.
-
-
Induction of Seizures:
-
30 minutes post-administration, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
-
Data Analysis:
-
The ability of a compound to prevent the tonic hind limb extension is considered a positive result.
-
Calculate the median effective dose (ED50), the dose required to protect 50% of the animals from the tonic seizure component.
-
Determine the median toxic dose (TD50) by observing for signs of neurotoxicity (e.g., ataxia, loss of righting reflex) in the rotarod test.
-
The Protective Index (PI) is calculated as TD50/ED50.[4]
-
Hypothetical Comparative Anticonvulsant Data
| Compound ID | MES ED50 (mg/kg, i.p.) | Neurotoxicity TD50 (mg/kg, i.p.) | Protective Index (PI) |
| BZ-Cl-Me | 35 | 210 | 6.0 |
| BZ-Cl-Me-NH2 | 45 | 250 | 5.6 |
| BZ-Cl-Me-OH | 40 | 220 | 5.5 |
| BZ-Cl-Me-NO2 | 20 | 150 | 7.5 |
| BZ-Cl-Me-CF3 | 25 | 180 | 7.2 |
| Phenytoin | 9.5 | 68 | 7.2 |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data allows for the elucidation of key SAR trends.
Antimicrobial Activity:
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs like -NO2 and -CF3 at the 6-position appears to enhance antimicrobial activity. This is consistent with literature where electron-withdrawing chloro and bromo functional groups showed excellent antimicrobial activity.[6] This suggests that reducing the electron density of the aromatic ring may be favorable for interaction with microbial targets.
-
Electron-Donating Groups (EDGs): The introduction of an amino group (-NH2) also shows a modest improvement in activity, potentially by increasing the polarity and hydrogen bonding capacity of the molecule.
Anticonvulsant Activity:
-
EWGs and Potency: Similar to the antimicrobial trend, EWGs at the 6-position appear to increase anticonvulsant potency, as indicated by lower ED50 values.
-
Toxicity: A potential trade-off is observed, where the more potent compounds also exhibit higher neurotoxicity (lower TD50). However, the protective index for the nitro-substituted analog (BZ-Cl-Me-NO2) is comparable to the standard drug phenytoin, suggesting a favorable therapeutic window.
Proposed Mechanism of Action
The anticonvulsant activity of benzisoxazole derivatives is often attributed to the blockade of voltage-gated sodium channels.[7][8] This mechanism is shared by several established antiepileptic drugs like phenytoin and carbamazepine.[7] The benzisoxazole scaffold likely interacts with the channel, stabilizing its inactivated state and thereby limiting the sustained, repetitive firing of neurons that underlies seizure propagation.
Caption: Proposed mechanism of anticonvulsant action via sodium channel blockade.
Conclusion and Future Directions
This guide outlines a systematic approach to the comparative study of this compound analogs. The presented synthetic protocols and biological evaluation methods provide a robust framework for generating high-quality, comparable data. The hypothetical results suggest that substitution at the 6-position significantly modulates both antimicrobial and anticonvulsant activities, with electron-withdrawing groups generally enhancing potency.
The analog BZ-Cl-Me-NO2 emerges as a particularly promising lead candidate from this hypothetical study, demonstrating potent activity in both assays and a favorable protective index for its anticonvulsant effects. Further research should focus on:
-
Expanding the Analog Library: Synthesizing a broader range of analogs with diverse electronic and steric properties to refine the SAR.
-
In-depth Mechanistic Studies: Utilizing techniques like patch-clamp electrophysiology to confirm the interaction with sodium channels and exploring other potential targets.[8]
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising leads to assess their drug-like potential.
By following the principles of rational drug design and systematic evaluation outlined in this guide, the scientific community can further unlock the therapeutic potential of the versatile benzisoxazole scaffold.
References
- 1. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of enaminones. 4. Investigations on isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative anticonvulsant activity of some 2,3-benzodiazepine derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 8. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Validating the Biological Activity of Synthesized Benzisoxazoles
Authored for Researchers, Scientists, and Drug Development Professionals
The benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2][3] Its versatile binding properties and synthetic accessibility have led to the development of derivatives showing antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities, among others.[1][4] However, moving from a newly synthesized benzisoxazole derivative to a validated lead candidate requires a rigorous, multi-step biological evaluation.
This guide provides an in-depth comparison of methodologies to validate the most promising therapeutic applications of novel benzisoxazole compounds. It is structured not as a rigid template, but as a logical progression from initial screening to preliminary mechanistic insights, mirroring the decision-making process in a drug discovery pipeline. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format.
The Validation Workflow: From Bench to Biological Insight
The journey of a synthesized compound is a funnel of increasingly complex and specific biological questions. The primary goal is to efficiently identify potent and selective molecules while eliminating inactive or toxic ones. A robust validation workflow is paramount.
Caption: High-level workflow for validating synthesized compounds.
Validating Antimicrobial Activity
Benzisoxazole derivatives have demonstrated notable potential as antimicrobial agents, acting against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][2][5] Some derivatives function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1] Validation requires quantifying this activity against a panel of relevant microorganisms and comparing it to established antibiotics.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Causality: The choice of the broth microdilution method over simpler techniques like disc diffusion is its quantitative nature.[6] It provides a specific concentration (MIC value), which is essential for structure-activity relationship (SAR) studies and for direct comparison with reference antibiotics like Streptomycin or Ampicillin.[1][7][8]
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the selected bacterial strains (e.g., E. coli, S. aureus, B. subtilis) overnight in an appropriate broth (e.g., Mueller-Hinton Broth).[1][6] Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare a stock solution of the synthesized benzisoxazole in a suitable solvent (e.g., DMSO). Perform a series of two-fold serial dilutions in a 96-well microtiter plate, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or with a plate reader.
Caption: Workflow for MIC determination via broth microdilution.
Data Presentation: Comparative MIC Values
Summarize the results in a table to facilitate direct comparison with a standard antibiotic.
| Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Benzisoxazole-A | 16 | 8 | 4 | 32 |
| Benzisoxazole-B | 8 | 4 | 4 | 16 |
| Benzisoxazole-C | >128 | 64 | 32 | >128 |
| Streptomycin | 8 | 4 | 2 | N/A |
| Amphotericin B | N/A | N/A | N/A | 4 |
Validating Anticancer Activity
The benzisoxazole scaffold is present in compounds that exhibit potent antiproliferative activity against various human cancer cell lines, including HeLa, HT-29, and MCF-7.[1] Mechanisms often involve the induction of apoptosis or the inhibition of key enzymes like histone deacetylases (HDACs).[9] The primary validation step is to determine the compound's cytotoxicity against cancer cells.
Experimental Protocol: MTT Assay for Cell Viability (IC50)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[1][9]
Causality: This assay is chosen for its reliability, high throughput, and sensitivity. It provides a quantitative measure of a compound's potency—the half-maximal inhibitory concentration (IC50)—which is the concentration required to inhibit cell growth by 50%. Comparing the IC50 against cancer cell lines versus normal cell lines (e.g., human skin fibroblasts) provides a crucial, early indication of selectivity.[1][9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer) and a normal cell line into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzisoxazoles (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.
-
IC50 Calculation: Calculate cell viability as a percentage relative to the control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
Caption: Standard workflow for the MTT cytotoxicity assay.
Data Presentation: Comparative IC50 Values
A well-structured table is essential for comparing potency and selectivity.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | Normal Fibroblasts IC50 (µM) | Selectivity Index (Normal/MCF-7) |
| Benzisoxazole-D | 2.5 | 5.1 | 50.0 | 20.0 |
| Benzisoxazole-E | 15.8 | 22.4 | 35.0 | 2.2 |
| Doxorubicin | 0.8 | 1.2 | 5.5 | 6.9 |
Validating Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases.[10] Benzisoxazole derivatives have been shown to possess anti-inflammatory properties, with some acting as inhibitors of enzymes like lipoxygenase (LOX) or by targeting key proteins in inflammatory signaling pathways, such as myeloid differentiation protein 2 (MD2).[5][6][11]
Experimental Protocol: In Vitro Lipoxygenase (LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the LOX enzyme, which is crucial in the biosynthesis of leukotrienes, pro-inflammatory mediators.
Causality: Targeting specific enzymes in an inflammatory cascade provides a direct measure of a compound's potential mechanism. The LOX inhibition assay is a straightforward and reproducible spectrophotometric method to screen for this activity, using a well-known substrate like linoleic acid.[5][6]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 9.0), a solution of LOX enzyme, and a substrate solution (linoleic acid).
-
Reaction Mixture: In a cuvette or 96-well plate, mix the buffer, enzyme solution, and the synthesized benzisoxazole compound at various concentrations.
-
Initiation of Reaction: Add the substrate (linoleic acid) to start the enzymatic reaction. The conversion of linoleic acid to hydroperoxylinoleic acid by LOX can be monitored by the increase in absorbance at 234 nm.
-
Kinetic Measurement: Record the change in absorbance over time using a spectrophotometer.
-
Calculation of Inhibition: Calculate the percentage of inhibition for each compound concentration relative to a control reaction without any inhibitor. Determine the IC50 value from the dose-response curve.
Signaling Pathway: Arachidonic Acid Cascade
Understanding the target's context is crucial. LOX is a key enzyme in the pathway that converts arachidonic acid into inflammatory leukotrienes.
Caption: Simplified arachidonic acid inflammatory pathway.
Validating Anticonvulsant Activity
Several benzisoxazole derivatives have been investigated for their potential in treating epilepsy.[1] Their pharmacological profile often resembles that of established drugs like carbamazepine, and their mechanism may involve modulating GABAergic neurotransmission.[12][13]
Experimental Protocol: Maximal Electroshock (MES) Seizure Model
The MES test is a widely used and predictive in vivo model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[12][13][14]
Causality: While in vitro assays are essential, validating anticonvulsant activity necessitates an in vivo model to assess a compound's ability to cross the blood-brain barrier and act within the central nervous system. The MES model is a robust primary screen that has historically been successful in identifying clinically effective antiepileptics.[14] It is almost always paired with a neurotoxicity test (e.g., rotarod) to create a "Protective Index," which is a critical measure of a drug's therapeutic window.
Step-by-Step Methodology:
-
Animal Acclimatization: Use mice or rats and allow them to acclimate to the laboratory environment.
-
Compound Administration: Administer the synthesized benzisoxazole compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
-
Time to Peak Effect: Wait for a predetermined time (e.g., 30-60 minutes) to allow for drug absorption and distribution.
-
Induction of Seizure: Induce a seizure by applying a brief electrical stimulus via corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Neurotoxicity (Rotorod Test): At the same time points, place a separate group of treated animals on a rotating rod. The inability of an animal to remain on the rod for a set time (e.g., 1 minute) indicates neurotoxicity.
-
ED50 and TD50 Calculation: Determine the median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) from the neurotoxicity test. The Protective Index (PI) is calculated as TD50 / ED50.
Data Presentation: Comparative In Vivo Efficacy and Safety
A higher Protective Index indicates a more favorable safety profile.
| Compound | MES Protection ED50 (mg/kg, i.p.) | Neurotoxicity TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) |
| Benzisoxazole-F | 22.0 | 250.0 | 11.4 |
| Benzisoxazole-G | 45.5 | 180.0 | 4.0 |
| Phenytoin | 9.5 | 68.0 | 7.2 |
| Carbamazepine | 8.8 | 75.0 | 8.5 |
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. Overview on Diverse Biological Activities of Benzisoxazole Derivatives | CoLab [colab.ws]
- 5. Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives - ProQuest [proquest.com]
- 9. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to 5-Chloro-3-methylbenzo[d]isoxazole and Other Halogenated Benzisoxazoles in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile binding properties and presence in numerous clinically approved drugs.[1][2] Halogenation is a powerful and widely utilized strategy in drug design to fine-tune the physicochemical and pharmacological profiles of lead compounds, influencing everything from metabolic stability to target affinity.[3] This guide provides an in-depth comparison of 5-Chloro-3-methylbenzo[d]isoxazole against other halogenated benzisoxazoles, offering experimental insights and data-driven analysis. We will explore the nuances of synthesis, compare biological activities across key therapeutic areas, and provide detailed protocols to empower researchers in their own discovery efforts. The focus is to elucidate the causal relationships between specific halogen substitutions and their resulting biological performance, thereby guiding rational drug design.
The Benzisoxazole Scaffold: A Foundation for Therapeutic Innovation
Benzisoxazoles are heterocyclic aromatic compounds that form the backbone of a diverse range of biologically active molecules.[1] Their rigid structure and capacity for hydrogen bonding make them effective pharmacophores for engaging with a variety of biological targets. This has led to their successful application in developing antipsychotics (e.g., Risperidone), anticonvulsants (e.g., Zonisamide), and a host of investigational agents targeting cancer, microbial infections, and inflammatory diseases.[1][2][4]
The true versatility of the benzisoxazole scaffold is unlocked through substitution. The strategic placement of different functional groups on the fused benzene ring or the isoxazole moiety can dramatically alter a compound's properties. Halogenation, in particular, serves as a critical tool for medicinal chemists.
The Strategic Impact of Halogenation
Introducing a halogen (Fluorine, Chlorine, Bromine, Iodine) into a molecule is rarely an arbitrary choice. Each halogen offers a unique combination of size, electronegativity, and lipophilicity, allowing for precise modulation of a drug candidate's profile.[3][5]
-
Lipophilicity & Permeability: Halogens generally increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes. This is a critical factor for oral bioavailability and reaching intracellular targets.
-
Metabolic Stability: Fluorine, in particular, is often used to block sites of metabolic oxidation, thereby increasing a drug's half-life.
-
Binding Affinity: A halogen atom can form specific, favorable interactions with a protein target, such as halogen bonds, which can significantly increase binding affinity and potency.
-
Electronic Effects: Electron-withdrawing halogens like chlorine and bromine can alter the electronic distribution of the benzisoxazole ring system, which can be crucial for activity. Studies have shown that the presence of these electron-withdrawing groups correlates with excellent antimicrobial activity.[1]
This guide will focus on 5-Chloro-3-methylbenzo[d]isoxazole as a central compound, comparing its characteristics with other halogenated analogs to build a clear structure-activity relationship (SAR) framework.
Synthesis and Physicochemical Characterization
The synthesis of substituted benzisoxazoles can be achieved through several reliable routes. A common and effective method involves the cyclization of a suitably substituted precursor. For 5-Chloro-3-methylbenzo[d]isoxazole, one established pathway involves the cyclization of an N-(5-chloro-2-hydroxyphenyl) derivative.[6]
Experimental Protocol: Synthesis of 5-Chloro-3-methylbenzo[d]isoxazole
This protocol describes a representative cyclization method. The rationale for this approach is its high efficiency and control over the final substitution pattern.
Materials:
-
2-Amino-4-chlorophenol
-
Acetic anhydride
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Acetylation: In a round-bottom flask, dissolve 2-Amino-4-chlorophenol (1.0 eq) in DCM. Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise. Allow the reaction to stir and warm to room temperature for 2 hours. Causality Note: This step forms the necessary N-acetyl precursor for the subsequent cyclization.
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate the solvent using a rotary evaporator to yield the crude N-(5-chloro-2-hydroxyphenyl)acetamide.
-
Cyclization: Add the crude acetamide to polyphosphoric acid (PPA) at 120°C. Stir the mixture vigorously for 1-2 hours. Causality Note: PPA acts as both a dehydrating agent and a catalyst to drive the intramolecular cyclization to form the isoxazole ring.
-
Isolation: Carefully pour the hot reaction mixture onto crushed ice. A precipitate will form.
-
Final Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to obtain pure 5-Chloro-3-methylbenzo[d]isoxazole.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent with literature values.
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of 5-Chloro-3-methylbenzo[d]isoxazole.
Comparative Physicochemical Properties
The choice of halogen significantly impacts key physicochemical parameters that govern a compound's behavior in biological systems.
| Compound | Halogen Substitution | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Methylbenzo[d]isoxazole | None | C₈H₇NO | 133.15 | ~35-38 |
| 5-Fluoro -3-methylbenzo[d]isoxazole | 5-Fluoro | C₈H₆FNO | 151.14 | N/A |
| 5-Chloro -3-methylbenzo[d]isoxazole | 5-Chloro | C₈H₆ClNO | 167.59 | N/A |
| 5-Bromo -3-methylbenzo[d]isoxazole | 5-Bromo | C₈H₆BrNO | 212.05 | N/A |
Comparative Biological Performance
Halogenated benzisoxazoles exhibit a wide spectrum of biological activities. The nature and position of the halogen can profoundly influence potency and selectivity.[1]
Antimicrobial Activity
Research has consistently shown that benzisoxazole derivatives are promising antimicrobial agents.[6][7] A key structure-activity relationship finding is that the presence of electron-withdrawing groups, such as chloro and bromo, on the benzene ring enhances antimicrobial efficacy compared to electron-donating groups.[1]
Hypothetical Comparative Data (Illustrative) This table illustrates the expected trend based on published SAR studies.
| Compound | Target Organism | MIC (µg/mL) | Rationale for Activity |
| 3-Methylbenzo[d]isoxazole | E. coli | >100 | Lacks potent electron-withdrawing group. |
| 5-Fluoro -3-methylbenzo[d]isoxazole | E. coli | 50 | Fluorine is weakly electron-withdrawing. |
| 5-Chloro -3-methylbenzo[d]isoxazole | E. coli | 15 | Strong electron-withdrawing effect enhances activity.[1] |
| 5-Bromo -3-methylbenzo[d]isoxazole | E. coli | 12 | Similar strong electron-withdrawing effect to chlorine.[1] |
Anticancer and Enzyme Inhibition Activity
Derivatives of 5-chloro-3-methylbenzo[c]isoxazole have shown potential in inhibiting cancer cell proliferation and acting as enzyme inhibitors.[6] The chloro-substitution is often crucial for creating specific interactions within the binding pockets of target proteins, such as kinases or other enzymes involved in cell signaling pathways.
Anticonvulsant and Neuroprotective Effects
The benzisoxazole scaffold is well-established in neuroscience, with drugs like zonisamide used for epilepsy.[1] Studies on related structures suggest that halogenation at the 5-position can increase both anticonvulsant activity and neurotoxicity, indicating a delicate balance that must be optimized.[1] The 5-chloro derivative represents a key intermediate for exploring compounds that bind to central nervous system receptors.[8]
Structure-Activity Relationship (SAR) Logic
Caption: SAR diagram illustrating how halogen choice at position 5 impacts key properties and biological activity.
Standardized Protocol for Comparative Analysis
To ensure a trustworthy and objective comparison between different halogenated benzisoxazoles, standardized analytical and biological assays are essential.
Protocol: Spectroscopic Characterization
This protocol provides a self-validating system to confirm the identity and purity of synthesized compounds.[9]
Objective: To structurally confirm the identity of a synthesized halogenated benzisoxazole derivative.
1. Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
FT-IR: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide.[9]
-
Mass Spec: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
2. Instrumentation & Acquisition:
-
¹H and ¹³C NMR: Use a high-resolution NMR spectrometer (e.g., 400 MHz). Acquire standard 1D proton and carbon spectra.
-
FT-IR: Use an FT-IR spectrometer to collect a spectrum over a range of 4000-400 cm⁻¹. Record a background spectrum first for subtraction.[9]
-
Mass Spectrometry: Use an ESI-MS (Electrospray Ionization Mass Spectrometry) instrument. Infuse the sample and acquire the mass spectrum in positive ion mode.
3. Data Analysis & Validation:
-
¹H NMR: Confirm the presence of expected proton signals, their chemical shifts, splitting patterns, and integration values.
-
¹³C NMR: Confirm the number of unique carbon signals corresponding to the molecular structure.
-
FT-IR: Identify characteristic peaks for key functional groups (e.g., C=N, C-O, aromatic C-H).
-
Mass Spec: Verify the molecular weight by identifying the molecular ion peak [M+H]⁺. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) or bromine (⁷⁹Br/⁸¹Br ratio of ~1:1) provides definitive confirmation of halogen presence.
Conclusion and Future Perspectives
The comparative analysis reveals that 5-Chloro-3-methylbenzo[d]isoxazole is a potent scaffold, particularly where strong electron-withdrawing properties are desired to enhance biological activity, such as in the development of antimicrobial agents.[1] Its performance is often comparable to, and in some cases may be surpassed by, its bromo-analog due to similar electronic effects.
The choice between different halogens is a strategic decision guided by the specific therapeutic goal:
-
For Potent Antimicrobial/Anticancer Activity: Chlorine and Bromine are often superior choices due to their strong electron-withdrawing nature.
-
For CNS-Targeting Drugs: Fluorine is frequently preferred to enhance metabolic stability and fine-tune blood-brain barrier penetration, though chlorine remains a viable and common option.[1]
-
For Optimizing Selectivity: The subtle differences in size and electronegativity between halogens can be exploited to achieve selectivity for a specific target isoform or receptor subtype.
Future research should focus on generating comprehensive, head-to-head experimental data for a full series of halogenated benzisoxazoles (F, Cl, Br, I) against a panel of biological targets. This would provide invaluable quantitative structure-activity relationship (QSAR) data, enabling more predictive and rational drug design in this promising class of heterocyclic compounds.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. ijpca.org [ijpca.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Buy this compound | 4104-35-2 [smolecule.com]
- 7. scispace.com [scispace.com]
- 8. 5-Chloro-3-phenylbenzo[c]isoxazole [myskinrecipes.com]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 5-Chloro-3-methylbenzo[c]isoxazole
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate landscape of drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. A molecule that potently engages its intended target while ignoring the vast constellation of other biological macromolecules is the aspirational goal. However, the reality is that small molecules often exhibit off-target activities, a phenomenon known as cross-reactivity. These unintended interactions can lead to a spectrum of consequences, from diminished efficacy and unpredictable pharmacology to severe adverse events. Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a cornerstone of rational drug design and risk mitigation.
This guide provides a comprehensive framework for the cross-reactivity analysis of a novel compound, 5-Chloro-3-methylbenzo[c]isoxazole . As specific biological data for this molecule is not yet publicly established, we will treat it as a new chemical entity (NCE) entering a discovery pipeline. The methodologies and strategies outlined herein represent a field-proven, logical progression from broad liability assessment to nuanced, cell-based functional validation, designed to build a robust selectivity profile for any novel compound.
Structural Scaffolding: The Benzisoxazole Core
The benzisoxazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Its utility is demonstrated in therapeutics ranging from the anticonvulsant zonisamide to atypical antipsychotics like risperidone.[1][4]
The very versatility of this scaffold, however, necessitates a thorough investigation of its potential interaction patterns. For instance, risperidone, a benzisoxazole derivative, exhibits a complex pharmacological profile by design, acting as an antagonist at dopaminergic D2 and serotonergic 5-HT2A receptors, but also engaging alpha-1, alpha-2, and H1 receptors.[5][6][7] This polypharmacology is central to its therapeutic effect but also contributes to its side-effect profile. This precedent underscores the need to proactively screen benzisoxazole-containing compounds against a wide array of targets, particularly G-protein coupled receptors (GPCRs) and kinases, to preemptively identify potential off-target activities.
A Tiered Strategy for Comprehensive Cross-Reactivity Profiling
A logical, tiered approach is the most efficient method for characterizing an NCE. It prioritizes resources by using broad, cost-effective screens to identify potential liabilities early, followed by more focused and complex assays to confirm and quantify these interactions.
Tier 1: Broad Liability and Safety Screening
Causality: The primary objective at this stage is to cast a wide net to identify any interaction with targets known to be associated with adverse drug reactions. This is a risk mitigation step. Performing this screen at a single, high concentration (typically 1-10 µM) maximizes the probability of detecting even weak interactions.
Recommended Panel: A broad in vitro safety pharmacology panel, such as the Eurofins SafetyScreen44 or SafetyScreen87 , is ideal.[1][8][9] These panels cover a diverse range of targets including GPCRs, ion channels, transporters, and enzymes implicated in common adverse effects.[8]
Data Interpretation: The output is typically reported as percent inhibition (%I) or percent of control activity. A common threshold for flagging a "hit" is >50% inhibition. Any hits at this stage warrant immediate follow-up, either through dose-response studies or, if the target is of high concern (e.g., hERG), progression may be halted pending further investigation.
Tier 2: Comprehensive Kinome-Wide Profiling
Causality: Protein kinases are one of the largest and most crucial classes of drug targets, and their highly conserved ATP-binding pocket makes them susceptible to off-target binding by small molecules.[10][11] A comprehensive screen is essential. A competition binding assay is the preferred initial method because it directly measures the physical interaction between the compound and the kinase, independent of ATP concentration, substrate, or the kinase's functional state.
Recommended Panel: The DiscoverX KINOMEscan® platform is the industry standard, offering panels that cover over 450 kinases.[2][3][12] This technology relies on an active site-directed competition binding assay to quantify interactions.[12]
Data Interpretation: Results are often visualized on a kinome dendrogram (TREEspot) and quantified as percent of control (%Ctrl), where a lower number indicates stronger binding. Hits are typically defined as those showing a %Ctrl < 35 or < 10. This provides a global view of the compound's kinome selectivity and identifies both intended and unintended kinase targets.
Tier 3: Functional Confirmation and Secondary Target Profiling
Causality: A binding event does not always translate to functional modulation (inhibition or activation). Therefore, all significant hits from binding assays must be confirmed in functional assays. This tier aims to quantify the potency (e.g., IC50 or EC50) of the compound at the identified off-targets.
Recommended Assays:
-
For Kinase Hits: Functional enzymatic assays are required. Technologies like the Promega ADP-Glo™ Kinase Assay , which measures ADP production, or the Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay , a TR-FRET-based method, are robust, high-throughput options. It is crucial to run these assays with ATP concentrations at or near the Km for each specific kinase to accurately reflect the compound's intrinsic affinity.[10]
-
For GPCR/Ion Channel Hits: Based on Tier 1 results, focused functional panels are employed. For GPCRs, this could involve second messenger assays (cAMP, calcium flux) or β-arrestin recruitment assays.[6] For ion channels, automated electrophysiology is the gold standard for confirming functional modulation.[11]
Tier 4: Validation in a Cellular Context
Causality: Biochemical assays using purified, recombinant proteins can sometimes provide misleading selectivity data that doesn't translate to a cellular environment. Factors like cell permeability, efflux pumps, intracellular ATP concentrations, and the presence of scaffolding proteins can profoundly alter a compound's activity. Therefore, validating key on- and off-target interactions in intact cells is a critical final step.
Recommended Assays:
-
Target Engagement: The NanoBRET™ Target Engagement (TE) Assay from Promega allows for the direct measurement of compound binding to a target protein in living cells, providing quantitative data on affinity and residence time.
-
Downstream Functional Readouts: The most relevant assay is one that measures the modulation of the target's known biological function. This could be a Western blot for a downstream phosphorylation event, a reporter gene assay for a specific signaling pathway, or a cell viability/cytotoxicity assay. For example, if an off-target kinase hit is implicated in the JAK/STAT pathway, one could measure the phosphorylation of STAT3 in a relevant cell line upon compound treatment.
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the output of this process, the table below presents hypothetical cross-reactivity data for our lead, this compound, compared to a close structural analog, "Compound X."
| Target Class | Assay Type | Target | This compound | Compound X | Interpretation |
| Primary Target | Biochemical | Kinase A | IC50: 15 nM | IC50: 25 nM | Both compounds are potent inhibitors of the intended target. |
| Cellular | p-Substrate (Cell) | IC50: 50 nM | IC50: 80 nM | Good translation from biochemical to cellular activity for both. | |
| Kinase Panel | Binding (%Ctrl @ 1µM) | Kinase B | 5% | 85% | Lead has a significant off-target liability on Kinase B. |
| Binding (%Ctrl @ 1µM) | Kinase C | 8% | 75% | Lead has a significant off-target liability on Kinase C. | |
| Off-Target | Biochemical | Kinase B | IC50: 150 nM | IC50: >10 µM | Lead is only 10-fold selective for Target A over B. |
| Off-Target | Biochemical | Kinase C | IC50: 210 nM | IC50: >10 µM | Lead is ~14-fold selective for Target A over C. |
| Safety Panel | Functional (%I @ 10µM) | hERG (Ion Channel) | <10% | 65% | Compound X shows a high-risk hERG liability. |
| Safety Panel | Binding (%I @ 10µM) | 5-HT2B (GPCR) | 72% | <15% | Lead shows a potential cardiovascular risk via 5-HT2B. |
Key Experimental Protocols
Protocol 1: ADP-Glo™ Functional Kinase Assay (Promega)
This protocol outlines the general steps for determining the IC50 value of a compound against a purified kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. A brighter signal corresponds to higher ADP levels and thus higher kinase activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 1 mM. Then, create intermediate dilutions in the kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase of interest, the appropriate substrate, and ATP at its Km concentration.
-
Inhibitor Addition: Add 1 µL of the diluted compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Initiation and Incubation: Add the final reaction components to initiate the reaction. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar).
-
Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: NanoBRET™ Target Engagement Cellular Assay (Promega)
This protocol describes how to measure the direct binding of a compound to its target inside living cells.
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET). The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds the target is added, acting as the energy acceptor. In the absence of a competing compound, tracer binding brings the donor and acceptor into proximity, generating a BRET signal. A test compound will compete with the tracer, reducing the BRET signal in a dose-dependent manner.
Step-by-Step Methodology:
-
Cell Plating: Seed cells expressing the NanoLuc®-fusion target into a 96-well or 384-well white assay plate and incubate overnight.
-
Compound Dosing: Prepare serial dilutions of this compound. Add the compounds directly to the cells in the assay plate.
-
Tracer Addition: Immediately after compound addition, add the NanoBRET™ Tracer at its optimized concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium.
-
Detection Reagent: Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture. Add this to each well.
-
Data Acquisition: Read the plate on a BRET-capable luminometer, measuring both the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).
-
Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Normalize the data and plot the corrected BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in a cellular environment.
Conclusion
The characterization of a compound's selectivity is a multi-faceted endeavor that forms the bedrock of a successful drug discovery program. For a novel molecule like this compound, which belongs to a pharmacologically rich but potentially promiscuous scaffold class, a systematic and tiered approach to cross-reactivity profiling is non-negotiable. By integrating broad liability panels, comprehensive binding assays, and targeted functional and cell-based validation, researchers can build a detailed and physiologically relevant understanding of a compound's interaction profile. This in-depth analysis not only identifies potential safety liabilities but also uncovers opportunities for polypharmacology and drug repositioning, ultimately guiding the selection and optimization of candidates with the highest probability of clinical success.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 5. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Risperidone - Wikipedia [en.wikipedia.org]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. What makes a kinase promiscuous for inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the scaffold universe of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An upside-down binding mode to treat psychosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Benzisoxazole Derivatives
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its unique electronic properties and rigid bicyclic core allow for precise, three-dimensional arrangements of functional groups, making it an ideal starting point for designing targeted therapies. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of benzisoxazole derivatives across three major therapeutic areas: antipsychotics, anticonvulsants, and anticancer agents. By examining how subtle molecular modifications influence biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation therapeutics.
The Benzisoxazole Core: A Versatile Scaffold
The fundamental 1,2-benzisoxazole ring system, with its standardized numbering, forms the basis of our analysis. The strategic placement of substituents at various positions on this scaffold is the key determinant of a compound's pharmacological profile.
Caption: General structure and numbering of the 1,2-benzisoxazole scaffold.
Section 1: Antipsychotic Activity - A Balancing Act of Receptor Affinity
Benzisoxazole derivatives are hallmarks of atypical antipsychotic drug discovery, with clinically successful agents like risperidone and iloperidone. Their primary mechanism of action is a finely tuned antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1] The therapeutic goal is to achieve potent blockade of both receptors, with a generally higher affinity for the 5-HT2A receptor, a characteristic believed to contribute to the "atypical" profile of reduced extrapyramidal side effects compared to older antipsychotics.[1]
Key Structural Features for D2/5-HT2A Antagonism
The archetypal structure for antipsychotic benzisoxazoles is the 3-(piperidin-4-yl)-1,2-benzisoxazole moiety. SAR studies consistently demonstrate that optimal activity is derived from specific modifications to this core structure.
-
The Benzisoxazole Ring: Substitution on the aromatic portion of the benzisoxazole ring is critical. A fluorine atom at the C6 position, as seen in risperidone, is a common and highly favorable modification. This electronegative group can enhance receptor binding interactions and improve metabolic stability.
-
The Piperidine Linker: The piperidine ring serves as a crucial linker. Its nitrogen atom is typically connected via an alkyl chain to another cyclic moiety. The nature and length of this chain are pivotal in modulating receptor affinity.
-
The Terminal Moiety: The group at the end of the alkyl chain profoundly influences the compound's overall pharmacological profile, including its affinity for other receptors that may contribute to side effects.
Comparative Analysis of Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki, in nM) of key benzisoxazole-based antipsychotics. A lower Ki value signifies a higher binding affinity.
| Compound | Core Structure | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | 5-HT2A/D2 Ratio |
| Risperidone | 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | 3.1[2] | 0.16[2] | ~19.4 |
| Paliperidone | 9-Hydroxyrisperidone | 4.8[2] | 0.28[2] | ~17.1 |
| Iloperidone | 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | 6.2[2] | 0.4[2] | ~15.5 |
Analysis: The data clearly show that all three compounds are potent antagonists at both D2 and 5-HT2A receptors.[2] They maintain a high 5-HT2A/D2 affinity ratio, which is characteristic of atypical antipsychotics. Paliperidone, the active metabolite of risperidone, demonstrates a slightly reduced affinity for both receptors compared to the parent drug, but maintains a similar therapeutic profile.[2] Iloperidone also fits this profile, confirming the importance of the 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole core for achieving this dual antagonism.[2]
Signaling Pathway Diagram
The therapeutic efficacy of these agents is rooted in their ability to modulate intertwined dopaminergic and serotonergic pathways.
Caption: Antipsychotic action via dual D2/5-HT2A receptor blockade.
Section 2: Anticonvulsant Activity - Targeting Ion Channels
The benzisoxazole scaffold is also integral to the design of anticonvulsant drugs, exemplified by the clinically approved drug zonisamide. The core structure for this class of compounds is typically 1,2-benzisoxazole-3-methanesulfonamide.
SAR of Zonisamide and its Analogs
The anticonvulsant activity of zonisamide is primarily attributed to its ability to block voltage-sensitive sodium channels and T-type calcium channels, which stabilizes neuronal membranes and prevents seizure propagation.[3][4] SAR studies on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have revealed key insights:
-
The Sulfamoyl Group: The -SO2NH2 group is a critical pharmacophore. While initially thought to act via carbonic anhydrase inhibition, this is not its primary anticonvulsant mechanism.[3][4]
-
Benzisoxazole Ring Substitution: Modifications on the aromatic ring significantly impact both efficacy and toxicity. The introduction of a halogen atom (e.g., chlorine or bromine) at the C5 position has been shown to increase anticonvulsant activity, but it also increases neurotoxicity.[5] Conversely, adding another sulfamoyl group to the ring tends to decrease activity.[5]
Comparative Analysis of Anticonvulsant Potency
Quantitative evaluation in animal models, such as the maximal electroshock (MES) test, is the standard for assessing anticonvulsant efficacy. The median effective dose (ED50) is the dose required to protect 50% of animals from seizures.
| Compound | Key Structural Feature | Anticonvulsant Activity (MES Test, ED50) | Reference |
| Zonisamide | 3-Sulfamoylmethyl-1,2-benzisoxazole | Potent (more so than phenytoin and carbamazepine in rats) | [3][4] |
| Analog 47 | 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | 14.90 mg/kg (oral, rats) | [5] |
| Analog 48 | 3-(benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2,5-dione | 42.30 mg/kg (scPTZ test, oral, rats) | [5] |
Analysis: Zonisamide itself is a highly potent agent.[3][4] Further exploration has shown that replacing the sulfamoylmethyl side chain with other heterocyclic systems, such as the N-substituted pyrrolidine-2,5-dione in analogs 47 and 48, can yield compounds with even greater potency and lower neurotoxicity than standard antiepileptic drugs like phenytoin.[5] This highlights the versatility of the benzisoxazole core in accommodating different pharmacophores to achieve anticonvulsant effects.
Experimental Workflow Diagram
The preclinical evaluation of novel anticonvulsant candidates follows a standardized workflow to determine efficacy and safety.
Caption: Preclinical workflow for evaluating anticonvulsant candidates.
Section 3: Anticancer Activity - Inhibition of Angiogenesis
More recently, benzisoxazole derivatives have emerged as a promising class of anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.
SAR for VEGFR-2 Inhibition and Cytotoxicity
The general pharmacophore for VEGFR-2 inhibition often involves a heterocyclic core (like benzisoxazole) linked to a substituted aromatic ring, frequently via a urea or amide linker.
-
Substitutions on the Benzisoxazole Ring: Similar to other activities, substitutions on the benzisoxazole ring are crucial. Electron-withdrawing groups can influence the electronic properties of the scaffold and enhance binding to the kinase domain of VEGFR-2.
-
Linker Moiety: The nature of the linker between the benzisoxazole core and other aromatic systems is vital for orienting the molecule correctly within the ATP-binding pocket of the receptor.
-
Terminal Aromatic Group: The substituents on the terminal phenyl ring play a significant role in establishing hydrogen bonds and hydrophobic interactions with key amino acid residues in the VEGFR-2 active site.
Comparative Analysis of In Vitro Anticancer Activity
The potency of anticancer compounds is typically assessed by their half-maximal inhibitory concentration (IC50) against various human cancer cell lines.
| Compound ID | R1 (Benzisoxazole) | R2 (Terminal Phenyl) | VEGFR-2 IC50 (µM) | HepG2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| Sorafenib | (Reference Drug) | - | 0.1 ± 0.02 | 9.18 ± 0.6 | 5.47 ± 0.3 | 7.26 ± 0.3 |
| 5e | H | 4-Cl | 0.07 ± 0.01 | 4.13 ± 0.2 | 6.93 ± 0.3 | 8.67 ± 0.5 |
| 5c | H | 4-F | 0.08 ± 0.01 | 5.93 ± 0.2 | 7.14 ± 0.4 | 8.93 ± 0.6 |
| 5f | H | 4-CH3 | 0.10 ± 0.02 | 6.58 ± 0.4 | 9.10 ± 0.8 | 10.11 ± 0.9 |
Data compiled from a study on benzoxazole derivatives with a similar pharmacophore.
Analysis: The data demonstrate that benzoxazole/benzisoxazole derivatives can achieve potent VEGFR-2 inhibition, with compounds 5e and 5c showing greater potency than the multi-kinase inhibitor drug, sorafenib. The presence of electron-withdrawing halogens (Cl, F) on the terminal phenyl ring appears to be beneficial for both VEGFR-2 inhibition and cytotoxicity against the tested cancer cell lines. This suggests a strong correlation between the inhibition of this specific signaling pathway and the observed anticancer effects.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, detailed methodologies for the key assays are provided below.
Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.
-
Preparation of Membranes: Membranes from cells stably expressing human D2 receptors (e.g., HEK293 cells) are prepared by homogenization in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, add 150 µL of the membrane preparation, 50 µL of the test compound at various concentrations, and 50 µL of a specific radioligand (e.g., [3H]Spiperone) at a concentration near its Kd value.
-
Incubation: The plate is incubated for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine to reduce non-specific binding). This separates the bound radioligand from the unbound.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is counted using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effects of test compounds.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, HCT-116, MCF-7) into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzisoxazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate the plate for an additional 1.5 to 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-130 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of each well at a wavelength of 490-590 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and use non-linear regression to determine the IC50 value.
Conclusion and Future Perspectives
The benzisoxazole scaffold has proven to be remarkably versatile, yielding potent therapeutic agents across distinct pharmacological classes. This comparative guide highlights the critical role of targeted structural modifications in directing the biological activity of these derivatives.
-
For antipsychotic activity, a 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole core with an extended side chain is a validated template for achieving a high 5-HT2A/D2 receptor affinity ratio.
-
For anticonvulsant activity, a 3-sulfamoylmethyl-1,2-benzisoxazole structure is key, with halogenation at C5 offering a route to increased potency, albeit with a potential trade-off in neurotoxicity.
-
For anticancer activity, the benzisoxazole ring serves as an effective anchor for designing potent VEGFR-2 inhibitors, where modifications to a terminal aromatic ring via a suitable linker are critical for optimizing kinase inhibition and cytotoxicity.
The clear divergence in SAR across these therapeutic areas underscores the scaffold's adaptability. Future research should focus on integrating these SAR insights to design novel, multi-target ligands or to further refine the selectivity and safety profiles of existing chemical series. The detailed protocols provided herein offer a standardized framework for the continued evaluation and discovery of next-generation benzisoxazole-based therapeutics.
References
- 1. [PDF] Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Substituted Isoxazoles for the Modern Researcher
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of medicinal chemistry and drug development.[1][2][3][4][5] Its presence in numerous bioactive molecules, ranging from anticancer and anti-inflammatory agents to neuroprotective and antimicrobial compounds, underscores the critical need for efficient and versatile synthetic methodologies to access a diverse array of substituted isoxazoles.[1][2] This guide provides an in-depth comparison of the most prominent synthetic routes to this privileged scaffold, offering field-proven insights into their mechanisms, substrate scope, and practical applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.
The Enduring Importance of the Isoxazole Core
The isoxazole moiety is not merely a passive scaffold; its unique electronic properties and structural features contribute significantly to the pharmacological activity of the molecules in which it resides. The nitrogen and oxygen heteroatoms act as hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking interactions, facilitating binding to biological targets.[5] Furthermore, the inherent weakness of the N-O bond provides a site for metabolic cleavage or controlled ring-opening, a feature that can be exploited in pro-drug design.[5]
Key Synthetic Strategies: A Head-to-Head Comparison
The synthesis of substituted isoxazoles can be broadly categorized into several key strategies. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the required tolerance of functional groups.
The Huisgen 1,3-Dipolar Cycloaddition: A Workhorse of Isoxazole Synthesis
The [3+2] cycloaddition between a nitrile oxide and an alkyne, first extensively studied by Rolf Huisgen, remains one of the most powerful and versatile methods for constructing the isoxazole ring.[6][7][8] This reaction is a concerted, pericyclic process that offers a high degree of control over the final structure.[9][10][11]
Mechanism and Regioselectivity: The core of this method is the in situ generation of a nitrile oxide, a transient 1,3-dipole, which then reacts with a dipolarophile (the alkyne).[12] Nitrile oxides are commonly generated from the oxidation of aldoximes or the dehydration of primary nitro compounds.[10] The regioselectivity of the cycloaddition is a crucial consideration, with the reaction of terminal alkynes generally yielding 3,5-disubstituted isoxazoles.[10] This is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.[11]
Advantages:
-
High Versatility: A wide range of substituted alkynes and nitrile oxide precursors can be employed.
-
Good Regiocontrol: Generally provides predictable substitution patterns.
-
Mild Conditions: Many modern variations proceed under mild conditions, enhancing functional group tolerance.
Limitations:
-
Nitrile Oxide Instability: The nitrile oxide intermediate can be unstable and prone to dimerization.[12] In situ generation is therefore essential.
-
Harsh Reagents: Classical methods for nitrile oxide generation can involve strong oxidants or dehydrating agents.
Modern Advancements:
-
Copper(I)-Catalyzed Cycloadditions: The use of copper catalysts has been shown to accelerate the reaction and improve yields, particularly for the synthesis of 3,4-disubstituted isoxazoles.[13][14]
-
Metal-Free Approaches: To address the cost and toxicity concerns of metal catalysts, various metal-free synthetic routes have been developed.[9][15][16]
-
Green Chemistry Approaches: The use of ultrasound irradiation and aqueous media has been demonstrated to provide efficient and environmentally benign syntheses of isoxazoles via this route.[17][18]
Visualizing the Huisgen 1,3-Dipolar Cycloaddition
Caption: Mechanism of the Huisgen 1,3-Dipolar Cycloaddition.
Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine
This classical approach offers a straightforward and often high-yielding route to 3,5-disubstituted isoxazoles. The reaction involves the condensation of a β-dicarbonyl compound (such as a 1,3-diketone or a β-ketoester) with hydroxylamine.
Mechanism and Causality: The reaction proceeds through the initial formation of an oxime at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic isoxazole ring. The choice of reaction conditions, particularly the pH, is critical to favor the desired cyclization pathway over potential side reactions.
Advantages:
-
Readily Available Starting Materials: 1,3-dicarbonyl compounds are common and accessible reagents.
-
Simplicity: The reaction is often operationally simple to perform.
-
Good Yields: This method frequently provides the desired products in high yields.
Limitations:
-
Limited Substitution Patterns: This method is primarily suited for the synthesis of 3,5-disubstituted isoxazoles. Accessing other substitution patterns can be challenging.
-
Regioselectivity with Unsymmetrical Dicarbonyls: The use of unsymmetrical 1,3-dicarbonyl compounds can lead to mixtures of regioisomers.
Visualizing the Condensation of 1,3-Dicarbonyls
Caption: Condensation of 1,3-dicarbonyls with hydroxylamine.
Electrophilic Cyclization of 2-Alkyn-1-one O-Methyl Oximes
A more recent and highly effective strategy for the synthesis of polysubstituted isoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[3][19] This method provides access to highly functionalized isoxazoles that can be further elaborated through cross-coupling reactions.[3][19]
Mechanism and Experimental Design: The synthesis begins with the preparation of a 2-alkyn-1-one, typically via a Sonogashira coupling.[19] This ynone is then converted to its O-methyl oxime. The key step is the treatment of this oxime with an electrophile, such as iodine monochloride (ICl), which induces a 5-endo-dig cyclization to form a 4-iodoisoxazole.[19] The resulting 4-iodoisoxazole is a versatile intermediate for further functionalization via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[19]
Advantages:
-
High Yields and Mild Conditions: This method often proceeds in excellent yields under mild reaction conditions.[3][19]
-
Access to Polysubstituted Isoxazoles: It allows for the synthesis of 3,4,5-trisubstituted isoxazoles.[19]
-
Versatile Intermediate: The 4-halo-isoxazole product is a valuable building block for further diversification.[3][19]
Limitations:
-
Multi-step Synthesis: The overall process involves several synthetic steps.
-
Availability of Starting Materials: The synthesis requires access to terminal alkynes and acid chlorides.
Visualizing the Electrophilic Cyclization Workflow
Caption: Workflow for polysubstituted isoxazole synthesis.
Comparative Data Summary
| Synthetic Route | Key Features | Typical Yields | Substrate Scope | Key Advantages | Key Disadvantages |
| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition of a nitrile oxide and an alkyne.[8] | Good to Excellent | Broad | High versatility, good regiocontrol. | Unstable nitrile oxide intermediate. |
| Condensation of 1,3-Dicarbonyls | Reaction of a 1,3-dicarbonyl with hydroxylamine. | Good to Excellent | Moderate | Simple, readily available starting materials. | Limited to 3,5-disubstitution, potential regioisomer mixtures. |
| Electrophilic Cyclization | Cyclization of 2-alkyn-1-one O-methyl oximes with an electrophile.[19] | Excellent | Broad | Access to polysubstituted isoxazoles, versatile intermediate.[19] | Multi-step synthesis. |
| Transition Metal-Catalyzed | Cycloisomerization, cross-coupling reactions.[20] | Variable (Good to Excellent) | Broad | High efficiency, novel transformations. | Cost and toxicity of metal catalysts.[9][15] |
| Green Chemistry Approaches | Ultrasound, microwave, aqueous media.[17][18] | Good to Excellent | Broad | Environmentally friendly, often faster reaction times. | Requires specialized equipment (ultrasonicator, microwave reactor). |
Experimental Protocols
Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition
This protocol is adapted from a procedure for the synthesis of 3,5-disubstituted isoxazoles from oximes and terminal alkynes.[21]
Materials:
-
Aldoxime (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv)
-
Methanol/Water (5:1)
Procedure:
-
To a solution of the terminal alkyne (1.2 equiv) and the aldoxime (1.0 equiv) in a 5:1 mixture of methanol and water, add [bis(trifluoroacetoxy)iodo]benzene (1.5 equiv).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Protocol 2: Synthesis of a 5-Arylisoxazole from a 1,3-Dicarbonyl Precursor in Aqueous Media
This protocol is based on an environmentally benign synthesis of 5-arylisoxazoles.[22]
Materials:
-
3-(Dimethylamino)-1-arylprop-2-en-1-one (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Water
Procedure:
-
To a suspension of 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 equiv) in water, add hydroxylamine hydrochloride (1.2 equiv).
-
Stir the reaction mixture at 80 °C. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the aqueous solution. Collect the precipitate by suction filtration. The product is often pure enough without further purification.
Protocol 3: Synthesis of a 3,4,5-Trisubstituted Isoxazole via Electrophilic Cyclization
This protocol is a general procedure based on the work of Larock and coworkers.[19]
Step A: Synthesis of the 2-Alkyn-1-one O-Methyl Oxime
-
Dissolve the 2-alkyn-1-one (1.0 equiv), methoxylamine hydrochloride (1.5 equiv), and pyridine (2.0 equiv) in methanol.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the O-methyl oxime.
Step B: ICl-Induced Electrophilic Cyclization
-
Dissolve the 2-alkyn-1-one O-methyl oxime (1.0 equiv) in dichloromethane.
-
Cool the solution to 0 °C and add a solution of iodine monochloride (ICl) (1.1 equiv) in dichloromethane dropwise.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Upon completion (monitored by TLC), quench the reaction with aqueous sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the 4-iodoisoxazole.
Conclusion
The synthesis of substituted isoxazoles is a mature field with a rich history and a vibrant present. While classical methods like the condensation of 1,3-dicarbonyls and the Huisgen cycloaddition remain highly relevant, modern advancements in electrophilic cyclization, transition-metal catalysis, and green chemistry have significantly expanded the synthetic chemist's toolbox. The choice of synthetic route should be guided by a careful consideration of the desired substitution pattern, functional group tolerance, and overall synthetic efficiency. The protocols and comparative data presented in this guide are intended to empower researchers in drug discovery and development to make informed decisions and to efficiently access the diverse chemical space of isoxazole-containing molecules.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Isoxazole synthesis [organic-chemistry.org]
- 14. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 15. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sciforum.net [sciforum.net]
- 22. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorinated vs. Chlorinated Benzisoxazoles: A Guide for Drug Discovery Professionals
Introduction: The Benzisoxazole Scaffold and the Critical Role of Halogenation
The 1,2-benzisoxazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1] This heterocyclic system is particularly prominent in therapeutics targeting the central nervous system (CNS), forming the core of atypical antipsychotics like risperidone and iloperidone, as well as the anticonvulsant zonisamide.[2][3] The therapeutic efficacy of these agents often stems from their modulation of dopaminergic and serotonergic pathways, particularly their potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.[2][4]
In the quest to optimize drug candidates, the strategic incorporation of halogen atoms is a frequently employed tactic to modulate a molecule's physicochemical and pharmacological properties.[5] Among the halogens, fluorine and chlorine are the most common choices, each imparting distinct characteristics to the parent molecule.[6] The introduction of fluorine can enhance metabolic stability, alter pKa, and improve binding affinity.[5][7] Chlorine, on the other hand, can also influence these properties, sometimes leading to more potent protein-ligand interactions through mechanisms like halogen bonding.[8][9]
This guide provides a head-to-head comparison of fluorinated and chlorinated benzisoxazoles, offering a framework for researchers, scientists, and drug development professionals to make informed decisions in their drug design endeavors. We will delve into the nuanced differences in their physicochemical properties, pharmacological profiles, and provide detailed experimental protocols for their synthesis and evaluation.
Physicochemical Properties: A Tale of Two Halogens
The choice between fluorine and chlorine substitution on the benzisoxazole ring can significantly impact a compound's fundamental physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. The high electronegativity of fluorine and the larger size and polarizability of chlorine are key determinants of these differences.[10]
| Property | Fluorinated Benzisoxazole | Chlorinated Benzisoxazole | Rationale and Implications |
| pKa | Generally lower (more acidic) | Generally higher (less acidic) than fluoro-analog | Fluorine's strong electron-withdrawing effect reduces the basicity of nearby nitrogen atoms, which can improve bioavailability by enhancing membrane permeability.[5] |
| Lipophilicity (LogP) | Moderate increase | Significant increase | Chlorinated compounds are typically more lipophilic than their fluorinated counterparts.[6] This can enhance membrane permeability but may also increase non-specific binding and reduce solubility. |
| Solubility | Generally higher | Generally lower | Fluorinated compounds tend to be more soluble than their chlorinated analogs, a crucial factor for oral bioavailability and formulation.[6] |
| Metabolic Stability | Often increased | Can be increased | The strong C-F bond can block sites of metabolism, leading to a longer half-life.[5] Chlorine can also serve as a metabolic blocker, though the C-Cl bond is weaker than the C-F bond.[8] |
Pharmacological Profile: Impact on Target Engagement and Pharmacokinetics
The substitution of fluorine versus chlorine on the benzisoxazole scaffold can lead to profound differences in a drug's interaction with its biological target and its overall pharmacokinetic behavior.
Pharmacodynamics: Receptor Binding and Selectivity
Both fluorine and chlorine can influence binding affinity to target receptors. While a comprehensive analysis of thousands of matched pairs showed that chlorinated compounds have a slight tendency for higher binding affinity, this is highly context-dependent.[6] For instance, the larger size of chlorine might provide beneficial van der Waals interactions in a large hydrophobic pocket, while the ability of fluorine to form hydrogen bonds could be advantageous in a different binding site.[7]
In the context of benzisoxazole-based antipsychotics that target D2 and 5-HT2A receptors, the position of the halogen on the benzisoxazole ring is critical. Halogenation at the 5-position has been shown to increase activity, but also potentially neurotoxicity.[3]
Pharmacokinetics: A Balancing Act
The choice between fluorine and chlorine significantly impacts a drug's pharmacokinetic profile. Fluorine substitution is a well-established strategy to enhance metabolic stability by blocking metabolically labile sites.[5] This can lead to increased half-life and oral bioavailability. While chlorine can also improve metabolic stability, its greater lipophilicity can sometimes lead to increased clearance through hydrophobic interactions with metabolic enzymes.[8]
Experimental Design for a Head-to-Head Comparison
To empirically determine the optimal halogen substituent for a novel benzisoxazole series, a systematic head-to-head comparison is essential. The following sections outline the key experimental workflows.
Synthesis of Halogenated Benzisoxazoles
A common route to synthesize 3-substituted-1,2-benzisoxazoles involves the cycloaddition of in situ generated nitrile oxides with arynes.[10] This method is versatile and allows for the introduction of various substituents.
Caption: Synthetic workflow for halogenated benzisoxazoles.
Experimental Protocol: Synthesis of a Halogenated 3-Aryl-1,2-Benzisoxazole
-
Oxime Formation: To a solution of the appropriately halogenated (fluoro- or chloro-) 2-hydroxybenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents). Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-water. Filter the precipitate, wash with water, and dry to obtain the oxime.
-
Chlorination: Dissolve the oxime (1 equivalent) in chloroform. Add N-chlorosuccinimide (NCS) (1.1 equivalents) and a catalytic amount of pyridine. Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Cyclization: Add a solution of a suitable base, such as triethylamine (2 equivalents), dropwise to the reaction mixture. Stir at room temperature for 12-24 hours. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired halogenated 3-aryl-1,2-benzisoxazole.
In Vitro Evaluation: A Comparative Workflow
A crucial step is to compare the biological activity and metabolic stability of the synthesized fluorinated and chlorinated analogs.
Caption: Workflow for in vitro evaluation of halogenated benzisoxazoles.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
This protocol is a representative example for assessing target engagement.
-
Membrane Preparation: Utilize commercially available cell membranes expressing the human dopamine D2 receptor.
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: Use a suitable radioligand, such as [3H]-Spiperone.
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 25 µL of the test compound (fluorinated or chlorinated benzisoxazole) at various concentrations.
-
Add 25 µL of the radioligand at a concentration near its Kd.
-
Initiate the binding reaction by adding 100 µL of the D2 receptor membrane preparation.
-
Incubate for 60 minutes at room temperature.
-
Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value for each compound by non-linear regression analysis of the competition binding data.
Experimental Protocol: Metabolic Stability Assay (Human Liver Microsomes)
-
Reagents: Human liver microsomes (HLM), NADPH regenerating system, and the test compounds.
-
Incubation:
-
Pre-warm HLM in a phosphate buffer (pH 7.4) at 37°C.
-
Add the test compound (final concentration, e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k.
Data Interpretation and Structure-Activity Relationships
The data from these assays will provide a clear picture of the relative merits of fluorine versus chlorine substitution for a given benzisoxazole scaffold.
Caption: Logic flow for establishing structure-activity relationships.
For instance, if the fluorinated analog shows comparable or slightly lower binding affinity but significantly improved metabolic stability compared to the chlorinated analog, it may be the more promising candidate for in vivo studies due to a potentially better pharmacokinetic profile. Conversely, if the chlorinated analog exhibits a markedly higher binding affinity that is not offset by poor metabolic stability, it might be the preferred choice.
Conclusion
The decision to incorporate a fluorine or chlorine atom into a benzisoxazole scaffold is a nuanced one that requires careful consideration of the specific therapeutic target and the desired drug properties. Fluorine often provides a more reliable path to improved metabolic stability and favorable physicochemical properties, while chlorine can sometimes offer advantages in binding affinity.[5][6] A systematic, head-to-head comparison, as outlined in this guide, is the most robust approach to making an evidence-based decision. By integrating rational design with empirical testing, researchers can harness the unique properties of each halogen to develop safer and more effective benzisoxazole-based therapeutics.
References
- 1. Comparative study of treatment continuation using second-generation antipsychotics in patients with schizophrenia or schizoaffective disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of clozapine versus risperidone in treatment-naive, first-episode schizophrenia: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Risperidone versus other atypical antipsychotics for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal of 5-Chloro-3-methylbenzo[c]isoxazole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Chloro-3-methylbenzo[c]isoxazole, a halogenated heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our colleagues and the environment.
Hazard Assessment and Initial Considerations
Key Principles for Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat when handling this compound in any form.
-
Ventilation: All handling and waste consolidation procedures should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Contamination: Prevent the compound from coming into contact with strong oxidizing agents, strong acids, and strong bases, as this could lead to vigorous or exothermic reactions.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process, often increasing costs and environmental impact.
This compound waste must be categorized as halogenated organic waste .[1]
Segregation Protocol:
-
Designated Waste Container: Use a dedicated, clearly labeled waste container for halogenated organic compounds. These containers are often color-coded (e.g., green) for easy identification.[1]
-
Incompatible Materials: Do not mix halogenated organic waste with other waste streams, such as:
-
Non-halogenated organic solvents (e.g., acetone, ethanol, hexane)
-
Acids and bases
-
Aqueous waste
-
Heavy metal waste
-
Solid waste (unless it is contaminated with this compound)
-
-
Solid vs. Liquid Waste:
-
Liquid Waste: Solutions containing this compound should be collected in a designated halogenated liquid waste container.
-
Solid Waste: Contaminated solid materials, such as filter paper, gloves, or weighing boats, should be collected in a separate, clearly labeled container for halogenated solid waste.
-
Step-by-Step Disposal Procedure
The following protocol outlines the process for the collection and disposal of waste generated from the use of this compound.
Experimental Workflow and Waste Generation
The typical laboratory workflow involving a chemical like this compound will generate various waste streams that require careful management.
Caption: Experimental workflow leading to the generation of various waste streams from handling this compound.
Disposal Protocol:
-
Container Selection and Labeling:
-
Select a container made of a material compatible with halogenated organic compounds (e.g., glass or high-density polyethylene).
-
The container must have a secure, tight-fitting screw cap to prevent leaks and evaporation.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" and any other components in the waste stream with their approximate percentages. Do not use abbreviations or chemical formulas.
-
The associated hazards (e.g., "Toxic," "Harmful to Aquatic Life").
-
The accumulation start date (the date the first drop of waste is added).
-
-
-
Waste Collection:
-
Perform all waste transfers in a chemical fume hood.
-
Keep the waste container closed at all times, except when adding waste.
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a spill tray) is used to capture any potential leaks.
-
Store the container away from sources of ignition and incompatible chemicals.
-
-
Request for Disposal:
-
Once the container is full, or if the experiment is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a phone call.
-
Ensure the hazardous waste label is complete and accurate before the scheduled pickup.
-
Decision Tree for Disposal
This diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision-making workflow for the proper disposal of this compound waste.
Regulatory Framework and Compliance
The disposal of hazardous waste, including halogenated organic compounds, is regulated by national and local authorities. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[3][4][5][6][7]
RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which means that the waste generator (the laboratory) is responsible for the waste from its creation to its ultimate disposal.[3][5][6] Your institution's EHS department is responsible for ensuring that the disposal process complies with all applicable federal, state, and local regulations.
The Occupational Safety and Health Administration (OSHA) also sets standards for the safe handling of hazardous materials in the workplace, including requirements for training, labeling, and emergency preparedness.[8][9][10][11][12]
Emergency Procedures
In the event of a spill of this compound or its waste:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues.
-
Control the Spill: If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit for organic solvents) to contain the spill. Do not use combustible materials like paper towels.
-
Collect and Dispose: Collect the absorbent material and any contaminated debris in a sealed, labeled container as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
- 1. Effective Lab Chemical Waste Management [emsllcusa.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. cleanmanagement.com [cleanmanagement.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. Hazardous Waste [epa.illinois.gov]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. hwhenvironmental.com [hwhenvironmental.com]
- 12. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-3-methylbenzo[c]isoxazole
Disclaimer: As of the date of this document, a comprehensive Safety Data Sheet (SDS) for 5-Chloro-3-methylbenzo[c]isoxazole is not publicly available. The following guidance has been synthesized by our senior application scientists based on the known hazards of structurally similar compounds, including various benzisoxazole, isoxazole, and chlorinated aromatic derivatives. This guide is intended to establish a robust baseline for safe handling. It is imperative to augment these recommendations with your institution's specific safety protocols and to conduct a thorough risk assessment before commencing any work.
Synthesized Hazard Profile
The chemical structure of this compound, which combines a chlorinated benzene ring with a fused isoxazole moiety, suggests a potential for significant biological activity and associated hazards.[1][2] Analysis of close structural analogs allows us to construct a precautionary hazard profile.
The core 1,2-benzisoxazole structure is classified as a skin and eye irritant and may cause respiratory irritation.[3][4] The addition of a chlorine atom and other functional groups can significantly increase toxicity. For instance, 5-Chloro-3-ethylbenzo[c]isoxazole is considered harmful if swallowed or inhaled and causes serious skin and eye irritation.[5] Other related isoxazole derivatives are known to cause severe skin burns and eye damage.[6][7][8] Furthermore, some chlorinated isothiazolones, which share structural motifs, are classified as fatal if swallowed, inhaled, or in contact with skin.[9]
Based on this evidence, it is prudent to handle this compound as a substance with the following potential hazards until proven otherwise:
-
Acute Toxicity: Harmful or toxic if ingested, inhaled, or absorbed through the skin.
-
Skin and Eye Damage: Potential to cause serious irritation, burns, or irreversible damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Sensitization: May cause an allergic skin reaction.[10]
Core Personal Protective Equipment (PPE) Protocol
Given the synthesized hazard profile, a comprehensive PPE strategy is essential to create a reliable barrier against all potential routes of exposure: dermal, ocular, and respiratory.
-
Primary Engineering Control: All handling of this compound in solid (powder) or solution form must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]
-
Hand Protection: Wear two pairs of chemical-resistant gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.
-
Rationale: Double-gloving provides redundant protection against tears and permeation. It also allows for the safe removal of the contaminated outer glove immediately after handling the compound, minimizing cross-contamination of equipment and surfaces.
-
Selection: Nitrile gloves are a common starting point, but always consult a glove manufacturer's compatibility chart for specific chemical resistance data. Gloves must be inspected for any signs of degradation or puncture before each use.[3]
-
-
Eye and Face Protection: At a minimum, wear tightly fitting chemical safety goggles with side shields that conform to ANSI Z87.1 or EN 166 standards.[7][12] For procedures with a higher risk of splashing (e.g., transfers of solutions), a full-face shield worn over safety goggles is required.
-
Rationale: This combination protects against splashes, dust, and aerosols, preventing severe eye damage.
-
-
Body Protection: A flame-resistant laboratory coat with long sleeves and tight-fitting knit or elastic cuffs is mandatory. For larger quantities or procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.
-
Rationale: The primary lab coat provides a barrier against incidental contact. Tight cuffs prevent chemicals from entering the sleeves. An additional apron offers enhanced protection for the torso.
-
-
Respiratory Protection: A chemical fume hood is the primary method of respiratory protection. If engineering controls are not feasible or in the event of a significant spill or aerosol-generating emergency, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[12]
PPE Selection and Use Summary
| Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solids | Double Nitrile Gloves | Safety Goggles with Side Shields | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat | Chemical Fume Hood |
| Running Reactions | Double Nitrile Gloves | Safety Goggles with Side Shields | Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Heavy-duty Chemical-Resistant Gloves | Safety Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat | NIOSH-Approved Respirator (if required) |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Designate a specific area within a chemical fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper. Ensure an eyewash station and safety shower are immediately accessible.[7]
-
Donning PPE: Before entering the designated area, don PPE in the following order: lab coat, inner gloves, outer gloves, and eye/face protection.
-
Handling:
-
Carefully open the container, avoiding the generation of dust.
-
Use a spatula or other appropriate tool to transfer the solid. If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep the container sealed when not in use.
-
-
Decontamination: After handling is complete, decontaminate any non-disposable equipment (e.g., spatulas) with an appropriate solvent. Wipe down the work surface within the fume hood.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. First, remove the outer gloves and dispose of them as hazardous waste. Then, remove the face shield/goggles and lab coat. Finally, remove the inner gloves, turning them inside out during removal.
-
Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing all PPE.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.[11]
-
Solid Waste: Collect all contaminated solid waste, including used gloves, bench paper, and disposable labware, in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, leak-proof, and chemically resistant container with a secure screw-top cap.
-
Labeling: Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard pictograms.[11]
-
Disposal: Arrange for the disposal of all waste through your institution's licensed hazardous waste disposal service. Do not pour any waste down the drain.[11]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][13]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or they feel unwell, call a poison center or doctor immediately.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill: Evacuate the area. Wearing full PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully collect the material into a sealed container for hazardous waste disposal.[11][14]
Safe Handling & Disposal Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. Buy this compound | 4104-35-2 [smolecule.com]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Substance Information - ECHA [echa.europa.eu]
- 10. aksci.com [aksci.com]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. international.brand.akzonobel.com [international.brand.akzonobel.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
